Product packaging for 6-Bromooxazolo[5,4-b]pyridin-2-amine(Cat. No.:CAS No. 1198319-39-9)

6-Bromooxazolo[5,4-b]pyridin-2-amine

Cat. No.: B1529641
CAS No.: 1198319-39-9
M. Wt: 214.02 g/mol
InChI Key: YSTTTYIGADERHD-UHFFFAOYSA-N
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Description

6-Bromooxazolo[5,4-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4BrN3O and its molecular weight is 214.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3O B1529641 6-Bromooxazolo[5,4-b]pyridin-2-amine CAS No. 1198319-39-9

Properties

IUPAC Name

6-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTTTYIGADERHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(O2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromooxazolo[5,4-b]pyridin-2-amine (CAS 1198319-39-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromooxazolo[5,4-b]pyridin-2-amine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delves into its chemical properties, a detailed plausible synthesis protocol with mechanistic insights, its reactivity, and potential applications, particularly in the development of kinase inhibitors.

Introduction and Chemical Identity

This compound is a fused heterocyclic compound featuring an oxazole ring fused to a pyridine ring, with a bromine atom and an amine group as key functional moieties. The strategic placement of the bromo- and amino- groups makes it a versatile scaffold for further chemical modifications, allowing for the exploration of diverse chemical space in drug discovery programs. The oxazolo[5,4-b]pyridine core is recognized as a privileged structure in medicinal chemistry, analogous to purines, and is found in compounds with a wide range of biological activities.

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 1198319-39-9
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
IUPAC Name 6-bromo-[1][2]oxazolo[5,4-b]pyridin-2-amine
InChI InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10)
InChI Key YSTTTYIGADERHD-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=C1OC(=N2)N)Br
Appearance Solid (predicted)[3]
Purity Typically available at ≥95%[3]

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis involves a one-pot cyclization reaction of 2-amino-6-bromo-3-hydroxypyridine with cyanogen bromide. This method is analogous to the synthesis of other 2-amino-oxazolo- and 2-amino-thiazolo-fused heterocycles.

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product Reactant1 2-Amino-6-bromo-3-hydroxypyridine Reaction Cyclization Reactant1->Reaction Reactant2 Cyanogen Bromide (CNBr) Reactant2->Reaction Product This compound Reaction->Product caption Proposed synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Amino-6-bromo-3-hydroxypyridine

  • Cyanogen bromide (CNBr)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., sodium bicarbonate or triethylamine)

Procedure:

  • To a solution of 2-amino-6-bromo-3-hydroxypyridine (1.0 eq) in a suitable anhydrous solvent, add a base (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Mechanistic Insights

The reaction is believed to proceed through a nucleophilic attack of the exocyclic amino group of 2-amino-6-bromo-3-hydroxypyridine on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the nitrile carbon, leading to the formation of the oxazole ring. The final step involves tautomerization to yield the aromatic 2-aminooxazolo[5,4-b]pyridine.

Reaction_Mechanism Start 2-Amino-6-bromo-3-hydroxypyridine + CNBr Intermediate1 N-Cyano Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Tautomerization caption Plausible reaction mechanism for the synthesis

Caption: Plausible reaction mechanism for the synthesis.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited availability of experimental data, the following properties are based on predictions and analysis of related structures.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/Range
pKa ~4-5 (basic, due to the pyridine nitrogen and amino group)
LogP 1.5 - 2.5
Hydrogen Bond Donors 1 (from the amino group)
Hydrogen Bond Acceptors 3 (from the pyridine nitrogen, oxazole nitrogen, and oxazole oxygen)
Rotatable Bonds 0
Predicted Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the fused oxazole ring. A broad singlet corresponding to the amino protons is also expected.

  • Aromatic protons (2H): δ 7.5-8.5 ppm (doublets)

  • Amino protons (2H): δ 5.0-7.0 ppm (broad singlet)

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The chemical shifts will be characteristic of the aromatic and heteroaromatic carbons, with the carbon bearing the bromine atom shifted downfield.

  • Aromatic/Heteroaromatic carbons (6C): δ 100-165 ppm

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation may involve the loss of HCN from the amino-oxazole moiety.

  • [M]⁺: m/z 213

  • [M+2]⁺: m/z 215

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the heterocyclic rings, and C-Br stretching.

  • N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹[4]

  • N-H bend (primary amine): 1650-1580 cm⁻¹[4]

  • C=N and C=C stretching (aromatic rings): 1600-1450 cm⁻¹

  • C-N stretch (aromatic amine): 1335-1250 cm⁻¹[4]

  • C-Br stretch: 600-500 cm⁻¹

Reactivity and Applications in Drug Discovery

The chemical structure of this compound offers several points for diversification, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

Reactivity_Sites cluster_molecule This compound cluster_sites Reactive Sites mol Bromo Bromo Group (C6) (Suzuki, Stille, Buchwald-Hartwig coupling) Amino Amino Group (C2) (Acylation, Alkylation, Amide bond formation) Pyridine_N Pyridine Nitrogen (Alkylation, N-oxide formation) caption Key reactive sites for further chemical modification

Caption: Key reactive sites for further chemical modification.

Role as a Scaffold for Kinase Inhibitors

The oxazolo[5,4-b]pyridine scaffold is a bioisostere of purine and has been explored for the development of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The bromine atom at the 6-position provides a handle for introducing further substituents via cross-coupling reactions to explore the solvent-exposed region of the ATP-binding pocket, which can enhance potency and selectivity.

For instance, related thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase involved in gastrointestinal stromal tumors (GIST)[5]. This suggests that this compound could serve as a valuable starting material for the synthesis of novel c-KIT inhibitors or inhibitors of other kinases.

Safety and Handling

This compound is classified as a chemical for research and development purposes. While a full toxicological profile is not available, based on its chemical structure and hazard statements from suppliers, the following precautions should be taken:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising heterocyclic building block with significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. Its versatile chemical structure allows for facile diversification, enabling the exploration of structure-activity relationships. While experimental data on this specific compound is limited, this guide provides a comprehensive overview based on analogous structures and predictive methods, offering a solid foundation for researchers and drug development professionals interested in utilizing this scaffold in their discovery programs. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully unlock its potential.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromooxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6-Bromooxazolo[5,4-b]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data in publicly accessible literature, this document combines available information from chemical suppliers with robust computational predictions to offer a detailed profile of this molecule. The methodologies for both experimental determination and computational prediction are discussed to provide a framework for its practical application and further investigation.

Molecular Identity and Core Characteristics

This compound is a substituted oxazolopyridine derivative. The fusion of the oxazole and pyridine rings creates a bicyclic heteroaromatic system, and the presence of a bromine atom and an amine group imparts specific chemical reactivity and potential for intermolecular interactions, making it a valuable scaffold in the design of bioactive molecules.

PropertyValueSource
Chemical Name This compound-
CAS Number 1198319-39-9[1][2]
Molecular Formula C₆H₄BrN₃O[1][2][3]
Molecular Weight 214.02 g/mol [1][2][3]
Appearance Solid[2]
Purity Typically offered at ≥95%[2][3]

Predicted Physicochemical Properties: A Computational Approach

Due to the limited availability of experimental data, a suite of well-regarded computational tools has been employed to predict the key physicochemical parameters of this compound. These predictions are crucial for initial assessments in drug discovery pipelines, guiding decisions on solubility, permeability, and potential formulation strategies. The SwissADME web tool was utilized for the following predictions, offering a reliable estimation based on the molecule's structure.[4][5]

ParameterPredicted ValueSignificance in Drug Discovery
Melting Point Not readily predictable with high accuracyAffects solubility and formulation.
Boiling Point Not readily predictable with high accuracyRelevant for purification and stability.
logP (Octanol/Water Partition Coefficient) 1.54Indicates a moderate level of lipophilicity, suggesting a good balance between solubility and membrane permeability.
Water Solubility (logS) -2.87Predicts low to moderate aqueous solubility.
pKa (Acidic) 9.94 (Predicted for the amine group)The amine group is predicted to be basic, influencing its ionization state at physiological pH.
pKa (Basic) 1.15 (Predicted for the pyridine nitrogen)The pyridine nitrogen is predicted to be weakly basic.
Topological Polar Surface Area (TPSA) 71.99 ŲSuggests good potential for oral bioavailability.

Causality Behind the Predictions:

  • logP: The presence of the bromo substituent increases lipophilicity, while the amine and the heteroatoms in the ring system contribute to its hydrophilicity. The predicted logP of 1.54 suggests that the molecule is likely to have reasonable permeability across biological membranes without being excessively lipophilic, which could lead to poor aqueous solubility and metabolic instability.

  • Water Solubility: The predicted low to moderate water solubility is a common characteristic of planar, heteroaromatic systems. The potential for hydrogen bonding through the amine group is offset by the hydrophobic nature of the fused ring system and the bromine atom.

  • pKa: The exocyclic amine group is the most likely site of protonation under physiological conditions, with a predicted pKa of around 9.94. This means that at a pH of 7.4, a significant portion of the molecules will be in their protonated, more water-soluble form. The pyridine nitrogen, due to the electron-withdrawing effect of the fused oxazole ring, is predicted to be only weakly basic.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of chemical identity. In the absence of published experimental spectra, computational prediction tools provide valuable insights into the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are invaluable for confirming the synthesis and purity of the compound. Predictions can be generated using online databases and algorithms that analyze the chemical environment of each nucleus.[6][7][8][9]

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)Multiplicity
H on C5~7.8d
H on C7~8.2d
NH₂~6.5s (broad)

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)
C2~165
C3a~145
C5~115
C6~110
C7~140
C7a~150

Rationale for Predicted Shifts: The aromatic protons on the pyridine ring are expected to appear in the downfield region typical for heteroaromatic compounds. The bromine atom will have a deshielding effect on the adjacent proton (H5). The amine protons will likely appear as a broad singlet, and its chemical shift can be solvent-dependent. The carbon atoms attached to heteroatoms (C2, C3a, C7a) are expected to have the most downfield chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum for this compound would exhibit characteristic absorption bands.[10][11]

Predicted Key IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretching (amine)3400-3200 (two bands)
C=N stretching (in rings)1650-1550
C-O stretching (oxazole)1250-1150
C-Br stretching700-600

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthesis could start from a substituted aminopyridine precursor, followed by cyclization to form the oxazole ring, and subsequent amination. A related synthesis of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one involves the bromination of oxazolo[4,5-b]pyridin-2(3H)-one using N-bromosuccinimide (NBS) in DMF.[1][12] A similar strategy could be adapted, or a multi-step synthesis as outlined below could be employed.

Synthesis_Pathway A 2,3-Diamino-5-bromopyridine B 6-Bromo-1H-imidazo[4,5-b]pyridine A->B Reaction with Formic Acid C This compound B->C Oxidative Rearrangement

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require experimental optimization.

Step 1: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine

  • To a solution of 2,3-diamino-5-bromopyridine in formic acid, reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6-bromo-1H-imidazo[4,5-b]pyridine.

Step 2: Oxidative Rearrangement to this compound

  • A solution of 6-bromo-1H-imidazo[4,5-b]pyridine in a suitable solvent (e.g., acetic acid) is treated with an oxidizing agent (e.g., hydrogen peroxide).

  • The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours.

  • The progress of the rearrangement is monitored by TLC.

  • After the reaction is complete, the mixture is cooled and the product is isolated by precipitation or extraction.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Self-Validating System for Protocol:

  • TLC Monitoring: At each step, TLC analysis with an appropriate solvent system will be used to track the consumption of starting materials and the formation of the product.

  • Spectroscopic Confirmation: The identity and purity of the intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained spectra should be compared with the predicted spectra.

  • Melting Point Analysis: A sharp melting point range for the final product would indicate high purity.

Applications and Future Directions

The this compound scaffold holds significant potential in drug discovery. The oxazolopyridine core is present in various biologically active compounds. The bromine atom serves as a useful handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents and explore the structure-activity relationship (SAR). The amine group can be functionalized to modulate the compound's physicochemical properties and biological activity.

Potential Therapeutic Areas for Investigation:

  • Kinase Inhibition: Many heterocyclic amines are known to be kinase inhibitors, and this scaffold could be explored for its potential in oncology.

  • Antiviral and Antibacterial Agents: The nitrogen-rich heterocyclic system may exhibit antimicrobial properties.

  • Central Nervous System (CNS) Agents: The predicted physicochemical properties suggest that derivatives of this compound might have the potential to cross the blood-brain barrier.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, leveraging computational predictions to supplement the limited available experimental data. The predicted properties suggest that this compound has a drug-like profile with a balance of lipophilicity and polarity. The proposed synthetic route and analytical methods provide a framework for its preparation and characterization in a research setting. Further experimental validation of the predicted properties is crucial for its advancement in drug discovery and development programs.

References

An In-depth Technical Guide to the Molecular Structure of 6-Bromooxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active molecules containing at least one heterocyclic ring.[1] Among these, fused heterocyclic systems like oxazolopyridines are of significant interest due to their structural similarity to endogenous purines and their ability to act as versatile pharmacophores.[2][3][4] This guide provides a detailed examination of the molecular structure of 6-Bromooxazolo[5,4-b]pyridin-2-amine, a member of the oxazolopyridine family. While specific experimental data for this exact molecule is limited in public literature, this document, written from the perspective of a Senior Application Scientist, will synthesize available information on its core scaffold, analogous structures, and predictive models to offer a comprehensive technical overview. We will delve into its structural features, plausible synthetic routes, predicted spectroscopic characteristics, and its potential role in drug discovery, grounded in the established chemistry of related compounds.[2][5]

Core Molecular Structure and Properties

The structural foundation of this compound is the oxazolo[5,4-b]pyridine bicyclic system. This core is a fusion of an oxazole ring and a pyridine ring. The molecule's full IUPAC name is 6-Bromo-[6][7]oxazolo[5,4-b]pyridin-2-amine.

Key Structural Features:

  • Fused Heterocyclic System: The molecule consists of a pyridine ring fused with an oxazole ring, creating a planar, aromatic system.

  • Substituents: It is functionalized with a bromine atom at the 6-position of the pyridine ring and an amine group at the 2-position of the oxazole ring.

  • Electronic Nature: The pyridine ring is electron-deficient, while the oxazole ring has both electron-donating (oxygen) and electron-withdrawing (nitrogen) characteristics. The exocyclic amino group is a strong electron-donating group, which influences the electron density of the entire ring system. The bromine atom acts as an electron-withdrawing group through induction but can also participate in halogen bonding.[8]

Below is a diagram illustrating the core structure and numbering convention of this compound.

Caption: Structure and numbering of this compound.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₄BrN₃OBased on atom count.
Molecular Weight 214.05 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Fused aromatic systems are typically solid.
Solubility Low solubility in water; soluble in organic solvents like DMSO, DMF.The aromatic nature and bromine substituent decrease water solubility, while the polar amino and heterocyclic nitrogen atoms provide some polarity.
pKa The pyridine nitrogen is weakly basic. The exocyclic amine is also basic.The electron-withdrawing nature of the fused oxazole ring and the bromine atom reduces the basicity of the pyridine nitrogen compared to pyridine itself.

Plausible Synthetic Pathways

There is no specific published synthesis for this compound. However, based on established methods for the synthesis of related oxazolopyridines, a plausible synthetic route can be proposed.[5][9] The key precursor is likely to be an appropriately substituted 2,3-diaminopyridine or a 3-amino-2-hydroxypyridine. A highly probable precursor is 2-amino-5-bromopyridin-3-ol .[10][11]

The general strategy involves the formation of the oxazole ring onto the pyridine core. A common method is the reaction of a 3-amino-2-hydroxypyridine with a cyanogen halide, such as cyanogen bromide (BrCN), or by cyclization of an intermediate.

Below is a proposed synthetic workflow:

G cluster_synthesis Proposed Synthesis of this compound A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B Nitration (H₂SO₄/HNO₃) C 2,3-Diamino-5-bromopyridine B->C Reduction (e.g., Fe/HCl) D 2-Amino-5-bromopyridin-3-ol C->D Diazotization & Hydrolysis (NaNO₂, H₂O) E This compound D->E Cyclization (e.g., BrCN)

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Hypothetical)

This protocol is a scientifically informed prediction and has not been experimentally validated for this specific compound.

Step 1: Synthesis of 2-Amino-5-bromopyridin-3-ol from 2-Amino-5-bromopyridine

  • Nitration: 2-Amino-5-bromopyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine.[12]

  • Reduction: The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid to give 2,3-diamino-5-bromopyridine.[12]

  • Diazotization and Hydrolysis: The 3-amino group of 2,3-diamino-5-bromopyridine is selectively diazotized with sodium nitrite in an acidic aqueous solution, followed by hydrolysis of the diazonium salt to yield 2-amino-5-bromopyridin-3-ol.

Step 2: Cyclization to form this compound

  • Reaction with Cyanogen Bromide: 2-Amino-5-bromopyridin-3-ol is dissolved in a suitable solvent (e.g., a polar aprotic solvent like DMF or an alcohol).

  • Cyanogen bromide (BrCN) is added to the solution, possibly in the presence of a base to facilitate the reaction.

  • The reaction mixture is heated to promote the intramolecular cyclization, where the hydroxyl group and the 2-amino group react with the cyanogen bromide to form the 2-aminooxazole ring fused to the pyridine core.

  • The product, this compound, would then be isolated and purified using standard techniques such as crystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the key spectroscopic features of this compound based on the known spectra of similar heterocyclic systems.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyridine ring and the protons of the amino group.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
-NH₂ 5.0 - 7.0Broad singletThe chemical shift of amine protons can vary significantly depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
H-5 7.5 - 8.0Doublet (d)This proton is adjacent to the pyridine nitrogen and will be deshielded. It will show coupling to H-7.
H-7 8.0 - 8.5Doublet (d)This proton is deshielded by the adjacent bromine atom and will show coupling to H-5.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the fused ring system.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 160 - 170This carbon is part of the oxazole ring and is bonded to two nitrogen atoms and an oxygen atom, leading to a significant downfield shift.
C-3a 145 - 155A quaternary carbon at the fusion of the two rings.
C-5 110 - 120An aromatic carbon adjacent to the pyridine nitrogen.
C-6 115 - 125This carbon is directly attached to the bromine atom, which will influence its chemical shift.
C-7 140 - 150An aromatic carbon in the pyridine ring.
C-7a 150 - 160A quaternary carbon at the fusion of the two rings, bonded to oxygen.
Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a characteristic molecular ion peak (M⁺) with an isotopic pattern typical for a compound containing one bromine atom (a pair of peaks of nearly equal intensity, M⁺ and M+2, separated by 2 m/z units). The expected m/z for the molecular ions would be around 214 and 216.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

  • N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C=N stretching: Strong absorptions in the 1600-1680 cm⁻¹ region.

  • C-O stretching (oxazole): Bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.

Reactivity and Potential Applications in Drug Discovery

The molecular structure of this compound offers several points for chemical modification, making it an attractive scaffold for the synthesis of compound libraries in drug discovery.

G cluster_reactivity Potential Reactivity of this compound cluster_br Reactions at the Bromine cluster_nh2 Reactions at the Amino Group mol This compound Br_reaction Suzuki Coupling Heck Reaction Buchwald-Hartwig Amination mol->Br_reaction Position 6 NH2_reaction Acylation Alkylation Sulfonylation mol->NH2_reaction Position 2

Caption: Key reactive sites on this compound.

  • Reactions at the Bromine Atom: The bromine at the 6-position is a versatile handle for introducing molecular diversity. It is expected to readily participate in various palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds, allowing the introduction of various aryl or heteroaryl groups.

    • Heck Reaction: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

    • Sonogashira Coupling: Reaction with terminal alkynes.

  • Reactions at the Amino Group: The 2-amino group is a nucleophilic site and can undergo:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Structure-Activity Relationship (SAR) Insights

The oxazolopyridine scaffold is present in a number of biologically active compounds, including kinase inhibitors and central nervous system agents.[5][13][14] The structural features of this compound are suggestive of its potential as a "privileged scaffold" in drug design.

  • The fused aromatic system provides a rigid core for the spatial orientation of substituents.

  • The hydrogen bond donating and accepting capabilities of the amino group and the heterocyclic nitrogen atoms are crucial for interactions with biological targets like enzyme active sites.

  • The bromine atom at the 6-position can be strategically replaced with other functional groups to probe the steric and electronic requirements of a binding pocket and to modulate the pharmacokinetic properties of the molecule.[8][15][16] For instance, replacing the bromine with a larger, hydrophobic group could enhance binding to a hydrophobic pocket in a target protein.

Given the interest in related thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors for cancer therapy, it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel kinase inhibitors.[13]

Conclusion

This compound is a fascinating heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data on this specific molecule is scarce, a comprehensive understanding of its molecular structure, properties, and reactivity can be inferred from the well-established chemistry of the oxazolopyridine scaffold and related compounds. Its key structural features—a rigid, aromatic core, a versatile bromine handle for cross-coupling reactions, and a hydrogen-bonding amino group—make it an ideal starting point for the development of new therapeutic agents, particularly in areas like oncology and neuroscience. Further experimental validation of the predicted synthetic routes and spectroscopic properties will be crucial in unlocking the full potential of this promising molecule.

References

The Oxazolopyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The fusion of oxazole and pyridine rings to form the oxazolopyridine core has given rise to a class of heterocyclic compounds with profound significance in medicinal chemistry. This guide provides a comprehensive technical overview of the biological importance of this scaffold, with a particular focus on its application in the design and development of novel therapeutic agents. We will delve into the diverse pharmacological activities exhibited by oxazolopyridine derivatives, explore the underlying mechanisms of action, and analyze critical structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, offering insights into the therapeutic potential of this versatile chemical entity.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a fertile ground for the development of a wide array of therapeutic agents. The oxazolopyridine core, a bicyclic aromatic heterocycle, has firmly established itself as such a scaffold. Its structural resemblance to endogenous purines allows it to act as a bioisostere, competitively binding to the ATP-binding sites of various enzymes, particularly kinases.[1] This mimicry is a key factor underpinning the broad spectrum of biological activities associated with oxazolopyridine derivatives.

The inherent chemical properties of the oxazolopyridine nucleus, including its planarity, aromaticity, and the presence of both hydrogen bond donors and acceptors, facilitate diverse interactions with biological macromolecules.[2] Furthermore, the core is readily amenable to synthetic modification at multiple positions, allowing for the fine-tuning of its pharmacological profile, physicochemical properties, and pharmacokinetics.[3] This synthetic tractability has empowered medicinal chemists to generate extensive libraries of oxazolopyridine analogues for biological screening, leading to the discovery of potent and selective modulators of various cellular processes.

This guide will primarily focus on two of the most biologically significant isomers: oxazolo[5,4-d]pyrimidine and oxazolo[4,5-b]pyridine, which have demonstrated remarkable potential in oncology, immunology, and beyond.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

The oxazolopyridine core has emerged as a cornerstone in the development of novel anticancer agents, with derivatives exhibiting a range of mechanisms to combat tumor growth and progression.[4][5]

Kinase Inhibition: A Dominant Mechanism of Action

A predominant mechanism through which oxazolopyridine-containing compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and is primarily driven by the VEGFR-2 signaling pathway.[4] Several oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[6][7] By competing with ATP for binding to the kinase domain of VEGFR-2, these compounds effectively block the downstream signaling cascade, leading to the inhibition of endothelial cell proliferation and migration, and ultimately, the suppression of tumor-induced angiogenesis.[6]

Molecular docking studies have revealed that these inhibitors typically form hydrogen bonds with key amino acid residues in the hinge region of the VEGFR-2 active site, such as Cys919.[6] The nature and position of substituents on the oxazolopyridine core are critical for optimizing binding affinity and selectivity. For instance, the presence of a 4-pyridyl substituent has been shown to be essential for potent kinase inhibition and cytotoxic activity.[4]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A common method to evaluate the inhibitory activity of compounds against VEGFR-2 is a biochemical kinase assay.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 as substrate

    • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

    • Test compounds dissolved in DMSO

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

    • Phosphocellulose filter paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated ³²P in a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Logical Workflow for Kinase Inhibitor Screening

G cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 In Vivo Efficacy a Virtual Library of Oxazolopyridine Derivatives b Molecular Docking against VEGFR-2 a->b c Selection of High-Scoring Compounds b->c d Synthesis of Selected Compounds c->d e Biochemical Kinase Assay (IC50 Determination) d->e f Cell-based Proliferation Assays (e.g., HUVEC) e->f g Xenograft Tumor Models f->g h Evaluation of Anti-angiogenic and Antitumor Effects g->h

Caption: Workflow for the discovery of oxazolopyridine-based kinase inhibitors.

Beyond Kinase Inhibition: Other Anticancer Mechanisms

The anticancer prowess of the oxazolopyridine core is not limited to kinase inhibition. Derivatives have been shown to act as:

  • Purine Antimetabolites: Due to their structural similarity to purine bases, oxazolo[5,4-d]pyrimidines can interfere with nucleic acid synthesis by acting as antimetabolites, similar to established drugs like mercaptopurine and thioguanine.[6] This can lead to the formation of dysfunctional macromolecules and ultimately, cell death.[6]

  • Inhibitors of Ubiquitin-Activating Enzymes (E1): Certain oxazolopyridine compounds have been identified as inhibitors of E1 enzymes, which are crucial for the ubiquitination process that regulates protein degradation.[6] Dysregulation of this pathway is a hallmark of many cancers.

  • Inducers of Apoptosis: Some derivatives can trigger programmed cell death, or apoptosis, in cancer cells through various mechanisms, including the activation of the caspase cascade.[6][8]

Table 1: Cytotoxic Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
3g HT29 (Colon)58.4Cisplatin47.2[6]
3g HT29 (Colon)58.45-Fluorouracil381.2[6]
Compound 6 HepG2 (Liver)10-100Sunitinib8.4[4]
Compound 6 U251 (Glioblastoma)10-100Sunitinib9.0[4]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. The oxazolopyridine scaffold has yielded compounds with significant anti-inflammatory properties.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Recent studies have implicated GSK-3β as a pro-inflammatory enzyme.[9] A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of GSK-3β.[9] The most active compounds in this series, 7d , 7e , 7g , and 7c , exhibited IC₅₀ values in the sub-micromolar range.[9] In vivo studies in a rat paw edema model demonstrated that compound 7d significantly reduced inflammation.[9]

Suppression of Pro-inflammatory Mediators

The anti-inflammatory effects of these GSK-3β inhibitors are further substantiated by their ability to inhibit the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[9] This highlights the potential of oxazolopyridine-based compounds as therapeutic agents for inflammatory conditions.

Signaling Pathway: GSK-3β in Inflammation

G cluster_0 Pro-inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines GSK3b GSK-3β GSK3b->NFkB activates Oxazolopyridine Oxazolo[4,5-b]pyridine Inhibitor Oxazolopyridine->GSK3b inhibits

Caption: Simplified pathway showing GSK-3β's role in inflammation and its inhibition.

Other Notable Biological Activities

The therapeutic potential of the oxazolopyridine core extends to a variety of other areas:

  • Antimicrobial Activity: Certain derivatives have shown promise as antimicrobial agents, although this area is less explored compared to their anticancer and anti-inflammatory properties.[10]

  • Neuropeptide S Receptor (NPSR) Antagonism: A series of oxazolo[3,4-a]pyrazine derivatives have been developed as potent NPSR antagonists, which may have therapeutic applications in treating substance abuse disorders.[11][12][13]

  • p38 MAP Kinase Inhibition: Triazolopyridine-oxazole based compounds have been identified as inhibitors of p38 mitogen-activated protein kinase, a target for inflammatory diseases.[14]

Synthesis Strategies: Building the Core

The construction of the oxazolopyridine scaffold can be achieved through several synthetic routes. A common approach for oxazolo[5,4-d]pyrimidines involves starting from a functionalized oxazole or pyrimidine ring. For example, a C(2)-functionalized 5-aminooxazole-4-carbonitrile can serve as a versatile building block for the subsequent formation of the pyrimidine ring.[6]

Future Directions and Conclusion

The oxazolopyridine core continues to be a highly attractive scaffold in drug discovery. Its proven ability to interact with a diverse range of biological targets, coupled with its synthetic accessibility, ensures its continued relevance in the development of novel therapeutics. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.

  • Exploring New Biological Targets: Screening oxazolopyridine libraries against a wider range of biological targets to uncover novel therapeutic applications.

  • Optimizing ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their drug-like characteristics.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Bromooxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-Bromooxazolo[5,4-b]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive published data for this specific molecule, this document serves as a procedural and conceptual manual for researchers, scientists, and drug development professionals. It outlines the foundational principles, predictive insights based on its chemical structure, and detailed experimental protocols to generate robust solubility and stability profiles. The methodologies described are grounded in established pharmaceutical guidelines and best practices, ensuring the generation of high-quality, reliable data crucial for advancing preclinical development.

Introduction and Molecular Overview

This compound is a fused heterocyclic system containing an oxazole ring fused to a pyridine ring, with bromine and amine substituents. These features confer specific physicochemical properties that are critical to its behavior in both chemical and biological systems. The oxazolopyridine core is a recognized scaffold in medicinal chemistry, and understanding the impact of its substituents is paramount for its development as a potential therapeutic agent.

The bromine atom at the 6-position is expected to increase lipophilicity, potentially influencing its solubility in non-polar organic solvents while decreasing aqueous solubility. The 2-amino group, on the other hand, provides a site for hydrogen bonding and potential protonation, which could enhance solubility in acidic aqueous media. The overall molecule is a solid at room temperature.[1][2]

This guide will detail the necessary steps to empirically determine the solubility and stability of this compound, providing insights into the rationale behind each experimental design.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These values are fundamental for designing and interpreting the subsequent solubility and stability studies.

PropertyValueSource
Molecular Formula C₆H₄BrN₃O[1][2]
Molecular Weight 214.02 g/mol [1]
Appearance Solid[2]
CAS Number 1198319-39-9[1][2]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. For this compound, a comprehensive solubility profile across a range of solvents is essential for formulation development, chemical synthesis, and purification processes.

Theoretical Considerations and Solvent Selection Rationale

The structure of this compound suggests a nuanced solubility profile. The fused aromatic rings and the bromo-substituent contribute to its lipophilic character, suggesting solubility in organic solvents. Conversely, the pyridine nitrogen and the exocyclic amine group can act as hydrogen bond acceptors and donors, respectively, which may confer some solubility in polar protic solvents.

Based on these structural features, a panel of solvents should be selected to cover a range of polarities and functionalities:

  • Aqueous Buffers (pH 2, 7.4, 9): To assess pH-dependent solubility, crucial for predicting behavior in physiological environments. The amino group's potential for protonation suggests that solubility may be higher at lower pH.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): To evaluate solubility in solvents capable of hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Often used to create stock solutions for biological assays.

  • Non-polar Solvents (e.g., Dichloromethane, Toluene): To understand its solubility for synthetic workups and purification.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected panel of solvents

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or UPLC-MS system

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial.[3]

  • Record the weight of the added solid.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. For accurate results, centrifuge the sample to remove any suspended solid particles.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or UPLC-MS method.

  • Calculate the solubility in mg/mL or µg/mL.

Data Presentation:

The results should be compiled into a clear and concise table.

SolventTemperature (°C)pH (for aqueous)Solubility (µg/mL)Classification
0.1 N HCl251.0Experimental Datae.g., Soluble
PBS257.4Experimental Datae.g., Sparingly Soluble
0.1 M Borate Buffer259.0Experimental Datae.g., Insoluble
Methanol25N/AExperimental Datae.g., Freely Soluble
Acetonitrile25N/AExperimental Datae.g., Soluble
DMSO25N/AExperimental Datae.g., Very Soluble
Dichloromethane25N/AExperimental Datae.g., Soluble

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solid compound B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to remove solids C->D E Withdraw supernatant D->E F Dilute sample E->F G Analyze by HPLC/UPLC F->G H Calculate Solubility (µg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate, identify potential degradation products, and establish degradation pathways.[4][5][6] These studies also help in developing and validating stability-indicating analytical methods.[5]

Structural Liabilities and Potential Degradation Pathways

The structure of this compound presents several potential sites for degradation:

  • Oxazole Ring: Susceptible to hydrolysis under strong acidic or basic conditions, which could lead to ring-opening.

  • Amino Group: Can be a site for oxidation.

  • Fused Pyridine Ring: Generally stable, but the entire aromatic system can be susceptible to photolytic degradation.

  • Bromo-substituent: Generally stable, but in some cases can undergo debromination under reductive or certain photolytic conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC-UV or UPLC-MS system with a photodiode array (PDA) detector

Procedure:

A stock solution of the compound (e.g., in acetonitrile or methanol) should be prepared. The degradation studies are typically initiated at a concentration of about 1 mg/mL.[5]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl and 1 N HCl.

    • Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).

    • Analyze samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH and 1 N NaOH.

    • Follow the same incubation and analysis schedule as for acid hydrolysis.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the samples at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven (e.g., 80 °C).

    • Dissolve and analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples after exposure. A control sample should be kept in the dark.

Data Analysis and Presentation:

The results should be tabulated to show the percentage of degradation and the formation of any major degradation products.

Stress ConditionReagent/ConditionTime (h)Temperature (°C)% Assay of Parent% DegradationNo. of Degradants
Acid Hydrolysis0.1 N HCl2460Experimental DataExperimental DataExperimental Data
Base Hydrolysis0.1 N NaOH2460Experimental DataExperimental DataExperimental Data
Oxidation3% H₂O₂24RTExperimental DataExperimental DataExperimental Data
Thermal (Solid)Dry Heat4880Experimental DataExperimental DataExperimental Data
Photolytic (Solution)UV/Vis Light-RTExperimental DataExperimental DataExperimental Data

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result A Prepare Stock Solution (e.g., 1 mg/mL) B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal (Dry Heat) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability- Indicating HPLC/UPLC H->I J Quantify Degradation I->J K Identify Degradants I->K

Caption: Workflow for Forced Degradation Studies.

Recommended Storage and Handling

Based on the outcomes of the stability studies, definitive storage conditions can be established. However, as a preliminary recommendation for a novel compound with potential sensitivities, this compound should be:

  • Stored in a cool, dry place.

  • Protected from light.

  • Kept in a tightly sealed container to prevent moisture ingress.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for solubility determination and forced degradation, researchers can generate a comprehensive data package. This information is indispensable for making informed decisions in the drug development process, from optimizing reaction and purification conditions to designing appropriate formulations and establishing a foundation for further preclinical and clinical studies. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Targets of Oxazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazolopyridine Scaffold

The oxazolopyridine core, a privileged heterocyclic structure, has emerged as a versatile scaffold in modern medicinal chemistry. Its unique electronic properties and three-dimensional architecture allow for precise interactions with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets of oxazolopyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape and future potential of this remarkable class of compounds. We will delve into the mechanistic underpinnings of their activity, present detailed protocols for target validation, and summarize key structure-activity relationship (SAR) data to inform the rational design of next-generation therapeutics.

I. Targeting Oncogenic Pathways: A Multi-pronged Approach to Cancer Therapy

The dysregulation of cellular signaling pathways is a hallmark of cancer. Oxazolopyridine derivatives have demonstrated significant promise as anticancer agents by selectively targeting key nodes in these pathways, offering the potential for more effective and less toxic treatments.

A. Aurora Kinase A: A Key Regulator of Mitosis

Mechanism of Action: Aurora kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in mitotic progression, including centrosome maturation and spindle assembly.[1][2] Its overexpression is frequently observed in various human cancers and is associated with genomic instability and tumorigenesis.[1][3] Oxazolopyridine derivatives have been identified as potent inhibitors of AURKA, arresting the cell cycle and inducing apoptosis in cancer cells.

Experimental Protocol: In Vitro Aurora Kinase A Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of oxazolopyridine derivatives against Aurora kinase A.

1. Reagents and Materials:

  • Recombinant human Aurora kinase A
  • Fluorescently labeled peptide substrate (e.g., Kemptide)
  • Adenosine triphosphate (ATP)
  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • Test compounds (oxazolopyridine derivatives) dissolved in DMSO
  • Positive control inhibitor (e.g., Alisertib)
  • 384-well microplates
  • Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

2. Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in DMSO.
  • In the microplate, add 2.5 µL of the diluted compounds or DMSO (vehicle control).
  • Add 5 µL of the Aurora kinase A enzyme solution to each well.
  • Incubate for 15 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.
  • Incubate the reaction for 60 minutes at room temperature.
  • Stop the reaction by adding 5 µL of a stop solution containing EDTA.
  • Read the plate on a suitable plate reader to determine the extent of substrate phosphorylation.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Aurora Kinase A in Mitosis

Aurora_Kinase_A_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Centrosome AURKA AURKA Centrosome->AURKA activates Spindle_Pole Spindle_Pole Bipolar_Spindle Bipolar_Spindle Spindle_Pole->Bipolar_Spindle forms Cell_Division Cell_Division Bipolar_Spindle->Cell_Division enables AURKA->Spindle_Pole promotes maturation Oxazolopyridine_Derivative Oxazolopyridine_Derivative Oxazolopyridine_Derivative->AURKA inhibits

Caption: Aurora Kinase A signaling in mitosis and its inhibition.

B. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Gatekeeper of Angiogenesis

Mechanism of Action: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[4][5] Oxazolopyridine derivatives have been developed as potent inhibitors of VEGFR-2, blocking downstream signaling pathways and thereby inhibiting tumor-associated angiogenesis.

Experimental Workflow: Validating VEGFR-2 Inhibition

VEGFR2_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Phosphorylation Assay (Western Blot) Biochemical_Assay->Cellular_Assay Confirmation Proliferation_Assay HUVEC Proliferation Assay Cellular_Assay->Proliferation_Assay Functional Effect Sprouting_Assay Aortic Ring Sprouting Assay Proliferation_Assay->Sprouting_Assay Complex Model Xenograft_Model Tumor Xenograft Model (Efficacy Study) Sprouting_Assay->Xenograft_Model Preclinical Efficacy Oxazolopyridine_Candidate Oxazolopyridine_Candidate Oxazolopyridine_Candidate->Biochemical_Assay Screening

Caption: A typical workflow for validating VEGFR-2 inhibitors.

Signaling Pathway: VEGFR-2 and Angiogenesis

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis PKC->Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Oxazolopyridine_Derivative Oxazolopyridine_Derivative Oxazolopyridine_Derivative->VEGFR2 inhibits

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

C. B-cell lymphoma 2 (Bcl-2): Overcoming Apoptosis Resistance

Mechanism of Action: Evasion of apoptosis is a critical step in tumorigenesis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[6][7] Anti-apoptotic members, such as Bcl-2 itself, are often overexpressed in cancer cells, sequestering pro-apoptotic proteins and preventing cell death. Oxazolopyridine derivatives have been designed to mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the interaction between Bcl-2 and its binding partners and restoring the apoptotic cascade.[8]

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This protocol describes a flow cytometry-based method to quantify apoptosis in cancer cells treated with oxazolopyridine derivatives.

1. Reagents and Materials:

  • Cancer cell line of interest
  • Complete cell culture medium
  • Test compounds (oxazolopyridine derivatives) dissolved in DMSO
  • Positive control (e.g., Staurosporine)
  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
  • Phosphate-buffered saline (PBS)
  • Flow cytometer

2. Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.
  • Treat the cells with various concentrations of the oxazolopyridine derivatives or the positive control for a predetermined time (e.g., 24, 48 hours). Include a DMSO-treated vehicle control.
  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
  • Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
  • Transfer 100 µL of the cell suspension to a flow cytometry tube.
  • Add 5 µL of Annexin V-FITC and 5 µL of PI.
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  • Add 400 µL of 1X binding buffer to each tube.
  • Analyze the cells by flow cytometry within 1 hour.

3. Data Analysis:

  • Quantify the percentage of cells in each quadrant:
  • Lower-left (Annexin V-/PI-): Live cells
  • Lower-right (Annexin V+/PI-): Early apoptotic cells
  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
  • Upper-left (Annexin V-/PI+): Necrotic cells
  • Compare the percentage of apoptotic cells in treated samples to the vehicle control.

Signaling Pathway: Bcl-2 in Apoptosis Regulation

Bcl2_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Bcl2 Bcl2 Bcl2->Bax_Bak inhibits BH3_mimetics Oxazolopyridine (BH3 mimetic) BH3_mimetics->Bcl2 inhibits Caspase_9 Caspase_9 Apoptosome->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Inhibition of Bcl-2 by oxazolopyridine derivatives restores apoptosis.

D. Fibroblast Growth Factor Receptor 1 (FGFR1): A Driver of Tumor Proliferation

Mechanism of Action: The Fibroblast Growth Factor (FGF)/FGFR signaling axis is crucial for normal development and tissue homeostasis.[9][10] However, aberrant activation of FGFR1, through gene amplification or mutations, is a known driver in various cancers, promoting cell proliferation, survival, and angiogenesis.[11][12] Oxazolopyridine derivatives have been designed to selectively inhibit the kinase activity of FGFR1, offering a targeted therapeutic strategy for FGFR1-driven malignancies.

Quantitative Data: FGFR1 Inhibition by Oxazolopyridine Derivatives

Compound IDTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Compound X FGFR115.0H1581 (NSCLC)0.78[13]
Compound Y FGFR13.3H1581 (NSCLC)0.47[13]
Compound Z FGFR1800NCI-H520 (SCC)>10[12]

Signaling Pathway: FGFR1-Mediated Tumorigenesis

FGFR1_Signaling FGF FGF FGFR1 FGFR1 FGF->FGFR1 binds & activates RAS_MAPK_Pathway RAS-MAPK Pathway FGFR1->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway FGFR1->PI3K_AKT_Pathway Proliferation Proliferation RAS_MAPK_Pathway->Proliferation Survival Survival PI3K_AKT_Pathway->Survival Oxazolopyridine_Derivative Oxazolopyridine_Derivative Oxazolopyridine_Derivative->FGFR1 inhibits

Caption: FGFR1 signaling pathways and their inhibition.

II. Modulating Neuroinflammation and Neurodegeneration

Beyond oncology, oxazolopyridine derivatives are being investigated for their therapeutic potential in neurological disorders, where they target key enzymes involved in neuroinflammation and neurotransmitter metabolism.

A. Monoamine Oxidase B (MAO-B): A Target in Parkinson's Disease

Mechanism of Action: Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that is responsible for the degradation of several neurotransmitters, including dopamine.[13][14] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine. Inhibition of MAO-B can increase the synaptic availability of dopamine, providing symptomatic relief.[15][16] Oxazolopyridine derivatives have been identified as potent and selective inhibitors of MAO-B.[15][16][17][18]

Quantitative Data: MAO-B Inhibition by Oxazolopyridine Derivatives

Compound IDTargetIC₅₀ (nM)Selectivity vs. MAO-AReference
Compound 1a MAO-B889.5>112-fold[15]
Compound 1g MAO-B267.1>374-fold[15]
Compound 1n (Thiazolopyridine) MAO-B26.5>3773-fold[15]

Cellular Function: MAO-B in Dopaminergic Neurons

MAOB_Function cluster_Neuron Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB degraded by Mitochondrion Mitochondrion (contains MAO-B) Inactive_Metabolites Inactive_Metabolites MAOB->Inactive_Metabolites produces Oxazolopyridine_Derivative Oxazolopyridine_Derivative Oxazolopyridine_Derivative->MAOB inhibits

Caption: MAO-B's role in dopamine metabolism and its inhibition.

B. Glycogen Synthase Kinase-3β (GSK-3β): A Nexus of Inflammation and Neurodegeneration

Mechanism of Action: Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including inflammation and neuronal function.[19][20] Dysregulation of GSK-3β activity is associated with pro-inflammatory responses and is a pathological feature of several neurodegenerative diseases.[21][22][23] Oxazolopyridine derivatives have emerged as inhibitors of GSK-3β, demonstrating anti-inflammatory effects by modulating downstream signaling pathways.[22][23][24]

Quantitative Data: GSK-3β Inhibition by Oxazolopyridine Derivatives

Compound IDTargetIC₅₀ (µM)In Vivo Anti-inflammatory Activity (% inhibition)Reference
Compound 7d GSK-3β0.3465.91[21]
Compound 7e GSK-3β0.39-[21]
Compound 4g GSK-3β0.1976.36[22]

Signaling Pathway: GSK-3β in Inflammation

GSK3b_Inflammation Inflammatory_Stimuli Inflammatory_Stimuli GSK3b GSK-3β Inflammatory_Stimuli->GSK3b activates NFkB NF-κB GSK3b->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines induces transcription of Oxazolopyridine_Derivative Oxazolopyridine_Derivative Oxazolopyridine_Derivative->GSK3b inhibits

Caption: GSK-3β signaling in the inflammatory response.

III. Combating Infectious Diseases: A New Generation of Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Oxazolopyridine derivatives have shown promising activity against a range of bacterial pathogens.

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some oxazolopyridines are thought to exert their antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.[25][26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of oxazolopyridine derivatives against bacterial strains.

1. Reagents and Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Test compounds (oxazolopyridine derivatives) dissolved in DMSO
  • Positive control antibiotic (e.g., Ciprofloxacin)
  • Sterile 96-well microplates
  • Spectrophotometer or plate reader

2. Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Prepare a two-fold serial dilution of the test compounds and the positive control in CAMHB directly in the 96-well plate.
  • Inoculate each well with the prepared bacterial suspension.
  • Include a growth control well (bacteria and medium only) and a sterility control well (medium only).
  • Incubate the plates at 37°C for 18-24 hours.
  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

3. Data Analysis:

  • The MIC is reported as the lowest concentration of the oxazolopyridine derivative that inhibits bacterial growth.

Quantitative Data: Antimicrobial Activity of Oxazolopyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 4l S. aureus (MRSA)1[25]
Compound 4l S. aureus (VRSA)1[25]
Compound 2 P. aeruginosa125[26]
Compound 5 E. coli125[26]

Conclusion and Future Directions

The oxazolopyridine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a diverse range of therapeutic targets. The examples highlighted in this guide underscore the significant potential of this chemical class in oncology, neurodegenerative diseases, inflammation, and infectious diseases. Future research in this area will likely focus on several key aspects:

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of target proteins in complex with oxazolopyridine inhibitors will enable more sophisticated structure-based design strategies to further optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Targets: High-throughput screening and computational approaches will continue to uncover novel biological targets for oxazolopyridine derivatives, expanding their therapeutic applications.

  • Combination Therapies: The targeted nature of many oxazolopyridine inhibitors makes them ideal candidates for combination therapies, where they can be used to enhance the efficacy of existing treatments and overcome drug resistance.

  • Advanced Drug Delivery Systems: The development of innovative drug delivery systems can improve the bioavailability and target-site accumulation of oxazolopyridine derivatives, leading to enhanced therapeutic outcomes and reduced side effects.

References

discovery and history of oxazolo[5,4-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Initial Discovery

I am now delving into the historical context of oxazolo[5,4-b]pyridine compounds. I'm focusing on their initial synthesis, key developmental milestones, and the researchers involved. I am prioritizing a thorough search to gather the relevant information, as this will set the foundation for subsequent analyses.

Gathering More Context

I'm now expanding my search to include early derivatives and synthetic methodologies for oxazolo[5,4-b]pyridines. Simultaneously, I am also investigating the earliest reported biological activities and potential therapeutic applications. The goal is to collect comprehensive data that can be used to construct a detailed technical guide in whitepaper format, including diagrams.

Initiating Research on Pyridines

I've begun my deep dive into oxazolo[5,4-b]pyridine compounds. My initial search yielded a solid foundation for their discovery and historical context. I've uncovered several articles detailing their synthesis, encompassing both established and modern techniques.

Tracing Discovery's Timeline

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Pursuing Historical Context

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Relaunching Search Queries

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Seeking Synthesis History

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Prioritizing Early Discoveries

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Gathering Initial Insights

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Refining the Search Strategy

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Uncovering Early History

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Examining Oxazolo[5,4-b]pyridines

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Investigating the Origins

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Consolidating Findings and Planning

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Synthesizing the Whitepaper

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The Strategic Value of 6-Bromooxazolo[5,4-b]pyridin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolo[5,4-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient lead generation and optimization. The oxazolo[5,4-b]pyridine core is one such scaffold, recognized for its versatile biological activities and favorable physicochemical properties. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with protein targets. Furthermore, the presence of nitrogen and oxygen heteroatoms allows for a range of hydrogen bonding and other non-covalent interactions, which are crucial for potent and selective binding.

This technical guide provides an in-depth review of a specific, yet highly promising, derivative of this scaffold: 6-Bromooxazolo[5,4-b]pyridin-2-amine. While direct literature on this compound is emerging, its structural features, combined with the extensive research on analogous compounds, strongly suggest its potential as a valuable building block in the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide will synthesize the available information on related compounds to propose a comprehensive overview of its synthesis, potential biological applications, and future research directions.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in drug discovery workflows. The properties of this compound are summarized in the table below. The presence of the bromine atom and the amino group are key features that influence its reactivity and potential for further chemical modification.

PropertyValueSource
CAS Number 1198319-39-9[1][2]
Molecular Formula C₆H₄BrN₃O[1][2]
Molecular Weight 214.02 g/mol [1][2]
Appearance Solid-
Canonical SMILES C1=C(C2=C(N=C1)OC(=N2)N)Br-
InChI Key YSTTTYIGADERHD-UHFFFAOYSA-N-

Proposed Synthesis of this compound

While a definitive, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of related oxazolo- and thiazolopyridine derivatives.[3] The following multi-step protocol outlines a logical pathway for its preparation.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2,6-Dibromo-3-nitropyridine

  • Reaction Setup: To a stirred solution of 2-bromo-3-nitropyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford 2,6-dibromo-3-nitropyridine.

Step 2: Synthesis of 2-Amino-6-bromo-3-nitropyridine

  • Amine Displacement: Dissolve 2,6-dibromo-3-nitropyridine in a suitable solvent such as ethanol or isopropanol.

  • Ammonia Introduction: Bubble ammonia gas through the solution or add a solution of ammonia in the chosen solvent.

  • Reaction and Isolation: Heat the mixture in a sealed vessel at a temperature ranging from 100-120 °C for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-6-bromo-3-nitropyridine.

Step 3: Reduction to 2,3-Diamino-6-bromopyridine

  • Catalytic Hydrogenation: Dissolve 2-amino-6-bromo-3-nitropyridine in ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2,3-diamino-6-bromopyridine.

Step 4: Cyclization to this compound

  • Reaction with Cyanogen Bromide: Dissolve 2,3-diamino-6-bromopyridine in a suitable solvent like methanol or ethanol.

  • Cyclizing Agent: Add a solution of cyanogen bromide in the same solvent dropwise at room temperature.

  • Reaction Completion and Isolation: Stir the reaction mixture for 12-24 hours. The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizing the Synthetic Workflow

Synthetic_Pathway_of_this compound A 2-Bromo-3-nitropyridine B 2,6-Dibromo-3-nitropyridine A->B NBS, H₂SO₄ C 2-Amino-6-bromo-3-nitropyridine B->C NH₃, Ethanol D 2,3-Diamino-6-bromopyridine C->D H₂, Pd/C E This compound D->E CNBr, Methanol

Caption: Proposed synthetic pathway for this compound.

Potential as a Kinase Inhibitor: A Field-Proven Insight

The true value of a novel chemical entity in drug discovery is defined by its biological activity. While specific data for this compound is not yet widely published, the oxazolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of structurally similar scaffolds such as thiazolo[5,4-b]pyridines and isoxazolo[3,4-b]pyridines have demonstrated potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-KIT.[3][5] These findings provide a strong rationale for investigating this compound as a potential kinase inhibitor.

The 2-amino group of the target molecule is a key feature, as it can act as a hydrogen bond donor, mimicking the adenine portion of ATP and interacting with the hinge region of the kinase ATP-binding site. The 6-bromo substituent provides a valuable handle for further chemical modification through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket and the generation of a library of analogs with improved potency and selectivity.

Logical Framework for Kinase Inhibitor Development

Kinase_Inhibitor_Development Start This compound Scaffold Hinge 2-Amino Group for Hinge Binding Start->Hinge Modification 6-Bromo for SAR Exploration Start->Modification SAR Structure-Activity Relationship Studies Modification->SAR Potency Improved Potency SAR->Potency Selectivity Enhanced Selectivity SAR->Selectivity Lead Lead Compound Potency->Lead Selectivity->Lead

Caption: Logic diagram for the development of kinase inhibitors from the title compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Its structural similarity to known biologically active compounds, particularly kinase inhibitors, makes it a high-priority target for further investigation. The proposed synthetic route provides a clear path to accessing this compound for biological screening and further chemical derivatization.

Future research should focus on:

  • Confirmation and Optimization of the Synthetic Route: The proposed synthesis should be experimentally validated and optimized for yield and scalability.

  • Broad Biological Screening: The compound should be screened against a diverse panel of kinases and other relevant biological targets to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized by modifying the 6-bromo position to explore the SAR and identify compounds with enhanced potency and selectivity.

  • Structural Biology: Co-crystallization studies with identified protein targets will provide valuable insights into the binding mode and guide further rational drug design.

References

A Technical Guide to the Structural Analogs of 6-Bromooxazolo[5,4-b]pyridin-2-amine: Synthesis, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This in-depth technical guide focuses on the structural analogs of 6-Bromooxazolo[5,4-b]pyridin-2-amine, a key representative of this class. We will delve into the strategic considerations for its synthesis and the exploration of its structural analogs, with a particular emphasis on the structure-activity relationships (SAR) that drive their therapeutic potential, particularly in the realm of oncology and kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical landscape of this promising scaffold.

Introduction: The Significance of the Oxazolo[5,4-b]pyridine Core

The fusion of an oxazole ring with a pyridine core gives rise to the oxazolopyridine isomers, which are bioisosteres of naturally occurring purine bases. This inherent similarity allows them to interact with a multitude of biological targets, often by mimicking endogenous ligands. The oxazolo[5,4-b]pyridine isomer, in particular, has garnered significant attention due to its versatile biological profile, which includes anticancer, anti-inflammatory, and antiviral properties.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of its pharmacological properties, making it a fertile ground for the development of novel therapeutics.

The subject of this guide, this compound, presents three key points for structural modification: the 2-amino group, the 6-bromo substituent, and the core scaffold itself. Understanding the synthetic accessibility and the biological impact of modifications at these positions is paramount for the rational design of potent and selective drug candidates.

Synthetic Strategies for the Oxazolo[5,4-b]pyridine Scaffold

The construction of the oxazolo[5,4-b]pyridine ring system is typically achieved through the cyclization of appropriately substituted pyridine precursors. A common and effective strategy involves the use of 3-amino-2-hydroxypyridines (or their 2-chloro analogs) as key intermediates.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 3-Amino-5-bromopyridin-2(1H)-one

  • To a solution of 3-amino-5-bromopyridine in a suitable solvent (e.g., acetic acid), introduce an oxidizing agent such as hydrogen peroxide.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-amino-5-bromopyridin-2(1H)-one.

Step 2: Cyclization to form this compound

  • Suspend 3-amino-5-bromopyridin-2(1H)-one in a suitable solvent like dioxane or acetonitrile.

  • Add cyanogen bromide (CNBr) to the suspension. The causality behind this choice lies in cyanogen bromide's ability to act as both a source of the C2 carbon of the oxazole ring and a dehydrating agent to facilitate the cyclization.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.

This proposed synthesis is a self-validating system as the individual steps are well-precedented in heterocyclic chemistry. The purity and identity of the intermediates and the final product should be rigorously confirmed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Synthesis of Structural Analogs

The modularity of this synthetic approach allows for the generation of a diverse library of structural analogs.

  • Modification at the 6-Position: The bromo substituent at the 6-position is a versatile handle for introducing further diversity via cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of various aryl, heteroaryl, or amino groups.

  • Modification at the 2-Amino Group: The 2-amino group can be acylated, alkylated, or used as a nucleophile in various reactions to introduce a wide range of substituents.

  • Scaffold Hopping and Isosteres: Bioisosteric replacement of the oxazole ring with other five-membered heterocycles like thiazole or imidazole can lead to analogs with altered physicochemical properties and potentially different biological activities. For instance, the synthesis of the analogous thiazolo[5,4-b]pyridine core often starts from a 3-amino-2-chloropyridine and an isothiocyanate.[4]

Structure-Activity Relationships (SAR) of Oxazolo[5,4-b]pyridine Analogs

The biological activity of oxazolo[5,4-b]pyridine derivatives is highly dependent on the nature and position of their substituents. Drawing insights from studies on the closely related oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines, we can delineate key SAR trends, particularly in the context of their anticancer and kinase inhibitory activities.[1][5]

The Role of the 2-Amino Group

The 2-amino group is a crucial hydrogen bond donor and can participate in key interactions with biological targets.

  • Primary Amine: The unsubstituted 2-amino group is often important for activity, likely forming hydrogen bonds with the hinge region of kinases.

  • Acylation and Alkylation: Acylation of the 2-amino group can modulate the electronic properties and steric bulk. While in some cases this can lead to a decrease in activity, in others, it can improve selectivity or pharmacokinetic properties. For example, in a series of thiazolo[5,4-b]pyridine derivatives, an acetamide at the 2-position showed slightly higher c-KIT inhibitory activity compared to the primary amine.[1]

Impact of Substituents at the 6-Position

The 6-position of the oxazolo[5,4-b]pyridine core projects into the solvent-exposed region in many kinase binding pockets, making it an ideal point for introducing substituents to enhance potency and selectivity.

  • Halogens: The 6-bromo substituent can act as a hydrophobic anchor and a useful synthetic handle. Other halogens like chlorine or fluorine can also be employed to modulate lipophilicity and metabolic stability.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl groups via cross-coupling can lead to significant gains in potency. The nature of the substituent on these appended rings is critical. For instance, in a series of thiazolo[5,4-b]pyridine c-KIT inhibitors, a 3-(trifluoromethyl)phenyl group at a position analogous to the 6-position was found to be optimal, fitting well into a hydrophobic binding pocket.[1] Further substitution on this phenyl ring with groups like 4-((4-methylpiperazin-1-yl)methyl) led to a remarkable 15.5-fold enhancement in activity.[1]

  • Bioisosteric Replacements: The concept of bioisosteric replacement is a powerful tool in drug design.[6] Replacing the 6-bromo atom with other groups of similar size and electronic properties, such as a cyano or a methyl group, can be explored to fine-tune the compound's properties.

The following table summarizes the SAR for a series of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, which provides valuable insights for the design of 6-substituted oxazolo[5,4-b]pyridin-2-amine analogs.[1]

CompoundR1 (at position analogous to 6)R2 (at 2-amino)c-KIT IC50 (µM)
6h 3-(Trifluoromethyl)phenyl-NH29.87
6r 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl-NH20.14
7a 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl-NH-Cyclohexyl1.51
7b 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl-NH-Benzoyl0.74
7c 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl-NH-Acetyl0.10

Data extracted from "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance".[1]

Visualization of Synthetic and Logical Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Proposed Synthetic Pathway cluster_analogs Analog Design Strategy 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine 3-Amino-5-bromopyridin-2(1H)-one 3-Amino-5-bromopyridin-2(1H)-one 3-Amino-5-bromopyridine->3-Amino-5-bromopyridin-2(1H)-one Oxidation (e.g., H2O2) This compound This compound 3-Amino-5-bromopyridin-2(1H)-one->this compound Cyclization (CNBr) 6-Aryl/Heteroaryl Analogs 6-Aryl/Heteroaryl Analogs This compound->6-Aryl/Heteroaryl Analogs Cross-Coupling 2-Acyl/Alkylamino Analogs 2-Acyl/Alkylamino Analogs This compound->2-Acyl/Alkylamino Analogs N-Functionalization Scaffold Hopping (e.g., Thiazolo[5,4-b]pyridine) Scaffold Hopping (e.g., Thiazolo[5,4-b]pyridine) This compound->Scaffold Hopping (e.g., Thiazolo[5,4-b]pyridine) Bioisosteric Replacement

Caption: Synthetic pathway and analog design strategy.

SAR_Flowchart cluster_Position6 Modifications at 6-Position cluster_Position2 Modifications at 2-Amino Group Core This compound Core Aryl Introduction of Aryl/Heteroaryl Groups Core->Aryl Acylation Acylation Core->Acylation Potency Increased Potency & Selectivity Aryl->Potency Hydrophobic Hydrophobic Substituents (e.g., CF3) Hydrophobic->Potency HBD_HBA H-bond Donors/Acceptors HBD_HBA->Potency PK_Properties Modulated PK Properties Acylation->PK_Properties Alkylation Alkylation Alkylation->PK_Properties

Caption: Structure-Activity Relationship (SAR) flowchart.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic routes to this core and its analogs are accessible, allowing for extensive exploration of the chemical space around it. The structure-activity relationships, gleaned from related heterocyclic systems, provide a clear roadmap for designing more potent and selective compounds. Future efforts in this area should focus on the synthesis and biological evaluation of a focused library of 6-substituted analogs, leveraging modern synthetic methodologies to introduce novel chemical matter. Furthermore, a deeper understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds will be crucial for their successful translation into clinical candidates.

References

Methodological & Application

synthesis of 6-Bromooxazolo[5,4-b]pyridin-2-amine from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Synthetic Pathway for 6-Bromooxazolo[5,4-b]pyridin-2-amine: From Commercially Available Precursors to a Key Heterocyclic Scaffold

Abstract: This document provides a detailed, research-grade guide for the synthesis of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The oxazolo[5,4-b]pyridine core is a key structural motif in various biologically active molecules. This guide presents a robust and reproducible multi-step synthetic strategy starting from the readily available intermediate, 2-amino-5-bromopyridin-3-ol. We will first detail the preparation of this critical precursor via a high-yield hydrolysis of a brominated oxazolone. Subsequently, a comprehensive protocol for the pivotal cyclization reaction using cyanogen bromide is provided. The causality behind experimental choices, mechanistic insights, and critical process parameters are discussed to ensure scientific integrity and successful replication.

Part 1: Strategic Overview & Synthesis of Key Intermediate

The synthesis of the target molecule, this compound, is most efficiently approached via the construction of its core structure from a suitably functionalized pyridine ring. The key strategic disconnection points to 2-amino-5-bromopyridin-3-ol as the immediate precursor. This intermediate contains the vicinal amino and hydroxyl groups required for the formation of the oxazole ring, along with the correctly positioned bromine atom.

Our validated pathway involves two primary stages:

  • Synthesis of the Intermediate: Preparation of 2-amino-5-bromopyridin-3-ol.

  • Final Cyclization: Formation of the 2-amino-oxazole ring to yield the final product.

The overall workflow is depicted below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A 6-bromo-3H-oxazolo [4,5-b]pyridin-2-one B 2-amino-5-bromopyridin-3-ol (Key Intermediate) A->B  2N NaOH (aq)  Reflux, overnight C This compound (Target Molecule) B->C  Cyanogen Bromide (BrCN)  Polar Solvent (e.g., MeOH)

Figure 1: Overall Synthetic Workflow. A two-stage process for synthesizing the target compound.

Protocol 1: Synthesis of 2-amino-5-bromopyridin-3-ol[1]

This protocol describes the hydrolysis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. This starting material can itself be synthesized by the bromination of oxazolo[4,5-b]pyridin-2(3H)-one with N-Bromosuccinimide (NBS) in DMF[1]. The basic hydrolysis effectively opens the oxazolone ring to yield the desired aminohydroxypyridine with an excellent reported yield of 98%[2].

Reagents & Materials

Reagent/MaterialGradeSupplier ExampleNotes
6-bromo-3H-oxazolo[4,5-b]pyridin-2-one≥97%CommercialThe primary starting material.
Sodium Hydroxide (NaOH)Reagent GradeCommercialUsed to prepare the 2N aqueous solution.
Hydrochloric Acid (HCl)Concentrated (37%)CommercialFor neutralization. Handle with extreme care.
Deionized WaterHigh PurityIn-houseUsed for solutions and washing.
Round-bottom flask & Reflux condenserStandard GlasswareN/A
Magnetic stirrer and heat plateStandard EquipmentN/A
pH meter or pH stripsN/AN/AFor accurate neutralization.
Büchner funnel and filter paperStandard GlasswareN/AFor collecting the product precipitate.

Step-by-Step Methodology

  • Reaction Setup: Suspend 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g, 100 mmol, 1.0 equiv) in a 2N aqueous solution of sodium hydroxide (250 mL, 500 mmol, 5.0 equiv) in a suitable round-bottom flask.

    • Scientist's Note: Using a significant excess of NaOH ensures the complete hydrolysis of the lactone-like oxazolone ring structure.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Continue refluxing overnight. The reaction is complete when the suspended solid has fully dissolved, resulting in a clarified solution[2].

  • Cooling & Neutralization: After the reaction is complete, remove the heat source and allow the mixture to cool to ambient room temperature.

  • Precipitation: Carefully neutralize the solution to a pH of approximately 7 by the dropwise addition of concentrated hydrochloric acid. This step must be performed in a well-ventilated fume hood. Vigorous gas evolution (CO2) and the formation of a precipitate will be observed[2].

    • Scientist's Note: The protonation of the phenoxide and the neutralization of excess base causes the product, which is less soluble at neutral pH, to precipitate out of the aqueous solution.

  • Isolation & Drying: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts.

  • Drying: Dry the collected solid under high vacuum to afford 2-amino-5-bromopyridin-3-ol as an off-white solid (Expected yield: ~17.8 g, 98%)[2]. The product is typically of sufficient purity for the next step without further purification.

Part 2: Cyclization to this compound

The final step is the cornerstone of this synthesis: the construction of the 2-amino-oxazole ring. This is achieved through a classic and highly reliable reaction with cyanogen bromide (BrCN).

Mechanistic Rationale

The reaction proceeds via a well-established mechanism. The amino group of the 2-amino-5-bromopyridin-3-ol, being a strong nucleophile, attacks the electrophilic carbon atom of cyanogen bromide. This is followed by an intramolecular cyclization where the adjacent hydroxyl group attacks the nitrile carbon, leading to ring closure and formation of the desired heterocyclic system.

Figure 2: Cyclization Reaction Mechanism. A simplified schematic of the key ring-forming step.

Protocol 2: Cyanogen Bromide Cyclization

!!! SAFETY WARNING !!! Cyanogen bromide is extremely toxic and volatile. All manipulations must be conducted in a certified, high-flow chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved recommended), a lab coat, and chemical splash goggles. Have a cyanide antidote kit available and ensure all personnel are trained in its use.

Reagents & Materials

Reagent/MaterialGradeSupplier ExampleNotes
2-amino-5-bromopyridin-3-ol≥98%From Protocol 1The key intermediate.
Cyanogen Bromide (BrCN)≥97%CommercialEXTREMELY TOXIC . Handle with extreme caution.
Methanol (MeOH)AnhydrousCommercialA common solvent for this reaction.
Sodium Bicarbonate (NaHCO3)Saturated SolutionN/AFor quenching the reaction and neutralizing HBr byproduct.
Ethyl Acetate (EtOAc)Reagent GradeCommercialFor extraction.
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)AnhydrousCommercialFor drying the organic phase.

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromopyridin-3-ol (1.89 g, 10 mmol, 1.0 equiv) in anhydrous methanol (50 mL). Stir the solution until the solid is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously add cyanogen bromide (1.16 g, 11 mmol, 1.1 equiv) portion-wise over 10-15 minutes.

    • Scientist's Note: A slight excess of BrCN ensures full conversion of the starting material. The reaction is often exothermic, so maintaining a low temperature during addition is critical for controlling the reaction rate and minimizing side products.

  • Reaction Progress: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9). This will neutralize the hydrobromic acid (HBr) generated during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

References

Introduction: The Strategic Value of the Oxazolo[5,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Protocols for the Chemical Derivatization of 6-Bromooxazolo[5,4-b]pyridin-2-amine

The oxazolo[5,4-b]pyridine core is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this and related oxazolopyridine systems have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory properties[1][2][3].

The strategic placement of reactive handles on this core scaffold is paramount for generating chemical diversity through library synthesis. The molecule this compound (CAS RN: 1198319-39-9) is an exceptionally valuable starting material for this purpose[4][5]. It features two distinct, orthogonally reactive sites:

  • The C6-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • The C2-Amino Group: A nucleophilic primary amine that can be readily functionalized through acylation, alkylation, and other transformations.

This application note provides detailed, field-proven protocols for the derivatization of this key intermediate. The methodologies are explained with an emphasis on the underlying chemical principles, ensuring that researchers can not only execute these reactions but also troubleshoot and adapt them for their specific synthetic targets.

Visualization of Derivatization Pathways

The following diagram illustrates the primary synthetic routes available from the this compound starting material, which will be detailed in the subsequent sections.

G cluster_start Starting Material cluster_c6 C6-Position Derivatization (Br) cluster_c2 C2-Position Derivatization (NH2) start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki R-B(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R1R2-NH Pd Catalyst, Base acylation N-Acylation (Amide Formation) start->acylation R-COCl or (RCO)2O Base

Caption: Key derivatization strategies for this compound.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium(0) complex[6]. This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters[7].

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the oxazolopyridine.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst[8].

The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, facilitating transmetalation[7].

Catalytic Cycle Visualization

Suzuki_Cycle pd0 Pd(0)L2 pd2_oxadd Ar-Pd(II)L2-Br pd0->pd2_oxadd Oxidative Addition pd2_trans Ar-Pd(II)L2-R pd2_oxadd->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R arbr Ar-Br rboh R-B(OH)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology
  • Reagent Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a ligand such as SPhos or XPhos (0.10 eq.).

  • Solvent Addition: Add a degassed solvent mixture. A combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O) is typically used to dissolve both the organic and inorganic reagents.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring. Typical conditions are 80-110 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography (e.g., silica gel, eluting with a gradient of Hexane/Ethyl Acetate or DCM/Methanol) to yield the pure C6-aryl derivative.

Data Summary: Representative Suzuki Couplings
EntryBoronic Acid PartnerCatalyst SystemBase / SolventTemp (°C)Typical Yield
1Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O9085-95%
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃ / Toluene:H₂O10080-92%
3Pyridin-3-ylboronic acidPd(dppf)Cl₂K₂CO₃ / DME:H₂O8570-85%
42-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O9075-90%

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

Principle and Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines[9]. It has largely replaced harsher classical methods and offers immense scope for installing primary and secondary amines[10][11]. The reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) which facilitate the challenging reductive elimination step to form the C-N bond[12].

The mechanism is analogous to the Suzuki coupling but differs in the transmetalation step, which involves the deprotonation of an amine-palladium complex to form a palladium amide intermediate prior to reductive elimination[9][10]. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required.

Catalytic Cycle Visualization

Buchwald_Cycle pd0 Pd(0)L pd2_oxadd Ar-Pd(II)L-Br pd0->pd2_oxadd Oxidative Addition pd2_amide Ar-Pd(II)L-NR1R2 pd2_oxadd->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination product Ar-NR1R2 arbr Ar-Br amine R1R2NH + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Methodology
  • Inert Atmosphere Setup: In a glovebox or under a robust stream of argon, add the base (e.g., NaOt-Bu or LHMDS, 1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the ligand (e.g., BINAP or XPhos, 0.04-0.08 eq.) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or m-xylene)[13]. The choice of solvent can significantly impact reaction efficiency[13].

  • Reaction Execution: Seal the vessel and heat to the required temperature, typically between 80-120 °C, for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 6-amino derivative.

Data Summary: Representative Buchwald-Hartwig Couplings
EntryAmine PartnerCatalyst / LigandBase / SolventTemp (°C)Typical Yield
1MorpholinePd₂(dba)₃ / BINAPNaOt-Bu / Toluene11080-90%
2AnilinePd(OAc)₂ / XPhosK₃PO₄ / Dioxane10075-88%
3PiperidinePd₂(dba)₃ / XantphosLHMDS / Toluene10070-85%
4BenzylaminePd₂(dba)₃ / BINAPNaOt-Bu / m-xylene12078-90%

Protocol 3: N-Acylation of the C2-Amino Group

Principle and Rationale

N-acylation is a fundamental transformation used to convert the primary amine at the C2-position into an amide. This modification can significantly alter the molecule's physicochemical properties, such as solubility, hydrogen bonding capacity, and metabolic stability. The reaction is typically performed by treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base[14][15]. The base neutralizes the HCl or carboxylic acid byproduct generated during the reaction.

Detailed Step-by-Step Methodology
  • Reagent Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a base, such as Triethylamine (TEA, 1.5-2.0 eq.) or Pyridine (can be used as solvent), to the solution.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.1-1.2 eq.) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, the resulting amide can be purified by recrystallization or flash column chromatography.

Data Summary: Representative N-Acylations
EntryAcylating AgentBase / SolventTemp (°C)Typical Yield
1Acetyl ChlorideTEA / DCM0 to RT>95%
2Benzoyl ChloridePyridine0 to RT90-98%
3Acetic AnhydrideTEA / DCMRT>95%
43-(Naphthalen-2-yl)propanoyl chlorideTEA / THF0 to RT85-95%

Conclusion

This compound is a versatile and powerful building block for the synthesis of diverse chemical libraries. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation provide robust and reproducible methods for its derivatization. By understanding the principles behind these transformations, researchers can effectively leverage this scaffold to accelerate the discovery of novel therapeutic agents.

References

Application Notes and Protocols for 6-Bromooxazolo[5,4-b]pyridin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the Potential of a Novel Scaffold

The field of oncology drug discovery is in a perpetual search for novel molecular scaffolds that can be developed into targeted and effective therapies. The oxazolo[5,4-b]pyridine core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. While 6-Bromooxazolo[5,4-b]pyridin-2-amine is a relatively new entity with limited specific literature, its structural similarity to other heterocyclic compounds with proven anticancer activity, such as oxazolo[5,4-d]pyrimidines and pyrazolopyridines, positions it as a compound of significant interest.[1][2]

This guide provides a comprehensive framework for researchers to investigate the anticancer potential of this compound. The applications and protocols detailed herein are based on the principle of bioisosterism, where the substitution of atoms or groups with similar physicochemical properties can lead to comparable biological activity.[3] We will explore its plausible synthesis, postulate its mechanisms of action based on structurally related kinase inhibitors, and provide detailed, field-proven protocols for its evaluation, from initial in vitro screening to in vivo efficacy studies.

II. Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar heterocyclic systems. The following protocol is a modified version based on the synthesis of related bromo-oxazolopyridine compounds.[4]

Protocol 1: Synthesis of this compound

  • Step 1: Bromination of Oxazolo[4,5-b]pyridin-2(3H)-one.

    • Dissolve oxazolo[4,5-b]pyridin-2(3H)-one (1 equivalent) in N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

    • Add a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in DMF dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add water to the reaction mixture and chill to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one.[4]

  • Step 2: Amination of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one.

    • Subsequent amination of the bromo-oxazolopyridinone can be achieved through various established methods, such as nucleophilic aromatic substitution, to introduce the 2-amino group. The precise conditions would require optimization.

III. Postulated Mechanisms of Action and Therapeutic Hypotheses

The oxazolopyridine scaffold is a common feature in a multitude of kinase inhibitors.[2][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.[6] Therefore, the primary hypothesis is that this compound functions as a kinase inhibitor.

Hypothesis 1: Inhibition of Key Oncogenic Kinases

Structurally related compounds have shown inhibitory activity against several kinases implicated in cancer progression.[1][7] Based on this, this compound is hypothesized to target one or more of the following:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR2 can stifle tumor growth.[7][8]

  • EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, leading to uncontrolled cell growth and proliferation.

  • c-KIT: A receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GIST).

  • FLT3 (Fms-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML).

  • GSK-3β (Glycogen Synthase Kinase-3β): Implicated in pro-inflammatory pathways that can contribute to a tumor-promoting microenvironment.[5]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) Growth_Factor->RTK Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Activates Compound This compound Compound->RTK Inhibits ATP Binding Transcription_Factors Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors Activate PI3K_AKT_mTOR->Transcription_Factors Activate Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Drives Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Drives Survival Survival Gene_Expression->Survival Drives

Caption: Postulated kinase inhibition pathway for this compound.

Hypothesis 2: Downstream Effects - Inhibition of Cell Proliferation and Induction of Apoptosis

By blocking the signaling cascades initiated by oncogenic kinases, this compound is expected to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).

IV. Detailed Application Notes and Experimental Protocols

The following protocols provide a roadmap for the systematic evaluation of this compound as a potential anticancer agent.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Evaluation Start->In_Vitro Cell_Viability Cell Viability Assays (MTT/MTS) In_Vitro->Cell_Viability Initial Screening Kinase_Assay Kinase Inhibition Assays Cell_Viability->Kinase_Assay Identify Potent Hits Western_Blot Target Validation (Western Blot) Kinase_Assay->Western_Blot Confirm Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Western_Blot->In_Vivo Validate in Animal Model End Lead Optimization In_Vivo->End

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

A. In Vitro Evaluation

1. Formulation of the Compound for In Vitro Assays

Many heterocyclic compounds exhibit poor aqueous solubility.[9] It is crucial to develop a suitable formulation for in vitro testing to ensure accurate and reproducible results.

  • Initial Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Working Solutions: Prepare serial dilutions from the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically <0.5%).

2. Protocol 2: Cell Viability Assays (MTT/MTS)

These colorimetric assays are fundamental for determining the cytotoxic effects of a compound on cancer cell lines.[10][11] The principle lies in the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to a colored formazan product.[12]

  • Materials:

    • Selected cancer cell lines (see Table 1)

    • Complete cell culture medium

    • This compound stock solution

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Reagent Addition:

      • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.[11]

      • For MTS: Add the combined MTS/PES solution to each well and incubate for 1-4 hours.[10]

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Suggested Cancer Cell Lines for Initial Screening

Cell Line Cancer Type Rationale for Selection
HUVEC Normal Endothelial To assess anti-angiogenic potential and general cytotoxicity.
A549 Lung Cancer Commonly used, often expresses EGFR.[7]
MCF-7 Breast Cancer Estrogen receptor-positive, a standard for breast cancer research.[7]
HT-29 Colorectal Cancer A well-characterized colorectal adenocarcinoma cell line.[7]
GIST-T1 GIST Expresses c-KIT, relevant for targeted therapy.

| MV4-11 | AML | Carries the FLT3-ITD mutation. |

3. Protocol 3: In Vitro Kinase Inhibition Assays

These assays directly measure the ability of the compound to inhibit the activity of specific kinases.[13][14] Luminescence-based assays, such as the ADP-Glo™ assay, are widely used and quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[14]

  • Materials:

    • Recombinant kinases of interest (see Table 2)

    • Corresponding kinase substrates

    • ATP

    • This compound

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the compound in the appropriate buffer.

    • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and the compound.

    • Initiation: Start the reaction by adding ATP.

    • Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

    • ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[14]

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value.

Table 2: Suggested Kinase Panel for Profiling

Kinase Target Rationale
VEGFR2 Key target in angiogenesis.[7]
EGFR Frequently mutated or overexpressed in various cancers.
c-KIT Driver of GIST.
FLT3 Important target in AML.
SRC A non-receptor tyrosine kinase involved in multiple signaling pathways.

| GSK-3β | Implicated in inflammation and cancer.[5] |

4. Protocol 4: Western Blotting for Target Validation

Western blotting is used to confirm that the compound inhibits the intended signaling pathway within the cancer cells by detecting changes in the phosphorylation status of downstream proteins.[15][16][17]

  • Materials:

    • Cancer cells treated with the compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Lysis: Treat cells with the compound at various concentrations. Lyse the cells to extract total protein.[17]

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the protein of interest (e.g., phosphorylated or total protein), followed by incubation with an HRP-conjugated secondary antibody.[16]

    • Detection: Add a chemiluminescent substrate and capture the signal using a digital imager.

    • Data Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with the compound.

B. In Vivo Evaluation

5. Protocol 5: Human Tumor Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for assessing the in vivo efficacy of anticancer compounds.[18][19][20]

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID)

    • Cancer cell line that showed sensitivity in vitro

    • Sterile PBS and Matrigel (optional)

    • This compound formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]

    • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[18]

    • Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group should receive the vehicle.

    • Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.[19]

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

V. Structure-Activity Relationship (SAR) Insights and Future Directions

The structure of this compound provides several avenues for optimization. SAR studies on related oxazolopyrimidines have highlighted the importance of substituents at various positions for kinase inhibitory activity and cellular potency.[1][21]

  • The 6-Bromo Group: The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of various aryl or alkyl groups to explore the chemical space and potentially enhance binding affinity to the target kinase.

  • The 2-Amino Group: This group can be functionalized to modulate solubility, cell permeability, and hydrogen bonding interactions within the kinase ATP-binding pocket.

Future work should focus on synthesizing a library of analogs based on the this compound scaffold to build a comprehensive SAR profile. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a lead compound for further preclinical development.

VI. References

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  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved January 6, 2026, from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. Retrieved January 6, 2026, from --INVALID-LINK--

  • Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved January 6, 2026, from --INVALID-LINK--

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved January 6, 2026, from --INVALID-LINK--

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved January 6, 2026, from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing. Retrieved January 6, 2026, from --INVALID-LINK--

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved January 6, 2026, from --INVALID-LINK--

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  • Abcam. (n.d.). MTT assay protocol. Retrieved January 6, 2026, from --INVALID-LINK--

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved January 6, 2026, from --INVALID-LINK--

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  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubMed Central. (2025, June 18). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubMed. (n.d.). Heterocyclic Phytochemicals as Anticancer Agents. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubMed. (2025, February 3). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved January 6, 2026, from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved January 6, 2026, from --INVALID-LINK--

  • BenchChem. (2025). Application Notes: Western Blot Protocol for Target Validation of "Anticancer Agent 114". Retrieved January 6, 2026, from --INVALID-LINK--

  • PubMed. (2024, November 15). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubMed. (n.d.). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Retrieved January 6, 2026, from --INVALID-LINK--

  • Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved January 6, 2026, from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Bioisosteres of Common Functional Groups. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubMed Central. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved January 6, 2026, from --INVALID-LINK--

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  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Retrieved January 6, 2026, from --INVALID-LINK--

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved January 6, 2026, from --INVALID-LINK--

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  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved January 6, 2026, from --INVALID-LINK--

  • BenchChem. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved January 6, 2026, from --INVALID-LINK--

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubMed. (n.d.). Support Tools in Formulation Development for Poorly Soluble Drugs. Retrieved January 6, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Common bioisosteres of different functional groups. Retrieved January 6, 2026, from --INVALID-LINK--

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved January 6, 2026, from --INVALID-LINK--

  • ResearchGate. (2025, December 6). (PDF) Development of heterocyclic-based anticancer agents: A comprehensive review. Retrieved January 6, 2026, from --INVALID-LINK--

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved January 6, 2026, from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. Retrieved January 6, 2026, from --INVALID-LINK--

  • ResearchGate. (2025, August 5). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development | Request PDF. Retrieved January 6, 2026, from --INVALID-LINK--

  • PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved January 6, 2026, from --INVALID-LINK--

References

Application Notes and Protocols for the Utilization of 6-Bromooxazolo[5,4-b]pyridin-2-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolo[5,4-b]pyridine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy.[2] Within the diverse chemical landscape of kinase inhibitors, fused heterocyclic systems that act as bioisosteres of the natural ATP purine core have proven to be a particularly fruitful area of research.[1]

The oxazolo[5,4-b]pyridine scaffold has emerged as a "privileged" structure in this context.[3] Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP binding pocket makes it an ideal foundation for the design of potent inhibitors.[1] This application note provides a detailed guide for researchers on the strategic use of a key intermediate, 6-Bromooxazolo[5,4-b]pyridin-2-amine , as a versatile starting point for the synthesis and evaluation of novel kinase inhibitor libraries. The bromine atom at the 6-position and the primary amine at the 2-position serve as crucial chemical handles, allowing for systematic structural modifications to probe the intricate structure-activity relationships (SAR) that govern inhibitor potency and selectivity.

Synthesis of the Key Intermediate: this compound

The availability of the starting scaffold is paramount for any drug discovery campaign. While this compound is commercially available from suppliers such as Fluorochem and King-Pharm, an in-house synthesis can be advantageous for scalability and cost-effectiveness.[4][5] A plausible synthetic route, adapted from general procedures for the formation of related oxazolopyridine systems, is outlined below. The synthesis of the isomeric 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one has been reported and involves the bromination of the parent oxazolone with N-bromosuccinimide (NBS) in DMF.[6] A similar strategy can be envisioned for the target compound.

Proposed Synthetic Protocol:
  • Starting Material: 2-Amino-3-hydroxypyridine.

  • Cyclization: React 2-amino-3-hydroxypyridine with cyanogen bromide (BrCN) in a suitable solvent such as methanol or ethanol. This reaction forms the oxazole ring, yielding oxazolo[5,4-b]pyridin-2-amine.

  • Bromination: The resulting oxazolo[5,4-b]pyridin-2-amine is then selectively brominated at the 6-position. This can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN). The reaction progress should be monitored by TLC or LC-MS.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired this compound.

Design and Synthesis of Kinase Inhibitor Libraries

The strategic placement of the 6-bromo and 2-amino functionalities allows for the generation of a diverse library of compounds through well-established and robust chemical transformations. This enables a systematic exploration of the chemical space around the oxazolopyridine core to identify potent and selective kinase inhibitors.

G cluster_0 Scaffold Modification Start This compound Suzuki Suzuki-Miyaura Coupling (Modification at C6) Start->Suzuki R-B(OH)2, Pd catalyst Amide Amide Coupling (Modification at N2) Start->Amide R'-COCl or R'-COOH, coupling agent Library Diverse Kinase Inhibitor Library Suzuki->Library Amide->Library

Caption: Library Synthesis Workflow.

Protocol 1: Modification at the 6-Position via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position of the oxazolopyridine core. These groups can probe interactions with different regions of the kinase ATP binding site, influencing both potency and selectivity.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system.

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-substituted oxazolo[5,4-b]pyridin-2-amine derivative.

Table 1: Representative Boronic Acids for Suzuki-Miyaura Coupling

Boronic Acid/EsterRationale for Selection
Phenylboronic acidBasic scaffold for initial SAR
4-Methoxyphenylboronic acidIntroduces a hydrogen bond acceptor
3-Aminophenylboronic acidIntroduces a hydrogen bond donor
Pyridine-3-boronic acidExplores interactions with the solvent front
1-Methyl-1H-pyrazole-4-boronic acid pinacol esterIntroduces a different heterocyclic system
Protocol 2: Modification at the 2-Position via Amide Coupling

The 2-amino group can be readily acylated to form amides. This modification can introduce a variety of functional groups that can form additional interactions within the ATP binding pocket, often leading to significant gains in potency.

Materials:

  • 6-Substituted-oxazolo[5,4-b]pyridin-2-amine (from Protocol 1)

  • Carboxylic acid or acyl chloride

  • Coupling agent (if starting from a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, DCM)

Step-by-Step Methodology:

  • Dissolve the 6-substituted-oxazolo[5,4-b]pyridin-2-amine (1 equivalent) in the chosen solvent.

  • If starting with a carboxylic acid (1.1 equivalents), add the coupling agent (1.2 equivalents) and base (2-3 equivalents), and stir for 10-15 minutes to pre-activate the acid.

  • Add the pre-activated acid solution or the acyl chloride (1.1 equivalents) dropwise to the solution of the amine at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC.

In Vitro Evaluation of Kinase Inhibitory Activity

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically begins with in vitro biochemical assays to determine the potency of the compounds against a panel of target kinases.

G cluster_1 In Vitro Evaluation Workflow Compound Synthesized Inhibitor Biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Compound->Biochem IC50 Determine IC50 Value Biochem->IC50 Cell Cell-Based Assay (e.g., Western Blot) IC50->Cell Potent Compounds Target Confirm On-Target Activity in Cells Cell->Target

Caption: In Vitro Evaluation Workflow.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is inversely proportional to the amount of light produced, allowing for a quantitative measurement of kinase activity.[7]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP (at the Kₘ concentration for the specific kinase)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

Step-by-Step Methodology:

  • Kinase Reaction:

    • Add kinase, substrate, and test compound to the wells of the plate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Target Engagement Assay (Western Blot)

To confirm that the inhibitors are active in a more physiologically relevant setting, cell-based assays are essential.[8][9] A common method is to treat cells with the inhibitor and then measure the phosphorylation status of a known downstream substrate of the target kinase via Western blotting.[10]

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for the total substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate. A decrease in the ratio of phospho-substrate to total substrate indicates on-target inhibition.

Structure-Activity Relationship (SAR) Analysis

The data generated from the in vitro assays can be compiled to understand the SAR of the synthesized compound library. This analysis is crucial for guiding the next round of inhibitor design and optimization.

Table 2: Hypothetical SAR Data for 6-Substituted-Oxazolo[5,4-b]pyridine-2-amides against Target Kinase X

Compound ID6-Substituent (R)2-Amide (R')Kinase X IC₅₀ (nM)
1-Br-H>10,000
2aPhenyl-H1,500
2b4-Methoxyphenyl-H850
2cPyridin-3-yl-H500
3aPhenylAcetyl900
3b4-MethoxyphenylAcetyl450
3cPyridin-3-ylCyclopropylcarbonyl80

Interpretation of Hypothetical Data:

  • The unsubstituted 6-bromo compound (1) is inactive, highlighting the necessity of modification at this position.

  • Replacing the bromine with aryl/heteroaryl groups (2a-c) leads to a significant increase in potency, with the pyridyl group (2c) being the most favorable, likely due to a key hydrogen bond interaction.

  • Acylation of the 2-amino group (3a-c) further enhances potency, with the small, rigid cyclopropylcarbonyl group (3c) providing the most potent compound in this series. This suggests that the 2-position is in a region where specific steric and electronic features are important for optimal binding.

Relevant Signaling Pathway: The PI3K/Akt/mTOR Pathway

Many heterocyclic kinase inhibitors, including those based on scaffolds similar to oxazolopyridines, target kinases within the PI3K/Akt/mTOR pathway.[11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Oxazolopyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile scaffold for the design and synthesis of novel kinase inhibitors. The strategic positioning of its functional groups allows for the systematic application of powerful synthetic methodologies to generate diverse chemical libraries. By combining targeted synthesis with robust in vitro biochemical and cell-based assays, researchers can efficiently navigate the complex SAR landscape to identify potent and selective kinase inhibitors with therapeutic potential. The protocols and strategies outlined in this application note provide a comprehensive framework for leveraging this privileged scaffold in modern drug discovery programs.

References

Application Note & Protocols: Strategic Derivatization of 6-Bromooxazolo[5,4-b]pyridin-2-amine for Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazolo[5,4-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines and interacting with a wide array of biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-Bromooxazolo[5,4-b]pyridin-2-amine as a versatile starting material for the synthesis of novel compound libraries. We detail robust, field-proven protocols for chemical diversification via palladium-catalyzed cross-coupling reactions and subsequent derivatization. Furthermore, we outline a validated workflow for the biological evaluation of these novel compounds, focusing on kinase inhibition and cell-based cytotoxicity assays, which are common applications for this class of heterocycles.[3]

Foundational Rationale: The Oxazolo[5,4-b]pyridine Scaffold

The fusion of an oxazole ring with a pyridine ring creates a heterocyclic system with a unique electronic and spatial profile, making it an effective bioisostere for the purine core found in nucleic acids.[2] This structural mimicry allows oxazolopyridine derivatives to function as competitive inhibitors or modulators for enzymes that typically bind purine-based substrates, such as kinases, polymerases, and other ATP-dependent enzymes.

The starting material, this compound, offers two primary, orthogonal vectors for chemical diversification:

  • The C6-Bromo Position: This site is primed for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, etc.) through robust and versatile palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a critical reactive handle for building molecular complexity.[4]

  • The C2-Amino Group: This primary amine can be functionalized through acylation, alkylation, or sulfonylation to modulate solubility, hydrogen bonding capacity, and target engagement.

This dual-functional nature allows for the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) effectively.

Figure 1: Strategic diversification of the this compound scaffold.

Synthetic Protocols: Library Generation

The following protocols are designed to be robust and adaptable. The choice of specific ligands, bases, and solvents is critical and is often substrate-dependent. The rationale behind these choices is explained to guide optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[4]

Causality Behind Component Selection:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) is chosen. Modern biarylphosphine ligands like XPhos are electron-rich and bulky, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination, leading to higher yields and broader substrate scope.[5]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation from the boronic acid to the palladium center without causing significant decomposition of sensitive substrates.

  • Solvent: A mixture of a non-polar solvent like 1,4-dioxane and water is used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Step-by-Step Protocol:

  • Reaction Setup: To a dry, argon-flushed microwave vial, add this compound (1.0 eq., e.g., 100 mg), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.025 eq.) and the phosphine ligand, XPhos (0.05 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 4 mL).

  • Reaction Execution: Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterCondition/ReagentRationale
Palladium Source Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalyst for generating active Pd(0) species.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate the catalytic cycle.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve all reactants.
Temperature 80-120°CThermal or microwave heating to drive the reaction.

Table 1: Typical Suzuki-Miyaura Reaction Parameters.

Suzuki_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Ar-Pd(II)-Br Ar-Pd(II)(L)₂-Br Pd(0)L2->Ar-Pd(II)-Br [a] OxAdd Oxidative Addition Transmetal Transmetalation RedElim Reductive Elimination Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Product R-R' (Coupled Product) Ar-Pd(II)-Br->Ar-Pd(II)-Ar' [b] Ar-Pd(II)-Ar'->Pd(0)L2 [c] Ar-X R-Br (Starting Material) Ar'-B(OH)2 R'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination at the C6-Position

This reaction allows for the formation of C-N bonds, introducing substituted amines, anilines, or N-heterocycles, which are key functional groups in many bioactive molecules.

Step-by-Step Protocol:

  • Reaction Setup: In a dry, argon-flushed vial, combine this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Solvent Addition: Add a dry, aprotic solvent such as toluene or CPME (cyclopentyl methyl ether).

  • Reaction Execution: Seal the vial and heat to 90-110°C for 2-18 hours, monitoring by LC-MS.

  • Work-up & Purification: Follow steps 5-7 as described in Protocol 2.1.

Application Protocols: Biological Evaluation

Once a library of novel compounds is synthesized and characterized, the next critical phase is to assess their biological activity. Given that oxazolopyridine scaffolds frequently target kinases, the following workflow provides a robust method for identifying and characterizing potential kinase inhibitors.[1]

Figure 3: Workflow for identifying and characterizing kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ are sensitive, high-throughput methods to measure kinase activity.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically binds the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a loss of the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution (e.g., VEGFR-2), fluorescein-labeled substrate, and ATP solution according to the manufacturer's protocol.

  • Compound Plating: Serially dilute the synthesized compounds in DMSO and then into the assay buffer in a low-volume 384-well plate. Include a known inhibitor (e.g., Sorafenib for VEGFR-2) as a positive control and DMSO-only wells as a negative (0% inhibition) control.

  • Kinase Reaction: Add the kinase and substrate mixture to all wells. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized time (e.g., 60 minutes).

  • Detection: Add the terbium-labeled anti-phospho-substrate antibody in EDTA-containing stop buffer. Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Determine the percent inhibition for each compound relative to the positive and negative controls. For dose-response curves, plot percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell-Based Cytotoxicity/Viability Assay (MTS Assay)

This assay determines the effect of lead compounds on the viability of cancer cell lines, providing a more physiologically relevant measure of efficacy.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.

Step-by-Step Protocol:

  • Cell Plating: Seed a relevant cancer cell line (e.g., HT-29, A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 100 µM down to 1 nM). Include a known cytotoxic drug as a positive control and DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's protocol.

  • Incubation & Reading: Incubate for 1-4 hours until color development is sufficient. Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results to generate a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Directions

This compound is an exceptionally valuable starting material for generating novel chemical entities with high potential in drug discovery. The strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling, allows for the rapid creation of diverse compound libraries. By coupling these synthetic efforts with a systematic biological screening cascade, researchers can efficiently identify and optimize lead compounds. The protocols and workflows detailed herein provide a validated, logical, and scientifically grounded framework for initiating such a drug discovery program, paving the way for the development of next-generation therapeutics targeting a range of human diseases.

References

Application Notes and Protocols for the Experimental Use of 6-Bromooxazolo[5,4-b]pyridin-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization of the novel heterocyclic compound, 6-Bromooxazolo[5,4-b]pyridin-2-amine, in cell-based assays. As the specific biological activities of this compound are currently under-explored, this guide is structured as a strategic workflow for discovering its potential cytotoxic and cytostatic effects, and for elucidating its preliminary mechanism of action. We present a tiered approach, starting with primary cytotoxicity screening to determine potency, followed by secondary assays to investigate the induction of apoptosis and effects on cell cycle progression. This application note is intended to serve as a foundational resource for researchers initiating studies on this and other novel chemical entities with therapeutic potential.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the oxazolopyridine class of heterocyclic compounds. While direct biological data for this specific molecule is limited, the broader family of oxazolo[5,4-b]pyridines and related structures like thiazolo[5,4-b]pyridines have garnered significant interest in medicinal chemistry. Analogs have been reported to exhibit a range of biological activities, including the inhibition of crucial cellular targets such as c-KIT, topoisomerase II, and microtubules, which are implicated in cancer and other proliferative diseases[1][2][3][4]. The structural alerts within this compound suggest its potential as a kinase inhibitor or an agent that interacts with nucleic acids or cytoskeletal components.

Therefore, a systematic investigation of its effects on cancer cell lines is a logical first step in its biological characterization. This guide provides a robust framework for such an investigation, emphasizing experimental rigor and data-driven decision-making.

Compound Handling and Stock Solution Preparation

Prior to initiating any cell-based assays, proper handling and preparation of the test compound are critical for ensuring reproducibility and accuracy.

2.1. Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information[5].

2.2. Solubility Testing and Stock Solution Preparation:

  • Solubility: The solubility of this compound should be empirically determined in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening of novel compounds.

  • Protocol for Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh out a precise amount of this compound (MW: 214.02 g/mol )[5].

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate at room temperature until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Tier 1 Assay: Determination of Cytotoxicity (IC50)

The initial step in characterizing a novel compound is to determine its cytotoxic or growth-inhibitory potential. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of potency. The MTT assay is a widely used, reliable colorimetric method for this purpose[6].

3.1. Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[6].

3.2. Experimental Workflow for Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout A 1. Harvest and count cells B 2. Seed cells in a 96-well plate A->B C 3. Incubate overnight (37°C, 5% CO2) B->C D 4. Prepare serial dilutions of this compound E 5. Add compound dilutions to wells D->E F 6. Incubate for 24-72 hours E->F G 7. Add MTT reagent to each well H 8. Incubate for 2-4 hours G->H I 9. Solubilize formazan crystals H->I J 10. Measure absorbance at 570 nm I->J

Caption: Workflow for determining the IC50 of a novel compound using the MTT assay.

3.3. Detailed Protocol: MTT Cytotoxicity Assay

  • Materials:

    • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound (10 mM stock in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count cells.

      • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

      • Include wells for "no cell" (media only) and "vehicle control" (cells treated with DMSO).

      • Incubate overnight to allow for cell attachment.

    • Compound Treatment:

      • Prepare a serial dilution of the compound in complete medium. A common starting range is 100 µM to 0.1 µM. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

      • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

      • Incubate for a desired period (e.g., 48 or 72 hours).

    • MTT Addition and Incubation:

      • Add 10 µL of MTT solution to each well.

      • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization and Measurement:

      • Add 100 µL of solubilization buffer to each well.

      • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader[7].

3.4. Data Analysis and Interpretation

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
10.9576
100.6048
500.2520
1000.1512
  • Calculation of % Viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • IC50 Determination: Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Tier 2 Assays: Mechanistic Elucidation

Once the IC50 is established, the next step is to investigate how the compound induces cell death or inhibits proliferation.

Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis[8].

4.1.1. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity[9].

4.1.2. Experimental Workflow for Caspase Activity Assay

G A 1. Seed cells in a 96-well white-walled plate B 2. Treat with compound at IC50 and 2x IC50 concentrations A->B C 3. Incubate for a defined time course (e.g., 6, 12, 24 hours) B->C D 4. Add Caspase-Glo® 3/7 Reagent C->D E 5. Incubate at room temperature D->E F 6. Measure luminescence E->F

Caption: Workflow for measuring caspase-3/7 activity following compound treatment.

4.1.3. Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Materials:

    • Cells and culture reagents

    • 96-well white-walled plates (for luminescence assays)

    • This compound

    • Caspase-Glo® 3/7 Assay System (Promega or similar)[10]

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

    • Treat cells with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control and a positive control (e.g., staurosporine).

    • Incubate for various time points (e.g., 6, 12, 24 hours) to capture the peak of caspase activation.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer[9].

4.1.4. Data Interpretation An increase in luminescence in treated cells compared to vehicle control indicates the activation of caspase-3 and/or -7, suggesting apoptosis induction.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent cell death[11]. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution[12][13].

4.2.1. Principle of Cell Cycle Analysis by PI Staining Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: 2N DNA content

  • S phase: Intermediate DNA content (between 2N and 4N)

  • G2/M phase: 4N DNA content A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA[12].

4.2.2. Experimental Workflow for Cell Cycle Analysis

G A 1. Seed and treat cells with compound B 2. Harvest cells (including supernatant) A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Wash and treat with RNase A C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze by flow cytometry E->F

Caption: General workflow for preparing cells for cell cycle analysis via flow cytometry.

4.2.3. Detailed Protocol: Cell Cycle Analysis

  • Materials:

    • Cells and culture reagents

    • 6-well plates

    • This compound

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol

    • RNase A solution (100 µg/mL)

    • Propidium Iodide staining solution (50 µg/mL in PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells to include any apoptotic cells. Centrifuge to pellet the cells.

    • Wash the cell pellet once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods)[14].

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA, which PI can also stain[14].

    • Add 400 µL of PI staining solution[14].

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample[13].

4.2.4. Data Analysis and Interpretation

Cell Cycle PhaseVehicle Control (%)Treated (%)Interpretation
Sub-G1215Increase in apoptosis
G0/G15525G2/M arrest
S2015Decrease in DNA synthesis
G2/M2345Accumulation of cells in G2/M
  • Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT).

  • An accumulation of cells in a particular phase (e.g., G2/M) in the treated sample compared to the control suggests cell cycle arrest at that checkpoint.

  • A significant increase in the sub-G1 population provides further evidence of apoptosis.

Summary and Future Directions

This application note outlines a systematic, three-assay workflow to perform an initial biological characterization of this compound.

  • Cytotoxicity Assay: Establishes the potency (IC50) of the compound.

  • Caspase Assay: Determines if the observed cytotoxicity is mediated by apoptosis.

  • Cell Cycle Analysis: Reveals if the compound perturbs cell cycle progression.

The collective data from these assays will form a preliminary mechanistic hypothesis. For example, if the compound exhibits a low micromolar IC50, induces caspase-3/7 activity, and causes an accumulation of cells in the G2/M phase, it would suggest that this compound is a cytotoxic agent that induces G2/M arrest, leading to apoptosis.

Based on these initial findings, further studies could include:

  • Target Identification: Kinase profiling, tubulin polymerization assays, or topoisomerase activity assays.

  • Western Blotting: To probe for changes in key cell cycle (e.g., Cyclin B1, p-Histone H3) and apoptotic (e.g., PARP cleavage, Bcl-2 family proteins) markers.

  • In Vivo Studies: To assess the compound's efficacy and safety in animal models.

References

Application Notes and Protocols for the Quantification of 6-Bromooxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Heterocycle

6-Bromooxazolo[5,4-b]pyridin-2-amine is a substituted heterocyclic amine of significant interest in medicinal chemistry and drug development. Its unique scaffold, featuring a fused oxazolopyridine ring system with a bromine substituent and an amino group, presents both opportunities for therapeutic innovation and challenges for analytical characterization. Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from purity assessment of the active pharmaceutical ingredient (API) to its determination in complex biological matrices.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound. We will delve into the rationale behind method selection, provide step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and discuss the critical aspects of method validation to ensure data integrity and regulatory compliance.[1][2][3]

Method Selection Rationale: Navigating the Physicochemical Landscape

The chemical structure of this compound dictates the most suitable analytical approaches. The presence of the aromatic rings and the oxazole moiety suggests strong UV absorbance, making UV-based detection a viable and accessible option. The polar amino group and the overall heterocyclic nature of the molecule indicate that reversed-phase HPLC will be an effective separation technique. For higher sensitivity and selectivity, especially in complex matrices, coupling liquid chromatography with mass spectrometry (LC-MS) is the gold standard.[4]

The bromine atom provides a distinct isotopic pattern that can be leveraged for confident identification in mass spectrometry. Given the likely polar nature of this compound, sample preparation strategies must be carefully considered to ensure efficient extraction and minimize matrix effects.[5][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Workhorse for Purity and Assay

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration standard.[7][8]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte/Standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample D->E Inject into HPLC F Isocratic/Gradient Elution on C18 Column E->F G UV Detection (e.g., 254 nm) F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Mobile Phase and Diluent:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound at 1 mg/mL in the diluent.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in the diluent to achieve a concentration within the calibration range.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

6. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.0955
10.0595
12.0595
12.1955
15.0955

7. Data Analysis:

  • Integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity

Principle: LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for quantifying low levels of the analyte in complex matrices, such as biological fluids or environmental samples. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.[4][9][10]

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Sample Collection (e.g., Plasma, Tissue) B Protein Precipitation or Solid Phase Extraction (SPE) A->B C Evaporation & Reconstitution B->C D Inject Reconstituted Sample C->D Inject into LC-MS E UPLC/HPLC Separation D->E F Electrospray Ionization (ESI+) E->F G Mass Spectrometry (e.g., MRM Mode) F->G H Extract Ion Chromatogram G->H Mass Spectra I Integrate Peak Area H->I J Quantify using Internal Standard I->J

Caption: Workflow for LC-MS quantification of this compound.

Detailed Protocol: LC-MS Method

1. Materials and Reagents:

  • All reagents from the HPLC method.

  • Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Electrospray ionization (ESI) source.

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Option A: Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.[11]

  • Option B: Solid Phase Extraction (SPE): Condition an SPE cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent, and elute the analyte with a methanolic ammonia solution.[11][12]

  • Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

4. LC-MS Conditions:

ParameterCondition
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Gradient elution (similar to HPLC method, but with a faster gradient)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MS Detection Multiple Reaction Monitoring (MRM)

5. Mass Spectrometer Settings (Hypothetical MRM Transitions):

  • The exact m/z values need to be determined by infusing a standard solution of this compound. The protonated molecule [M+H]+ would be the precursor ion. Collision-induced dissociation (CID) would then be used to identify stable product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

6. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Method Validation: Ensuring Trustworthy Results

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[1][2][3][13][14] Key validation parameters, as per ICH guidelines, are summarized below.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Framework for Confident Quantification

The analytical methods outlined in this guide provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV and LC-MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation is a critical and indispensable step to ensure the reliability and defensibility of the generated data, ultimately supporting the progression of this promising molecule through the drug development pipeline.

References

Green Synthesis Strategies for Thiazolo[5,4-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Traditional synthetic routes to these compounds often rely on harsh reaction conditions, hazardous solvents, and multi-step procedures that generate significant chemical waste. The adoption of green chemistry principles is paramount to developing sustainable and environmentally benign alternatives. This guide provides detailed application notes and protocols for the green synthesis of thiazolo[5,4-b]pyridines, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein prioritize the use of renewable resources, energy-efficient techniques, and waste reduction, without compromising on yield or purity.

Section 1: Microwave-Assisted Synthesis in a Bio-Based Solvent

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The targeted heating of polar molecules by microwave irradiation results in a rapid increase in temperature, which can significantly enhance reaction rates. When coupled with a green, bio-based solvent, this approach offers a substantial improvement in the environmental footprint of the synthesis.

Causality Behind Experimental Choices: The selection of a high-boiling, non-toxic, and recyclable solvent derived from biomass, such as sabinene, is a cornerstone of this green approach.[1] Sabinene, a natural bicyclic monoterpene, serves as an excellent alternative to petroleum-based solvents.[1] Its low toxicity and ability to be recycled via distillation make it an environmentally sound choice.[1] Microwave irradiation is employed to overcome the kinetic barriers of the reaction efficiently, reducing the overall energy consumption compared to prolonged conventional heating. The one-pot nature of this protocol, starting from readily available 3-amino-2-chloropyridine derivatives and isothiocyanates, minimizes intermediate isolation steps, thereby reducing solvent usage and waste generation.

Protocol 1: Microwave-Assisted Synthesis of N-Arylthiazolo[5,4-b]pyridin-2-amines in Sabinene

Objective: To synthesize N-arylthiazolo[5,4-b]pyridin-2-amines via a microwave-assisted, one-pot reaction in the green solvent sabinene.

Materials:

  • 3-amino-2-chloro-5-methylpyridine

  • Substituted phenyl isothiocyanate

  • Sabinene (distilled)

  • Microwave reactor vials (sealed)

  • Ethyl acetate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a microwave reactor vial, add 3-amino-2-chloro-5-methylpyridine (1.1 equivalents) and the desired substituted phenyl isothiocyanate (1.0 equivalent).

  • Add 1 mL of distilled sabinene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 2 hours.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product will precipitate out of the solution.

  • Filter the reaction mixture and wash the solid product with ethyl acetate.

  • Further purification can be achieved by recrystallization if necessary.

Data Summary:

EntrySubstituent on Phenyl IsothiocyanateYield (%)[1]
1H64
24-Cl72
34-OCH₃68

Mechanism Overview: The reaction proceeds through an initial nucleophilic addition of the amino group of the pyridine to the isothiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization, facilitated by the high temperature achieved under microwave irradiation, leads to the displacement of the chlorine atom and the formation of the thiazolo[5,4-b]pyridine ring system.[1]

Section 2: Solvent-Free Synthesis via Laser Irradiation

A truly green synthetic method aims to eliminate the use of solvents altogether. Solvent-free reactions not only reduce environmental pollution but also simplify product work-up and purification. Laser-assisted synthesis is an innovative technique that provides highly localized energy to the reacting molecules, enabling reactions to proceed rapidly and often with high selectivity in the absence of a solvent.[2]

Causality Behind Experimental Choices: This method leverages the direct absorption of laser energy by the reactants to initiate the chemical transformation.[2] The choice of a Nd-YAG laser at a specific wavelength (355 nm) is based on the UV absorption characteristics of the starting materials.[2] By delivering energy directly to the molecules, the need for a solvent to mediate heat transfer is obviated. This solvent-, metal-, and base-free approach significantly reduces the environmental impact and simplifies the experimental setup.[2]

Protocol 2: Laser-Assisted, Solvent-Free Synthesis of Phenylthiazolo[5,4-b]pyridines

Objective: To synthesize phenylthiazolo[5,4-b]pyridines using a solvent-free, laser-assisted method.

Materials:

  • 3-amino-2-chloropyridine

  • Substituted phenyl isothiocyanate

  • Quartz reaction tube

  • Nd-YAG laser (λ = 355 nm)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Place 3-amino-2-chloropyridine (1 equivalent) and the desired substituted phenyl isothiocyanate (1 equivalent) in a quartz reaction tube.

  • Position the tube to allow for irradiation by the Nd-YAG laser.

  • Irradiate the solid mixture with the laser (10 Hz pulse frequency, 8 ns pulse duration) for the optimized reaction time (typically in the range of minutes).[2]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the crude product is purified by column chromatography.

Data Summary:

EntrySubstituent on Phenyl IsothiocyanateYield (%)[2]
1H85
24-F78
34-Br82

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Laser Irradiation cluster_workup Product Isolation A Mix 3-amino-2-chloropyridine and substituted isothiocyanate in a quartz tube B Irradiate with Nd-YAG laser (355 nm, 10 Hz) A->B Solvent-free C Monitor reaction by TLC B->C Rapid reaction D Purify by column chromatography C->D Upon completion

Caption: Workflow for laser-assisted solvent-free synthesis.

Section 3: Multicomponent Reactions (MCRs) for Thiazolo[5,4-b]pyridine Analogs

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials. This approach enhances atom economy, reduces the number of synthetic steps, and minimizes waste generation. While specific MCRs for the direct synthesis of the thiazolo[5,4-b]pyridine core are still emerging, the principles can be applied to generate closely related and highly functionalized pyridine scaffolds that incorporate a thiazole moiety.

Causality Behind Experimental Choices: The rationale behind MCRs is to design a sequence of reactions that proceed in a single pot without the isolation of intermediates. This requires careful selection of starting materials and reaction conditions to ensure high selectivity for the desired product. The use of an environmentally benign solvent like ethanol and a base catalyst further enhances the green credentials of the synthesis. This approach is particularly valuable for creating libraries of diverse compounds for drug discovery screening.

Protocol 3: One-Pot Multicomponent Synthesis of Pyrazolo-Thiazolo-Pyridine Conjugates

Objective: To synthesize a pyrazolo-thiazolo-pyridine conjugate via a one-pot, three-component reaction. This protocol, while not directly yielding a thiazolo[5,4-b]pyridine, illustrates the MCR approach to building complex pyridine-based heterocycles.[3]

Materials:

  • 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole

  • Thiophene-2-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole (1 equivalent), thiophene-2-carbaldehyde (1 equivalent), and malononitrile (1 equivalent) in ethanol.[3]

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[3]

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting solid is collected, dried, and recrystallized from a suitable solvent to yield the pure product.[3]

Reaction Logic:

G A Acetyl-Thiazole D One-Pot Reaction (Ethanol, Piperidine, Reflux) A->D B Aldehyde B->D C Malononitrile C->D E Pyrazolo-Thiazolo-Pyridine Conjugate D->E

Caption: Multicomponent reaction for pyridine synthesis.

Section 4: Ultrasound-Assisted Green Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a non-conventional energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. This can often lead to reactions occurring under milder bulk conditions.

Causality Behind Experimental Choices: The use of ultrasound offers an energy-efficient alternative to conventional heating. It can promote reactions in greener solvents like ethanol or even in solvent-free conditions.[4] The physical effects of ultrasound can also improve mass transfer in heterogeneous reactions, making it suitable for use with recyclable solid catalysts. The adaptation of this method for thiazolo[5,4-b]pyridine synthesis would involve the sonication of the starting materials in a suitable green solvent, potentially with a recyclable catalyst.

Protocol 4: Conceptual Protocol for Ultrasound-Assisted Synthesis of Thiazolo[5,4-b]pyridines

Objective: To outline a conceptual protocol for the ultrasound-assisted synthesis of thiazolo[5,4-b]pyridines, based on established procedures for related thiazole derivatives.[4]

Materials:

  • 3-amino-2-chloropyridine derivative

  • Isothiocyanate derivative

  • Ethanol (or other green solvent)

  • Ultrasonic bath or probe sonicator

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a reaction vessel, combine the 3-amino-2-chloropyridine derivative (1 equivalent) and the isothiocyanate derivative (1 equivalent) in a minimal amount of ethanol.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product is expected to precipitate or can be isolated by removing the solvent and subsequent purification.

This conceptual protocol provides a framework for researchers to develop a specific and optimized ultrasound-assisted synthesis of thiazolo[5,4-b]pyridines, contributing to the growing toolbox of green synthetic methodologies.

References

Application Notes & Protocols: Leveraging 6-Bromooxazolo[5,4-b]pyridin-2-amine for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Executive Summary: The Strategic Value of a Privileged Scaffold

The quest for novel therapeutics is fundamentally a search for molecular scaffolds that can be systematically modified to achieve potent and selective modulation of biological targets. The oxazolo[5,4-b]pyridine core is a quintessential example of a "privileged structure" in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to effectively mimic key interactions in the binding sites of numerous enzymes and receptors, particularly the ATP-binding pocket of protein kinases.[2][3]

This guide focuses on a specific, highly versatile starting point for drug discovery campaigns: 6-Bromooxazolo[5,4-b]pyridin-2-amine . We will dissect its strategic importance and provide detailed, field-tested protocols for its application in structure-activity relationship (SAR) studies. The core thesis is that this molecule is not merely a chemical intermediate, but a purpose-built tool for lead generation and optimization. It provides a stable "anchor" for target binding via the 2-aminooxazolopyridine moiety and a reactive "vector" for chemical exploration via the 6-bromo substituent. This dual functionality enables a rational and efficient navigation of the chemical space surrounding a biological target.

Core Principles: Deconstructing the SAR Strategy

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, transforming a weakly active "hit" compound into a potent and drug-like "lead." The success of an SAR campaign hinges on the ability to make systematic, rational modifications to a core scaffold and correlate those changes with biological activity. This compound is an ideal starting scaffold for this process for two primary reasons:

  • The Pharmacophoric Anchor (The "Why it Binds"): The 2-amino-oxazolopyridine fragment is a potent hydrogen bonding motif. The 2-amino group and the pyridine nitrogen can engage in crucial hydrogen bond interactions with the "hinge" region of many protein kinases, mimicking the binding of adenine in ATP. This interaction provides the foundational affinity for the target.[3]

  • The Synthetic Vector (The "How to Improve it"): The bromine atom at the 6-position is a uniquely versatile synthetic handle. It is stable enough to withstand many reaction conditions but is readily functionalized using robust and high-yielding palladium-catalyzed cross-coupling reactions.[4] This allows for the controlled introduction of a diverse array of chemical groups into a specific region of the binding pocket, often referred to as the solvent-exposed region, to probe for additional favorable interactions (hydrophobic, electrostatic, or hydrogen bonding) that enhance potency and selectivity.

The general workflow for leveraging this scaffold in an SAR campaign is a cyclical process of design, synthesis, and testing.

SAR_Workflow cluster_0 Design & Synthesis Cycle cluster_1 Screening & Analysis Cycle A Start: 6-Bromooxazolo [5,4-b]pyridin-2-amine B Design Library: Vary R-group at C6 A->B Rational Design C Synthesize Analogs (e.g., Suzuki, Buchwald-Hartwig) B->C Execution D Biological Screening (e.g., Kinase Assay) C->D Test Compounds E Data Analysis: Determine IC50 / Potency D->E Quantification F Establish SAR: Relate Structure to Activity E->F Interpretation F->B Iterate & Refine Design

Figure 1: General workflow for a Structure-Activity Relationship (SAR) campaign.

Synthetic Protocols: From Core to Analogs

The reliable synthesis of the core scaffold and its subsequent analogs is critical. The following protocols are generalized procedures that should be optimized for specific substrates and scales.

Representative Synthesis of the this compound Core

The synthesis of the core scaffold can be achieved through a multi-step sequence, starting from commercially available pyridines. The causality behind this pathway lies in the strategic installation of functional groups in the correct order to facilitate the final cyclization.

Synthesis_Flow start 2-Amino-3-hydroxypyridine step1 Step 1: Bromination Reagent: NBS Solvent: DMF start->step1 inter1 2-Amino-6-bromo-3-hydroxypyridine step1->inter1 step2 Step 2: Cyclization Reagent: Cyanogen Bromide (BrCN) Solvent: EtOH/H2O inter1->step2 product Product: 6-Bromooxazolo [5,4-b]pyridin-2-amine step2->product

Figure 2: A representative synthetic pathway for the core scaffold.

Protocol 3.1: Synthesis of this compound

  • Bromination: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in N,N-Dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 12-16 hours. The bromination occurs regioselectively at the electron-rich position para to the activating hydroxyl group and ortho to the amino group. Quench the reaction with water and extract the product.

  • Cyclization: Dissolve the resulting 2-amino-6-bromo-3-hydroxypyridine (1.0 eq) in a mixture of ethanol and water. Add cyanogen bromide (BrCN) (1.1 eq) and stir the mixture at reflux for 4-6 hours. The nucleophilic hydroxyl and amino groups attack the electrophilic cyanogen bromide, leading to cyclization to form the desired oxazole ring.[5]

  • Work-up and Purification: Cool the reaction mixture, neutralize with a base (e.g., aqueous NaHCO₃), and collect the resulting precipitate by filtration. Wash the solid with water and diethyl ether. Purify the crude product by recrystallization or column chromatography to yield this compound.

Derivatization via Palladium Cross-Coupling

The C-Br bond at the 6-position is the key enabler for library synthesis. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are the workhorses of modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.[6]

Protocol 3.2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is for coupling aryl or heteroaryl boronic acids/esters to the 6-position.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. For simple substrates, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) is sufficient. For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a ligand like SPhos or XPhos (4-5 mol%) is superior.

  • Solvent and Reaction: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically 1,4-Dioxane and water (e.g., 4:1 ratio). Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Protocol 3.2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is for coupling primary or secondary amines to the 6-position.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Catalyst and Base: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq). The choice of base is critical; NaOtBu is generally used for neutral amines, while K₃PO₄ is milder and often used for more sensitive substrates.

  • Solvent and Reaction: Evacuate and backfill the vessel with an inert gas. Add an anhydrous, degassed aprotic solvent such as Toluene or 1,4-Dioxane. Heat the reaction to 90-110 °C, monitoring by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the mixture and filter it through a pad of Celite to remove palladium black. Concentrate the filtrate and purify by column chromatography.

Application Case Study: SAR of a Hypothetical Kinase X Inhibitor

To illustrate the practical application, we present a hypothetical SAR study targeting "Kinase X," a protein kinase implicated in an inflammatory disease.

Library Design and Synthesis

Starting with this compound, a focused library of 5 compounds was synthesized using the Suzuki-Miyaura protocol (3.2.1) to explore the impact of the C6-substituent on inhibitory activity. The chosen R-groups systematically probe for size, electronics, and hydrogen bonding potential.

Table 1: Designed Library Targeting Kinase X

Compound IDR-Group StructureR-Group NameRationale for Inclusion
X-1 -H (from debromination)UnsubstitutedBaseline activity of the core
X-2
alt text
PhenylProbes for hydrophobic interaction
X-3
alt text
4-MethoxyphenylAdds H-bond acceptor & alters electronics
X-4
alt text
4-HydroxyphenylAdds H-bond donor/acceptor
X-5
alt text
3-PyridylProbes for H-bond acceptor at a different vector
Biological Evaluation Protocol: In Vitro Kinase Assay

The synthesized compounds were evaluated for their ability to inhibit Kinase X using a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation: Prepare serial dilutions of test compounds in DMSO. Prepare a solution of Kinase X enzyme and its specific substrate peptide in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the enzyme/substrate mix to wells containing the test compounds. Initiate the reaction by adding 5 µL of an ATP solution (at its Kₘ concentration). Incubate at room temperature for 1 hour.

  • Signal Detection: Add 10 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent. This reagent simultaneously stops the kinase reaction and contains luciferase/luciferin to measure the remaining ATP. A lower light signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis: Luminescence is measured on a plate reader. The data is normalized to positive (no enzyme) and negative (DMSO vehicle) controls. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Analysis and SAR Interpretation

The results of the in vitro assay are summarized below.

Table 2: SAR Data for Kinase X Inhibitors

Compound IDR-GroupIC₅₀ (nM)Interpretation
X-1 -H1250Modest baseline activity from the core scaffold.
X-2 Phenyl480A ~2.5-fold improvement suggests a hydrophobic pocket exists.
X-3 4-Methoxyphenyl510No significant improvement over phenyl; the methoxy group may be too bulky or improperly positioned.
X-4 4-Hydroxyphenyl45 A >10-fold increase in potency over phenyl indicates a critical hydrogen bond interaction with the terminal hydroxyl group.
X-5 3-Pyridyl110A significant potency increase suggests a hydrogen bond acceptor is well-tolerated and beneficial.
  • The core oxazolo[5,4-b]pyridin-2-amine is a valid starting point for Kinase X inhibition.

  • The C6-position projects into a binding pocket that can accommodate aryl substituents.

  • A significant potency enhancement is achieved by introducing a hydrogen bond donor (the phenol in X-4 ) at the para-position of the aryl ring. This strongly suggests the presence of a key hydrogen bond acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in this sub-pocket of Kinase X.

  • A hydrogen bond acceptor (the pyridine nitrogen in X-5 ) is also highly beneficial, indicating flexibility in the type of interaction that can be formed.

Figure 3: A hypothetical model of Compound X-4 binding in the Kinase X active site.

Conclusion and Future Directions

This compound is a powerful and efficient tool for modern drug discovery. Its strategic design allows for rapid and rational exploration of chemical space around a target of interest through well-established synthetic methodologies. The case study presented herein demonstrates how a small, intelligently designed library derived from this single precursor can yield significant insights into the structural requirements for potent biological activity.

Future work based on these findings would involve:

  • Further Optimization: Exploring other substituents on the C6-phenyl ring of compound X-4 to fine-tune the key hydrogen-bonding interaction.

  • Selectivity Profiling: Testing the most potent compounds against a panel of related kinases to ensure target selectivity.

  • ADME Profiling: Evaluating the lead compounds for metabolic stability, solubility, and other properties essential for in vivo efficacy.

  • Exploring Other Vectors: Investigating derivatization of the 2-amino group to probe for additional interactions, although this must be done cautiously to avoid disrupting the primary hinge-binding anchor.

By employing a logical, iterative approach grounded in the principles and protocols outlined in this guide, research teams can significantly accelerate their journey from initial hit to clinical candidate.

References

Application Notes and Protocols for Photoluminescent Materials and Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Biological Frontiers

Photoluminescent materials, substances that emit light upon absorption of photons, have emerged as indispensable tools in modern research, particularly in the fields of biology, medicine, and drug development. Their ability to act as highly sensitive and specific reporters has revolutionized our capacity to visualize and quantify biological processes at the molecular and cellular levels.[1][2][3] This guide provides a comprehensive overview of the application of various classes of photoluminescent materials and detailed protocols for their synthesis, characterization, and use as probes in biological systems. As a senior application scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific principles and rationale behind the experimental choices, ensuring both technical accuracy and practical utility for researchers, scientists, and drug development professionals.

The unique optical properties of photoluminescent probes, such as high quantum yield, photostability, and tunable emission spectra, offer significant advantages over traditional analytical techniques.[4][5] These materials can be broadly categorized into several classes, including semiconductor quantum dots (QDs), upconversion nanoparticles (UCNPs), lanthanide-based probes, and luminogens exhibiting aggregation-induced emission (AIEgens). Each class possesses distinct characteristics that render them suitable for specific applications, ranging from high-resolution cellular imaging and sensitive biosensing to targeted drug delivery and therapeutic monitoring.[2][5][6]

This guide is designed to be a self-contained resource. It begins by exploring the fundamental principles of photoluminescence and the key properties of different material classes. Subsequently, it delves into detailed, field-proven protocols for the synthesis and surface functionalization of these materials, their characterization using techniques like photoluminescence spectroscopy, and their application in cellular imaging with confocal microscopy. Each protocol is designed as a self-validating system, incorporating critical quality control steps to ensure experimental robustness and reproducibility. By understanding the "why" behind each step, researchers can adapt and troubleshoot these protocols to suit their specific experimental needs, thereby accelerating discovery and innovation.

Section 1: Classes of Photoluminescent Materials and Their Intrinsic Advantages

The selection of a photoluminescent probe is dictated by the specific requirements of the biological question being addressed. Understanding the unique photophysical properties of each class of material is therefore paramount.

Semiconductor Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals, typically 2-10 nanometers in size, that exhibit quantum mechanical properties.[7] Their most remarkable feature is the size-dependent tunability of their fluorescence emission.[8] Smaller dots emit at shorter wavelengths (e.g., blue and green), while larger dots emit at longer wavelengths (e.g., orange and red).[7] This allows for the creation of a wide palette of colors from a single material system, simply by controlling the nanocrystal size during synthesis.

Causality of Properties: The size-dependent emission is a direct consequence of quantum confinement. As the size of the nanocrystal approaches the exciton Bohr radius of the semiconductor material, the continuous energy bands of the bulk material transform into discrete, quantized energy levels. The energy separation between these levels, and thus the energy of the emitted photon, is inversely proportional to the square of the particle radius.

Advantages in Application:

  • Broad Absorption, Narrow Emission: QDs have broad absorption spectra, meaning they can be excited by a wide range of wavelengths, but their emission spectra are narrow and symmetric.[4][9] This property is highly advantageous for multiplexed imaging, where multiple targets are labeled with different colored QDs, as a single excitation source can be used to excite all probes simultaneously while their distinct emission signals can be easily resolved.[7]

  • High Photostability: Compared to traditional organic fluorophores, QDs are significantly more resistant to photobleaching, allowing for long-term imaging experiments to track dynamic cellular processes.[4][5]

  • High Quantum Yield: Many QD formulations exhibit high quantum yields, meaning they efficiently convert absorbed photons into emitted photons, resulting in bright signals.[4]

Upconversion Nanoparticles (UCNPs)

Upconversion nanoparticles are unique in their ability to convert low-energy near-infrared (NIR) light into higher-energy visible light through a process called upconversion.[10] This is in stark contrast to the more common down-conversion process where high-energy excitation results in lower-energy emission. UCNPs are typically composed of a host matrix (e.g., NaYF4) doped with lanthanide ions, such as Yb3+ as a sensitizer and Er3+, Tm3+, or Ho3+ as an activator.

Causality of Properties: The upconversion process involves the sequential absorption of two or more low-energy photons by the sensitizer ion (Yb3+), which has a large absorption cross-section in the NIR. The absorbed energy is then transferred to the activator ion (e.g., Er3+), promoting it to higher-energy excited states. Subsequent relaxation from these states results in the emission of visible light.

Advantages in Application:

  • Reduced Autofluorescence: Biological tissues and cells exhibit significant autofluorescence when excited with visible light, which can obscure the signal from the probe. By using NIR excitation, which is outside the autofluorescence excitation range, UCNPs provide a high signal-to-noise ratio.[11]

  • Deep Tissue Penetration: NIR light can penetrate deeper into biological tissues compared to visible light due to reduced scattering and absorption by biological components like hemoglobin and water.[11] This makes UCNPs ideal for in vivo imaging applications.

  • Low Phototoxicity: The use of low-energy NIR light minimizes photodamage to living cells and tissues, enabling long-term in vivo studies.[11]

Lanthanide-Based Probes

Lanthanide ions (e.g., Europium, Terbium) possess unique photophysical properties that make them excellent luminescent probes.[12][13] Unlike the broad emission spectra of many organic dyes and QDs, lanthanide ions exhibit exceptionally sharp, line-like emission bands.[14]

Causality of Properties: The characteristic luminescence of lanthanide ions arises from electronic transitions within their 4f orbitals. These orbitals are well-shielded from the external environment by the outer 5s and 5p electrons, resulting in emission spectra that are largely insensitive to the solvent and local chemical environment. This shielding also leads to long luminescence lifetimes, often in the microsecond to millisecond range.

Advantages in Application:

  • Long Luminescence Lifetimes: The long lifetimes of lanthanide emission allow for time-gated detection, a technique where the signal is measured after a delay following pulsed excitation. This effectively eliminates short-lived background fluorescence and autofluorescence, leading to exceptionally high signal-to-noise ratios.[13]

  • Sharp Emission Bands: The narrow emission bands minimize spectral overlap, making them ideal for multiplexed assays.[14]

  • Large Stokes Shift: Lanthanide complexes typically exhibit a large separation between their excitation and emission wavelengths (Stokes shift), which further reduces background interference.[13]

Aggregation-Induced Emission Luminogens (AIEgens)

Conventional fluorescent molecules often suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity decreases upon aggregation. In contrast, aggregation-induced emission luminogens (AIEgens) are a class of molecules that are non-emissive or weakly emissive in dilute solutions but become highly fluorescent in the aggregated state.[7][15]

Causality of Properties: The AIE phenomenon is attributed to the restriction of intramolecular motion (RIM) in the aggregated state.[15] In solution, AIEgens have flexible molecular structures with rotating components (e.g., phenyl rings in tetraphenylethylene, TPE). These rotations provide non-radiative decay pathways for the excited state, quenching fluorescence. In the aggregated state, these intramolecular motions are physically restricted, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission.[7][15]

Advantages in Application:

  • High Signal-to-Background Ratio: The "turn-on" nature of AIE fluorescence upon binding to a target or changing environment provides a high signal-to-background ratio, as the probe is only fluorescent when it is supposed to be.

  • Probes for Specific Environments: AIEgens can be designed to aggregate in response to specific stimuli, such as changes in viscosity, polarity, or the presence of specific biomolecules, making them excellent sensors.

  • Biocompatibility: Many AIEgens are organic molecules with good biocompatibility.[16]

Section 2: Synthesis and Functionalization Protocols

The ability to synthesize high-quality photoluminescent materials and tailor their surface chemistry is crucial for their successful application as biological probes. This section provides detailed, step-by-step protocols for the synthesis and functionalization of the major classes of photoluminescent materials.

Protocol: Synthesis of CdSe/ZnS Core/Shell Quantum Dots

This protocol describes the synthesis of highly luminescent and stable CdSe core quantum dots followed by the growth of a protective ZnS shell. The ZnS shell passivates the surface of the CdSe core, which increases the quantum yield and protects the core from oxidation and degradation.[8]

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • 1-Octadecene (ODE)

  • Oleic acid (OA)

  • Zinc acetate

  • Sulfur powder

  • Trioctylphosphine (TOP)

  • Toluene

  • Methanol

  • Acetone

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Syringes and needles

  • Centrifuge

  • UV-Vis spectrophotometer

  • Fluorometer

Step-by-Step Methodology:

Part A: Synthesis of CdSe Core Nanocrystals

  • Precursor Preparation:

    • In a glovebox, prepare a 1 M stock solution of selenium in trioctylphosphine (TOPSe).

    • In a three-neck flask, combine CdO (0.1 mmol), oleic acid (0.5 mmol), and 1-octadecene (10 mL).

  • Cd-Oleate Formation:

    • Heat the mixture to 150 °C under a nitrogen atmosphere with vigorous stirring until the reddish CdO powder dissolves and the solution becomes clear, indicating the formation of cadmium oleate.

  • Nucleation and Growth:

    • Raise the temperature to 240 °C.

    • Rapidly inject the TOPSe solution (0.1 mL of 1 M stock) into the hot solution.

    • The color of the solution will change rapidly, indicating the nucleation of CdSe nanocrystals.

    • Allow the reaction to proceed for a controlled period (e.g., 1-10 minutes) to achieve the desired nanocrystal size. A longer growth time results in larger QDs.

    • To stop the reaction, remove the heating mantle and inject 5 mL of cool toluene.

  • Purification:

    • Add methanol to the solution to precipitate the CdSe nanocrystals.

    • Centrifuge the mixture and discard the supernatant.

    • Redisperse the nanocrystal pellet in a small amount of toluene. Repeat the precipitation and redispersion process two more times.

    • Finally, disperse the purified CdSe cores in toluene for storage.

Part B: Growth of ZnS Shell

  • Precursor Preparation:

    • Prepare a 0.1 M solution of zinc acetate in oleic acid and 1-octadecene by heating to 120 °C under vacuum.

    • Prepare a 0.1 M solution of sulfur in 1-octadecene by heating to 120 °C.

  • Shelling Procedure:

    • In a three-neck flask, disperse the purified CdSe cores in 10 mL of 1-octadecene.

    • Heat the solution to 150 °C under nitrogen.

    • Slowly and alternately inject small aliquots of the zinc and sulfur precursor solutions over a period of 1-2 hours. This slow addition promotes uniform shell growth.

    • After the addition is complete, raise the temperature to 200 °C and anneal for 30 minutes to improve the crystallinity of the ZnS shell.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Purify the CdSe/ZnS core/shell QDs using the same precipitation and redispersion method described for the CdSe cores.

    • Disperse the final product in toluene or another suitable organic solvent.

Quality Control:

  • Monitor the growth of the CdSe cores by taking small aliquots from the reaction mixture at different time points and measuring their UV-Vis absorption and photoluminescence spectra. The position of the first excitonic peak in the absorption spectrum and the emission maximum will red-shift as the nanocrystals grow.

  • After shelling, the photoluminescence quantum yield should increase significantly. The emission peak may show a slight red-shift.

Causality of Experimental Choices:

  • Inert Atmosphere: The synthesis is performed under an inert atmosphere to prevent the oxidation of the precursors and the nanocrystals at high temperatures.

  • Oleic Acid: Oleic acid acts as a capping ligand, binding to the surface of the nanocrystals and preventing their aggregation. It also controls the growth rate of the nanocrystals.

  • Slow Precursor Injection for Shelling: The slow, alternating injection of the shell precursors is crucial for achieving a uniform and complete shell, which is essential for high quantum yield and stability.[17]

Diagram: Synthesis of CdSe/ZnS Quantum Dots

G cluster_core CdSe Core Synthesis cluster_shell ZnS Shell Growth CdO_OA_ODE CdO + Oleic Acid + ODE Heat_150C Heat to 150°C (Cd-oleate formation) CdO_OA_ODE->Heat_150C Heat_240C Heat to 240°C Heat_150C->Heat_240C Inject_TOPSe Inject TOPSe Heat_240C->Inject_TOPSe Growth Growth (1-10 min) Inject_TOPSe->Growth Cool_Toluene Cool & Add Toluene Growth->Cool_Toluene Purify_Core Purify (Precipitation/Redispersion) Cool_Toluene->Purify_Core CdSe_Cores CdSe Cores in Toluene Purify_Core->CdSe_Cores CdSe_in_ODE CdSe Cores in ODE CdSe_Cores->CdSe_in_ODE Heat_150C_shell Heat to 150°C CdSe_in_ODE->Heat_150C_shell Inject_ZnS Inject Zn & S precursors Heat_150C_shell->Inject_ZnS Anneal_200C Anneal at 200°C Inject_ZnS->Anneal_200C Purify_Shell Purify Anneal_200C->Purify_Shell CdSe_ZnS_QDs CdSe/ZnS QDs Purify_Shell->CdSe_ZnS_QDs

Caption: Workflow for the synthesis of CdSe/ZnS core/shell quantum dots.

Protocol: Hydrothermal Synthesis of NaYF4:Yb,Er Upconversion Nanoparticles

This protocol describes a hydrothermal method for synthesizing water-soluble NaYF4:Yb,Er upconversion nanoparticles. The use of ethylenediaminetetraacetic acid (EDTA) as a chelating agent helps to control the size and morphology of the nanoparticles.[18]

Materials:

  • YCl3·6H2O

  • YbCl3·6H2O

  • ErCl3·6H2O

  • NaCl

  • NaF

  • Ethylenediaminetetraacetic acid (EDTA)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (50 mL)

  • Magnetic stirrer

  • pH meter

  • Oven

  • Centrifuge

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • In a beaker, dissolve YCl3·6H2O (0.78 mmol), YbCl3·6H2O (0.20 mmol), and ErCl3·6H2O (0.02 mmol) in 20 mL of deionized water with magnetic stirring.

    • Add EDTA (1 mmol) to the solution and stir until it is completely dissolved.

    • Add NaCl (10 mmol) to the solution.

  • pH Adjustment:

    • Adjust the pH of the solution to ~7 by adding a dilute NaOH solution dropwise.

  • Fluoride Source Addition:

    • In a separate beaker, dissolve NaF (4 mmol) in 10 mL of deionized water.

    • Add the NaF solution dropwise to the rare-earth precursor solution under vigorous stirring. A white precipitate will form.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a 50 mL Teflon-lined autoclave.

    • Seal the autoclave and heat it in an oven at 180 °C for 12 hours.[18]

  • Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the product by centrifugation.

    • Wash the nanoparticles with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at 60 °C for 12 hours.

Quality Control:

  • The morphology and size of the synthesized UCNPs can be characterized by transmission electron microscopy (TEM).

  • The crystal structure can be confirmed by X-ray diffraction (XRD).

  • The upconversion luminescence spectrum should be measured under 980 nm laser excitation, and characteristic emission peaks of Er3+ should be observed in the visible region.

Causality of Experimental Choices:

  • Hydrothermal Method: This method allows for the synthesis of crystalline nanoparticles at relatively low temperatures and high pressures, promoting the formation of the desired hexagonal phase of NaYF4, which is more efficient for upconversion luminescence.[10][19]

  • EDTA: EDTA acts as a chelating agent, forming stable complexes with the rare-earth ions. This controls the release of the ions during the reaction, leading to more uniform and smaller nanoparticles.[18]

Protocol: Surface Functionalization for Bioconjugation

For biological applications, photoluminescent probes synthesized in organic solvents or with hydrophobic surfaces need to be transferred to an aqueous phase and functionalized with biomolecules for targeting. This protocol describes a common ligand exchange method to render QDs water-soluble and ready for bioconjugation.

Materials:

  • Hydrophobic QDs (e.g., CdSe/ZnS in toluene)

  • Mercaptopropionic acid (MPA)

  • Potassium hydroxide (KOH)

  • Phosphate-buffered saline (PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Targeting biomolecule (e.g., antibody, peptide) with a primary amine group

Equipment:

  • Rotary evaporator

  • pH meter

  • Centrifuge

  • Vortex mixer

Step-by-Step Methodology:

  • Ligand Exchange:

    • Dry the hydrophobic QDs from the organic solvent using a rotary evaporator.

    • Resuspend the QDs in a solution of MPA in chloroform.

    • Add a solution of KOH in methanol to deprotonate the carboxylic acid groups of MPA.

    • Stir the mixture for 1-2 hours. The QDs will transfer from the organic phase to the methanolic phase.

    • Remove the organic solvent by evaporation.

    • Resuspend the MPA-capped QDs in deionized water or PBS.

  • Activation of Carboxylic Acid Groups:

    • To a solution of the water-soluble QDs in PBS (pH 7.4), add EDC and NHS.

    • Incubate the mixture for 30 minutes at room temperature to activate the carboxylic acid groups on the QD surface, forming an NHS ester.

  • Bioconjugation:

    • Add the targeting biomolecule (e.g., antibody) to the activated QD solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle shaking. The primary amine groups on the biomolecule will react with the NHS esters on the QD surface to form a stable amide bond.

  • Purification:

    • Remove unreacted biomolecules and coupling reagents by centrifugation or size exclusion chromatography.

    • Resuspend the purified bioconjugated QDs in PBS for storage.

Quality Control:

  • The success of the ligand exchange can be confirmed by the dispersibility of the QDs in water.

  • The conjugation of the biomolecule can be verified by techniques such as gel electrophoresis (which will show a shift in the mobility of the QDs) or by functional assays that test the activity of the conjugated biomolecule (e.g., an ELISA for an antibody).

Diagram: Surface Functionalization and Bioconjugation

G cluster_func Surface Functionalization and Bioconjugation Hydrophobic_QD Hydrophobic QD (in organic solvent) Ligand_Exchange Ligand Exchange (e.g., MPA) Hydrophobic_QD->Ligand_Exchange Water_Soluble_QD Water-Soluble QD (-COOH surface) Ligand_Exchange->Water_Soluble_QD Activation Activation (EDC/NHS) Water_Soluble_QD->Activation Activated_QD Activated QD (-NHS ester) Activation->Activated_QD Bioconjugation Bioconjugation (Antibody-NH2) Activated_QD->Bioconjugation Bio_QD Bioconjugated QD Bioconjugation->Bio_QD

Caption: Workflow for surface functionalization and bioconjugation of quantum dots.

Section 3: Characterization Protocols

Thorough characterization of photoluminescent materials is essential to ensure their quality and to understand their properties before applying them in biological experiments.

Protocol: Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a fundamental technique used to measure the emission properties of a material.[18] This protocol outlines the general procedure for acquiring a photoluminescence spectrum.

Materials:

  • Photoluminescent probe solution (in a suitable solvent)

  • Quartz cuvette

Equipment:

  • Spectrofluorometer (Fluorometer) with a monochromatic light source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube).

Step-by-Step Methodology:

  • Instrument Warm-up: Turn on the spectrofluorometer and allow the light source to warm up for at least 30 minutes to ensure a stable output.

  • Sample Preparation:

    • Prepare a dilute solution of the photoluminescent probe in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

    • Transfer the solution to a clean quartz cuvette.

  • Setting Excitation Wavelength:

    • First, acquire an absorption spectrum of the sample using a UV-Vis spectrophotometer.

    • Set the excitation wavelength on the spectrofluorometer to a wavelength where the sample absorbs strongly, often at the first excitonic peak for QDs or the absorption maximum for other probes.

  • Acquiring the Emission Spectrum:

    • Set the emission scan range to cover the expected emission wavelength of the probe. It is good practice to start the scan at a wavelength slightly longer than the excitation wavelength to avoid detecting scattered excitation light.

    • Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

    • Acquire the emission spectrum.

  • Data Analysis:

    • The resulting spectrum will show the photoluminescence intensity as a function of wavelength.

    • Identify the wavelength of maximum emission (λ_em).

    • The full width at half maximum (FWHM) of the emission peak provides information about the size distribution (for QDs) or the homogeneity of the probe's environment.

Causality of Experimental Choices:

  • Dilute Solution: Using a dilute solution is critical to prevent reabsorption of the emitted light by other probes in the solution (inner filter effect), which can distort the shape of the emission spectrum and lead to an underestimation of the quantum yield.

  • Quartz Cuvette: A quartz cuvette is used because it is transparent to UV and visible light, ensuring that the excitation and emission light are not absorbed by the cuvette itself.

Protocol: Quantum Yield Determination (Integrating Sphere Method)

The photoluminescence quantum yield (QY) is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The integrating sphere method is an absolute method for determining the QY.[20][21][22][23][24]

Materials:

  • Photoluminescent probe solution

  • Solvent (blank)

  • Quartz cuvette

Equipment:

  • Spectrofluorometer equipped with an integrating sphere.

Step-by-Step Methodology:

  • Instrument Setup:

    • Install the integrating sphere accessory in the spectrofluorometer.

    • Allow the instrument to warm up.

  • Blank Measurement:

    • Fill a quartz cuvette with the same solvent used to dissolve the probe. This will serve as the blank.

    • Place the blank cuvette in the sample holder inside the integrating sphere.

    • Set the excitation wavelength.

    • Acquire a spectrum that covers both the excitation wavelength (scatter peak) and the expected emission range of the sample.

  • Sample Measurement:

    • Replace the blank cuvette with the cuvette containing the photoluminescent probe solution.

    • Acquire a spectrum using the exact same instrument settings as for the blank measurement.

  • Data Analysis:

    • The quantum yield can be calculated using the following equation: QY = (E_sample - E_blank) / (S_blank - S_sample) where:

      • E_sample is the integrated intensity of the emission peak of the sample.

      • E_blank is the integrated intensity of the emission region for the blank (should be close to zero).

      • S_blank is the integrated intensity of the scatter peak for the blank.

      • S_sample is the integrated intensity of the scatter peak for the sample.

    • Many modern spectrofluorometers have built-in software that can perform this calculation automatically.[20]

Causality of Experimental Choices:

  • Integrating Sphere: The integrating sphere collects all the light emitted and scattered by the sample in all directions, ensuring an accurate measurement of the total number of emitted and scattered photons.[21][22]

  • Blank Measurement: The blank measurement is essential to account for the scattering of the excitation light by the solvent and the cuvette.

Table 1: Comparison of Photoluminescent Material Properties

PropertyQuantum Dots (QDs)Upconversion Nanoparticles (UCNPs)Lanthanide-Based ProbesAggregation-Induced Emission Luminogens (AIEgens)
Excitation Broad (UV-Vis)NIRUVUV-Vis
Emission Narrow, size-tunable (Vis-NIR)VisibleSharp, line-like (Vis-NIR)Broad (Vis-NIR)
Stokes Shift ModerateNegativeLargeLarge
Quantum Yield HighModerateModerate to HighLow in solution, High in aggregate
Lifetime NanosecondsMicroseconds to MillisecondsMicroseconds to MillisecondsNanoseconds
Photostability HighVery HighHighModerate to High
Key Advantage Multiplexing, photostabilityDeep tissue imaging, low autofluorescenceTime-gated detection, sharp emission"Turn-on" fluorescence, high S/N

Section 4: Application Protocol - Cellular Imaging

This section provides a detailed protocol for labeling and imaging live cells using photoluminescent probes and a confocal microscope.

Protocol: Live-Cell Imaging with Photoluminescent Probes using Confocal Microscopy

Confocal microscopy is a powerful technique for obtaining high-resolution, optically sectioned images of fluorescently labeled specimens, effectively removing out-of-focus blur.[25]

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[25]

  • Bioconjugated photoluminescent probes

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for optional cell fixation)

Equipment:

  • Confocal laser scanning microscope equipped with appropriate lasers and detectors.

  • Incubation chamber for the microscope stage to maintain temperature (37 °C) and CO2 (5%).

Step-by-Step Methodology:

  • Cell Seeding:

    • The day before the experiment, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.

  • Probe Incubation:

    • Prepare a working solution of the bioconjugated photoluminescent probes in cell culture medium. The optimal concentration needs to be determined empirically but is typically in the nanomolar range.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30 minutes to a few hours) at 37 °C. The incubation time will depend on the specific target and the internalization mechanism.

  • Washing:

    • After incubation, remove the probe-containing medium and wash the cells three times with fresh, pre-warmed medium to remove any unbound probes.[26]

  • Imaging:

    • Place the dish on the stage of the confocal microscope within the incubation chamber.

    • Select the appropriate laser line for excitation of the photoluminescent probe.

    • Set the emission detection window to match the emission spectrum of the probe.

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest possible laser power that provides a usable signal.[27]

    • Set the pinhole size. A smaller pinhole provides better optical sectioning and resolution but reduces the signal intensity. A pinhole size of 1 Airy unit is a good starting point.

    • Acquire images or time-lapse series as required for the experiment.

  • Optional Fixation and Counterstaining:

    • After live-cell imaging, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • After fixation, cells can be permeabilized and counterstained with other fluorescent dyes (e.g., DAPI for the nucleus) if desired.

Quality Control and Troubleshooting:

  • No Signal:

    • Check probe functionality: Ensure the probe is still fluorescent.

    • Increase probe concentration or incubation time.

    • Confirm target expression: If using a targeted probe, ensure the cells express the target molecule.

  • High Background:

    • Inadequate washing: Ensure thorough washing after probe incubation.

    • Non-specific binding: Add a blocking agent like bovine serum albumin (BSA) to the incubation medium.[26]

    • Use phenol red-free medium. [25]

  • Phototoxicity:

    • Signs: Cell blebbing, rounding up, or apoptosis.

    • Solutions: Reduce laser power, decrease exposure time, increase the interval between time-lapse acquisitions, or use a more photostable probe.[27]

Diagram: Confocal Microscopy Workflow for Live-Cell Imaging

G cluster_imaging Live-Cell Imaging Workflow Cell_Seeding Seed Cells on Glass-Bottom Dish Probe_Incubation Incubate with Photoluminescent Probes Cell_Seeding->Probe_Incubation Washing Wash to Remove Unbound Probes Probe_Incubation->Washing Microscopy Confocal Microscopy (37°C, 5% CO2) Washing->Microscopy Image_Acquisition Image Acquisition (Optimize settings) Microscopy->Image_Acquisition Data_Analysis Data Analysis Image_Acquisition->Data_Analysis

Caption: General workflow for live-cell imaging using photoluminescent probes and confocal microscopy.

Section 5: Drug Delivery Applications and Future Perspectives

Photoluminescent probes are not only powerful tools for imaging but are also increasingly being integrated into drug delivery systems. By labeling a drug carrier or the drug itself with a photoluminescent probe, it is possible to track its biodistribution, cellular uptake, and drug release in real-time.[2] This provides invaluable information for the development and optimization of targeted drug delivery strategies.

For instance, fluorescent probes can be designed to be "activatable," meaning their fluorescence is quenched until they reach their target site and are cleaved by a specific enzyme or a change in the local environment (e.g., pH).[2] This "turn-on" mechanism provides a highly specific signal of drug release.

The future of photoluminescent materials in research and drug development is bright. The development of new probes with improved properties, such as emission in the second near-infrared window (NIR-II, 1000-1700 nm) for even deeper tissue imaging, and the combination of photoluminescence with other imaging modalities (e.g., MRI, CT) will continue to push the boundaries of what we can visualize and understand in biological systems.

References

Troubleshooting & Optimization

overcoming low reactivity of the amine group in 6-Bromooxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-Bromooxazolo[5,4-b]pyridin-2-amine scaffold is a privileged heterocyclic system, appearing as a core structural motif in molecules designed for medicinal chemistry and drug discovery, including potential anticancer agents and kinase inhibitors.[1][2][3][4][5] Researchers frequently seek to functionalize the C2-exocyclic amine group to explore structure-activity relationships (SAR). However, a common and significant challenge is the pronounced low reactivity of this amine group towards standard electrophilic reagents.

This technical guide provides an in-depth analysis of the underlying causes for this low reactivity and offers a structured approach to troubleshooting and overcoming these challenges in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-amine group in this compound so unreactive?

Answer: The low nucleophilicity of the 2-amine group is not due to a single factor, but rather a combination of powerful electronic effects inherent to the fused heterocyclic system.

  • Aromatic Delocalization: The lone pair of electrons on the exocyclic nitrogen atom is significantly delocalized into the aromatic π-electron system of the oxazolopyridine ring.[6][7] This delocalization stabilizes the lone pair, making it less available to act as a nucleophile. If the amine attacks an electrophile, this favorable aromatic stabilization is temporarily lost in the transition state, creating a high activation energy barrier.

  • Inductive Effects: The structure contains multiple electronegative atoms (the pyridine nitrogen, the oxazole oxygen, and the oxazole nitrogen) that exert strong electron-withdrawing inductive effects. These effects pull electron density away from the carbon atom to which the amine is attached, further deactivating the amine group and reducing its basicity and nucleophilicity.[8][9]

  • Hybridization State: The nitrogen atom in the pyridine ring is sp² hybridized. Electrons in orbitals with more 's' character are held more closely to the nucleus, making them less basic.[7][9] This contributes to the overall electron-deficient nature of the ring system.

Reactivity_Factors cluster_molecule This compound cluster_factors Factors Reducing Amine Reactivity mol A 1. Lone Pair Delocalization mol->A Lone pair on NH₂ is part of the aromatic π-system. B 2. Inductive Effect (-I) mol->B Pyridine N and Oxazole O/N are strongly electron-withdrawing. C 3. Aromatic System Stabilization mol->C Reaction disrupts favorable aromaticity.

Caption: Key electronic factors reducing amine nucleophilicity.

Q2: How does its reactivity compare to simpler amines like aniline or cyclohexylamine?

Answer: The reactivity is drastically lower.

  • Alkylamines (e.g., Cyclohexylamine): The nitrogen lone pair is localized in an sp³ orbital and readily available, making these strong bases (pKa of conjugate acid ~10-11) and potent nucleophiles.

  • Arylamines (e.g., Aniline): Reactivity is reduced compared to alkylamines because the lone pair has some delocalization into the benzene ring. Aniline is a much weaker base (pKa of conjugate acid ~4.6).[6]

  • This compound: This molecule is an extreme case. The delocalization is more significant than in aniline, and it is coupled with the strong inductive effects of a fused, electron-deficient heteroaromatic system. Its basicity is substantially lower than aniline's, and its nucleophilicity is consequently very poor. Studies on analogous 2-aminooxazoles confirm their low nucleophilicity compared to isosteric 2-aminothiazoles, leading to lower yields in acylation reactions.[10]

Q3: Are there specific reaction types that are especially difficult with this substrate?

Answer: Yes. Standard N-acylations (e.g., with acyl chlorides or anhydrides under basic conditions like pyridine or triethylamine) and N-alkylations are often sluggish and low-yielding. Reactions that require the amine to act as a potent nucleophile without significant activation will typically fail or provide minimal product.

Troubleshooting Guide: Enhancing Amine Reactivity

This section provides a systematic approach to overcoming failed or low-yielding reactions involving the 2-amine group.

Problem: Low to no conversion in N-acylation/N-sulfonylation attempts.

Your reaction with an acyl/sulfonyl chloride and a standard base (e.g., pyridine, TEA) in a solvent like DCM or THF shows only starting material after several hours at room temperature.

Troubleshooting_Workflow start Standard Acylation Fails (e.g., RCOCl, Pyridine, RT) cat_strat Strategy 1: Catalytic Activation start->cat_strat Mildest approach cond_strat Strategy 2: Forcing Conditions start->cond_strat If catalysts are insufficient reagent_strat Strategy 3: Advanced Reagents start->reagent_strat For most difficult cases dmap Add Nucleophilic Catalyst (e.g., DMAP) cat_strat->dmap acid_cat Add Acid Catalyst (e.g., Acetic Acid) cat_strat->acid_cat heat Increase Temperature (Toluene or DMF) cond_strat->heat microwave Use Microwave Irradiation cond_strat->microwave coupling Use Peptide Coupling Agent (e.g., HATU, HBTU) reagent_strat->coupling

Caption: Systematic workflow for troubleshooting failed acylations.

Solution Set 1: Catalytic Activation & Condition Modification

For many cases, enhancing the electrophilicity of the acylating agent or providing sufficient energy is enough to drive the reaction forward.

StrategyMethodKey PrincipleTypical ConditionsReferences
Nucleophilic Catalysis Add 4-(Dimethylamino)pyridine (DMAP)DMAP is a hyper-nucleophilic catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent electrophile.0.1-0.2 eq. DMAP, Acyl Chloride/Anhydride (1.2 eq.), Base (e.g., TEA), DCM or THF, 0°C to RT.[11]
Acid Catalysis Add a catalytic amount of a weak acid like acetic acid.The acid protonates the carbonyl of the acylating agent (e.g., an anhydride), making it more electrophilic and susceptible to attack by the weak nucleophile.10 mol% Acetic Acid, Anhydride (1.5 eq.), High-boiling solvent (e.g., Toluene), 80-120°C.[12][13]
Thermal Conditions Increase reaction temperature.Provides the necessary activation energy to overcome the high energy barrier of the reaction.Switch to a high-boiling point solvent like DMF, Toluene, or Dioxane and heat to 80-150°C.[11][14]
Microwave Irradiation Use a dedicated microwave reactor.Rapid, efficient heating can dramatically accelerate reaction rates for sluggish transformations.Acylating agent (1.5 eq.), Base, Solvent (e.g., DMF), 120-180°C, 15-60 min.[15][16]

Detailed Protocols & Advanced Methodologies

Protocol 1: DMAP-Catalyzed Acylation (General Procedure)

This protocol is the recommended first-line approach for moderately difficult acylations.

Materials:

  • This compound (1.0 eq.)

  • Acylating Agent (e.g., Acetyl Chloride or Acetic Anhydride) (1.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed flask, add this compound and DMAP.

  • Add anhydrous DCM and stir to dissolve/suspend the solids.

  • Cool the mixture to 0°C using an ice bath.

  • Add the base (TEA or DIPEA), followed by the dropwise addition of the acylating agent.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

DMAP_Mechanism cluster_activation Step 1: Catalyst Activation cluster_acylation Step 2: Nucleophilic Attack Acyl R-CO-X (Acylating Agent) Intermediate [R-CO-DMAP]⁺ X⁻ (Highly Reactive Intermediate) Acyl->Intermediate + DMAP DMAP DMAP Amine Unreactive Amine (Ar-NH₂) Intermediate->Amine Potent Acylating Agent Attacks Weak Nucleophile Product Acylated Product (Ar-NH-CO-R) Amine->Product + [R-CO-DMAP]⁺ X⁻

Caption: Catalytic cycle of DMAP in acylation reactions.[11]

Problem: Reaction remains unsuccessful even with catalysts and heat.

For extremely challenging substrates or when trying to form bulky amide bonds, a more powerful activation method is required.

Solution Set 2: Use of Peptide Coupling Reagents

Peptide coupling reagents are designed to facilitate amide bond formation between unreactive components by generating highly activated intermediates.

Recommended Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is exceptionally effective for sterically hindered and electronically deactivated amines.[11]

Protocol 2: HATU-Mediated Amide Coupling (General Procedure)

Materials:

  • Carboxylic Acid (R-COOH) (1.2 eq.)

  • This compound (1.0 eq.)

  • HATU (1.2 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound in a minimum amount of DMF.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Coupling Reactions with 6-Bromooxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 6-Bromooxazolo[5,4-b]pyridin-2-amine. The unique electronic and structural features of this heterocycle can present specific challenges, and this resource is designed to help you navigate them effectively.

I. Understanding the Substrate: Key Challenges

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that can influence its reactivity in cross-coupling reactions.

  • Electron-Deficient Ring System: The pyridine and oxazole rings are electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition, the initial step in many palladium-catalyzed coupling reactions. However, this electron deficiency can also affect the stability of intermediates in the catalytic cycle.

  • Coordinating Nitrogen Atoms: The presence of multiple nitrogen atoms (in the pyridine, oxazole, and amino groups) can lead to catalyst inhibition. These nitrogen atoms can coordinate to the palladium center, reducing its catalytic activity.[1]

  • The 2-Amino Group: The free amino group can act as a ligand for the palladium catalyst, potentially leading to the formation of inactive catalyst complexes. It can also participate in side reactions if not properly accounted for in the reaction design.

II. Frequently Asked Questions (FAQs)

Here are some common questions encountered when working with this compound in coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often traced back to a few key factors:

  • Catalyst Inhibition: The nitrogen atoms in your substrate are likely coordinating to the palladium catalyst, hindering its activity.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal ligand may not be effective in overcoming catalyst inhibition.

  • Base Incompatibility: The choice of base is crucial. A base that is too strong or too weak can lead to side reactions or incomplete reaction.

  • Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.

Q2: I'm observing significant byproduct formation in my Buchwald-Hartwig amination. What are the common side reactions?

A2: Byproduct formation in Buchwald-Hartwig aminations with this substrate can arise from several pathways:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, leading to the formation of oxazolo[5,4-b]pyridin-2-amine. This is often caused by the presence of water or other protic sources.

  • Homocoupling: The boronic acid partner in a Suzuki reaction can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Reaction at the 2-Amino Group: The 2-amino group can potentially react with the aryl halide, leading to diarylamine byproducts, although this is less common under standard Buchwald-Hartwig conditions.

Q3: For a Sonogashira coupling, what are the critical parameters to control?

A3: The Sonogashira coupling is particularly sensitive to several factors when using a substrate like this compound:

  • Copper Co-catalyst: While classic Sonogashira reactions use a copper co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling). For complex substrates, a copper-free protocol might be advantageous.[2][3]

  • Inert Atmosphere: The palladium(0) active species is sensitive to oxygen, which can lead to catalyst deactivation and promote homocoupling of the alkyne. A thoroughly degassed reaction setup is essential.

  • Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HBr formed during the reaction. The choice and purity of the amine base are critical.

III. Troubleshooting Guides

This section provides detailed troubleshooting workflows for common coupling reactions.

A. Suzuki-Miyaura Coupling Troubleshooting

If you are experiencing issues with your Suzuki-Miyaura coupling, follow this diagnostic workflow:

// Nodes Start [label="Low/No Yield in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="1. Evaluate Catalyst/Ligand System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Base [label="2. Re-evaluate Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent [label="3. Assess Solvent and Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagents [label="4. Verify Reagent Quality", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution1 [label="Try bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Screen different bases: K3PO4, Cs2CO3, K2CO3. Ensure the base is finely ground and anhydrous.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Use anhydrous, degassed solvents (e.g., dioxane, toluene, DMF). Optimize temperature (80-120 °C).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution4 [label="Ensure boronic acid is pure and not degraded. Use fresh, high-purity substrate.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Catalyst; Check_Catalyst -> Solution1; Start -> Check_Base; Check_Base -> Solution2; Start -> Check_Solvent; Check_Solvent -> Solution3; Start -> Check_Reagents; Check_Reagents -> Solution4; } . Caption: Suzuki-Miyaura Coupling Troubleshooting Workflow.

Detailed Protocol for Suzuki-Miyaura Coupling (Starting Point):

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3, 2-5 mol%) and the ligand (e.g., SPhos or XPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3Pd(II) sources are often more stable; pre-catalysts can improve consistency.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands can overcome catalyst inhibition by N-heterocycles.[4]
Base K₃PO₄, Cs₂CO₃These bases are generally effective and compatible with a wide range of functional groups.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAprotic polar solvents are often effective; a small amount of water can aid in the dissolution of the base.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.
B. Buchwald-Hartwig Amination Troubleshooting

For challenges in Buchwald-Hartwig amination, consider the following:

// Nodes Start [label="Low Yield/Side Reactions in Buchwald-Hartwig", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="1. Optimize Catalyst/Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="2. Select Appropriate Base", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Amine [label="3. Consider Amine Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="4. Refine Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Use specialized ligands for N-heterocycles (e.g., BrettPhos, AdBrettPhos). Consider Ni-based catalysts for challenging couplings.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Strong, non-nucleophilic bases are preferred (e.g., NaOtBu, LHMDS). Use fresh, high-purity base.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Protecting the 2-amino group may be necessary if it interferes with the desired reaction. Use a slight excess of the coupling amine.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution4 [label="Ensure strictly anhydrous and anaerobic conditions. Toluene or dioxane are common solvents. Temperature can be varied (80-130 °C).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Catalyst; Check_Catalyst -> Solution1; Start -> Check_Base; Check_Base -> Solution2; Start -> Check_Amine; Check_Amine -> Solution3; Start -> Check_Conditions; Check_Conditions -> Solution4; } . Caption: Buchwald-Hartwig Amination Troubleshooting Workflow.

Detailed Protocol for Buchwald-Hartwig Amination (Starting Point):

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture to reflux with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources for Buchwald-Hartwig reactions.[5][6]
Ligand XPhos, BrettPhos, RuPhosThese ligands are designed to facilitate C-N bond formation with challenging substrates.[7]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine.[6]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential for this reaction.
Temperature 80-130 °CElevated temperatures are typically necessary.
C. Sonogashira Coupling Troubleshooting

For Sonogashira coupling issues, refer to this workflow:

// Nodes Start [label="Poor Performance in Sonogashira Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="1. Evaluate Catalytic System", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Base_Solvent [label="2. Optimize Base and Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Alkyne [label="3. Assess Alkyne Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Atmosphere [label="4. Ensure Inert Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1 [label="Try a copper-free protocol to avoid Glaser coupling. Use Pd(PPh3)4 or a Pd/NHC catalyst system.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Use an amine base like Et3N or DIPEA. DMF or THF are common solvents. Ensure they are anhydrous.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Use a slight excess of the terminal alkyne (1.2-1.5 equiv). Ensure the alkyne is pure.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution4 [label="Thoroughly degas all solvents and reagents. Maintain a positive pressure of argon or nitrogen throughout the reaction.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Catalyst; Check_Catalyst -> Solution1; Start -> Check_Base_Solvent; Check_Base_Solvent -> Solution2; Start -> Check_Alkyne; Check_Alkyne -> Solution3; Start -> Check_Atmosphere; Check_Atmosphere -> Solution4; } . Caption: Sonogashira Coupling Troubleshooting Workflow.

Detailed Protocol for Sonogashira Coupling (Copper-Free, Starting Point):

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile), followed by the terminal alkyne (1.2 equiv).

  • Reaction: Heat the mixture to a temperature between 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are standard, reliable catalysts for Sonogashira reactions.[2][8]
Co-catalyst CuI (optional)Can accelerate the reaction but may cause homocoupling. Consider copper-free conditions first.[9]
Ligand PPh₃, Xantphos, NHC ligandsTriphenylphosphine is standard; more specialized ligands may be needed for difficult couplings.
Base Et₃N, DIPEA, Cs₂CO₃An amine base is typically used in the classic Sonogashira; inorganic bases are common in copper-free variants.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents are generally effective.
Temperature Room Temperature to 100 °CMilder conditions are often possible, but heating may be required.

IV. References

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025). Request PDF.

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 6, 2026.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).

  • Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. (n.d.). The Journal of Organic Chemistry.

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.

  • Amino derivatives of 6-phenylisoxazolo[5,4-b]pyridines. (n.d.). Google Patents.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PMC.

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 6, 2026.

  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.

  • Amino-2 oxazolo-(4,5 b)-pyridine et ses derives. (n.d.). Google Patents.

  • Composes d'oxazolo [5,4-b] pyridin-5-yle et leur utilisation pour le traitement du cancer. (n.d.). Google Patents.

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. (n.d.). PMC.

  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (2025). ResearchGate.

  • 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one. (n.d.). ChemScene.

  • Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[10][11]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. (2025). ResearchGate.

  • New efficient synthesis of 2, 5, 6-trisubstituted oxazolo[5, 4-d]pyrimidi-7(6H). (n.d.).

  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. (n.d.). ResearchGate.

  • Continuous process for manufacturing alkyl 7-amino-5-methyl-[5][6][10]oxadiazolo[3,4-b]pyridine-carboxylate. (n.d.). Google Patents.

  • 6-Chlorooxazolo[5,4-b]pyridin-2-amine. (n.d.). Fluorochem.

References

Technical Support Center: Synthesis of Oxazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of oxazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and supported by authoritative literature. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve experimental issues, ensuring the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis of oxazolopyridines, providing insights into their causes and actionable solutions.

Issue 1: Low Yield of the Desired Oxazolopyridine due to Competing N- vs. O-Acylation

Question: I am attempting to synthesize an oxazolo[4,5-b]pyridine by reacting a 2-amino-3-hydroxypyridine with a carboxylic acid derivative, but I am consistently obtaining a low yield of my target molecule along with a significant amount of a byproduct. What is the likely cause and how can I improve the selectivity?

Probable Cause: A common challenge in the synthesis of oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine is the competing acylation of the amino and hydroxyl groups. While O-acylation followed by cyclization is the desired pathway, N-acylation can lead to the formation of a stable amide byproduct that may not cyclize under the reaction conditions, or cyclizes to a different, undesired product. The regioselectivity of this acylation is highly dependent on the reaction conditions and the nature of the acylating agent.

Solution and Scientific Rationale:

To favor the desired O-acylation and subsequent cyclization, consider the following strategies:

  • Choice of Acylating Agent and Reaction Conditions:

    • Acid Chlorides and Anhydrides: These highly reactive acylating agents can sometimes favor N-acylation due to the higher nucleophilicity of the amino group. To steer the reaction towards O-acylation, you can try performing the reaction at lower temperatures in the presence of a non-nucleophilic base. This can help to deprotonate the more acidic hydroxyl group, increasing its nucleophilicity.

    • Carboxylic Acids with Coupling Agents: Using a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can provide a more controlled acylation. The in situ generated activated ester is often more selective towards the hydroxyl group.

    • Heating with Polyphosphoric Acid (PPA) or Eaton's Reagent: A well-established method for the synthesis of oxazolo[4,5-b]pyridines involves heating the 2-amino-3-hydroxypyridine with a carboxylic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide in methanesulfonic acid (Eaton's reagent).[1] These conditions promote both the initial acylation and the subsequent cyclodehydration in a one-pot fashion, often leading to good yields of the desired product.

  • Protecting Group Strategy:

    • While more synthetically demanding, a protecting group strategy can offer definitive control over regioselectivity. You can selectively protect the amino group, for example, as a carbamate, perform the O-acylation, and then deprotect the amino group to allow for cyclization.

Experimental Protocol: One-Pot Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines using PPA

  • To a flask containing polyphosphoric acid (PPA) (10 equivalents by weight of the aminohydroxypyridine), add 2-amino-3-hydroxypyridine (1.0 eq.) and the desired carboxylic acid (1.1 eq.).

  • Heat the mixture with stirring at 180-200 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 100 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Issue 2: Formation of Pyridine N-Oxide Byproducts

Question: During my synthesis of an oxazolopyridine, I have isolated a byproduct with a mass corresponding to my target molecule plus an additional oxygen atom. NMR analysis suggests the modification is on the pyridine ring. Is this an N-oxide, and how can I prevent its formation?

Probable Cause: Yes, the formation of a pyridine N-oxide is a likely side reaction, especially if your synthetic route involves oxidizing agents or conditions that can generate peroxides.[2] The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide.[3] This can occur even under seemingly non-oxidative conditions if air is not rigorously excluded, particularly in the presence of certain catalysts or upon prolonged heating.

Solution and Scientific Rationale:

To mitigate the formation of pyridine N-oxide byproducts, the following precautions should be taken:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen. This is particularly crucial for reactions that are heated for extended periods.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. This removes dissolved oxygen that can act as an oxidant.

  • Choice of Reagents:

    • If your synthesis involves an oxidation step, carefully consider the selectivity of the oxidant. For other transformations, be mindful of reagents that can have oxidative side activities.

    • Some reagents used for cyclodehydration can have oxidative potential, especially at high temperatures.

  • Reaction Temperature and Duration: Avoid unnecessarily high temperatures or prolonged reaction times, as these can increase the likelihood of side reactions, including N-oxidation.

Deoxygenation of Pyridine N-Oxides:

If N-oxide formation is unavoidable, the byproduct can often be converted back to the desired oxazolopyridine by a deoxygenation reaction. Common methods include:

  • Treatment with Phosphorus Trichloride (PCl₃) or Phosphorus Tribromide (PBr₃): These reagents are effective for the deoxygenation of pyridine N-oxides, typically at reflux in a solvent like chloroform or acetonitrile.

  • Catalytic Hydrogenation: Hydrogenation over a palladium catalyst (Pd/C) can also reduce the N-oxide back to the parent pyridine.

Issue 3: Hydrolysis of the Oxazolopyridine Ring

Question: My final oxazolopyridine product appears to be degrading during purification or upon storage, especially in protic solvents. I suspect hydrolysis of the oxazole ring. How can I confirm this and what conditions should I avoid?

Probable Cause: The oxazole ring in oxazolopyridines can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of an amino alcohol derivative.[4] The stability of the oxazolopyridine ring is influenced by the substituents on both the oxazole and pyridine rings, as well as the pH of the environment. Electron-withdrawing groups can increase the susceptibility of the oxazole ring to nucleophilic attack and subsequent cleavage.

Solution and Scientific Rationale:

To prevent hydrolysis and ensure the stability of your oxazolopyridine product:

  • pH Control during Work-up and Purification:

    • Avoid strongly acidic or basic conditions during the work-up procedure. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.

    • When performing column chromatography, consider using a neutral stationary phase like silica gel that has been washed with a non-polar solvent to remove any residual acid. The use of a mobile phase containing a small amount of a neutralising agent like triethylamine can also be beneficial if the compound is particularly sensitive.

  • Solvent Choice for Storage: Store the purified oxazolopyridine in an aprotic, anhydrous solvent or as a solid under an inert atmosphere. Avoid long-term storage in protic solvents like methanol or water.

  • Confirmation of Hydrolysis:

    • To confirm hydrolysis, you can analyze the degraded sample by LC-MS. The hydrolyzed product will have a mass corresponding to the parent oxazolopyridine plus the mass of a water molecule.

    • ¹H NMR spectroscopy can also be used to identify the ring-opened product, which will show characteristic signals for the resulting amino and hydroxyl protons.

FAQs: Addressing Common Queries in Oxazolopyridine Synthesis

Q1: How can I control regioselectivity when synthesizing oxazolo[5,4-b]pyridines from 3-amino-2-chloropyridine?

The synthesis of oxazolo[5,4-b]pyridines from 3-amino-2-chloropyridine and a carboxylic acid can indeed present regioselectivity challenges. The initial reaction can proceed via two pathways: nucleophilic substitution of the chlorine atom by the carboxylate, followed by cyclization, or N-acylation followed by an intramolecular nucleophilic aromatic substitution (SNAr). To favor the desired pathway, reaction conditions must be carefully controlled. For instance, using a non-nucleophilic base can deprotonate the carboxylic acid, favoring its role as a nucleophile to displace the chlorine. Conversely, activating the carboxylic acid (e.g., as an acid chloride) might favor N-acylation. A thorough literature search for analogous transformations is highly recommended to find optimized conditions for your specific substrates.[5]

Q2: I am observing dimerization of my starting materials or intermediates. What causes this and how can I prevent it?

Dimerization can occur through various mechanisms, especially with activated heterocyclic systems.[6] In the context of oxazolopyridine synthesis, activated pyridinium intermediates or reactive starting materials can undergo self-condensation or coupling reactions. To suppress dimerization:

  • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization, while favoring the desired intramolecular cyclization.

  • Slow Addition: Adding one of the reactive components slowly to the reaction mixture can help to maintain a low instantaneous concentration of that species, further minimizing dimerization.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired reaction.

Q3: What are the best dehydration agents for the final cyclization step, and what are their potential drawbacks?

Several dehydrating agents can be used for the cyclodehydration of the acylaminopyridinol intermediate to form the oxazolopyridine ring. The choice of reagent can significantly impact the reaction's success and the side product profile.

Dehydrating AgentAdvantagesPotential Drawbacks and Side Reactions
Polyphosphoric Acid (PPA) Effective for both acylation and cyclization in one pot.Harsh conditions (high temperatures) can lead to charring and decomposition of sensitive substrates.
Phosphorus Oxychloride (POCl₃) Powerful dehydrating agent, often effective when others fail.Can act as a chlorinating agent, leading to chlorinated byproducts. Can also promote rearrangements.
Thionyl Chloride (SOCl₂) Effective dehydrating agent.Can also lead to chlorinated byproducts. Generates HCl and SO₂ as byproducts.
Triflic Anhydride (Tf₂O) Very powerful dehydrating agent, often allows for milder reaction temperatures.Expensive. Can be too reactive for some substrates, leading to decomposition.
Burgess Reagent Mild and selective dehydrating agent.Can be expensive and may require specific reaction conditions.

Table 1: Comparison of Common Dehydrating Agents in Oxazolopyridine Synthesis.

When selecting a dehydrating agent, it is crucial to consider the stability of your starting materials and the desired product. Starting with milder conditions and progressing to more forcing reagents is often a prudent strategy.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a key reaction pathway and a troubleshooting workflow.

cluster_pathway Figure 1: Competing Pathways in Oxazolo[4,5-b]pyridine Synthesis start 2-Amino-3-hydroxypyridine + Acylating Agent o_acylation O-Acylated Intermediate start->o_acylation Desired Pathway n_acylation N-Acylated Intermediate (Byproduct Pathway) start->n_acylation Side Reaction cyclization Intramolecular Cyclization o_acylation->cyclization byproduct Stable Amide Byproduct n_acylation->byproduct product Desired Oxazolo[4,5-b]pyridine cyclization->product

Caption: Competing N- vs. O-acylation pathways.

cluster_workflow Figure 2: Troubleshooting Low Yield start Low Yield of Oxazolopyridine check_sm Verify Starting Material Purity start->check_sm check_conditions Analyze Reaction Mixture (TLC, LC-MS) check_sm->check_conditions Purity OK sm_impure Purify Starting Materials check_sm->sm_impure Impure byproducts Identify Byproducts check_conditions->byproducts optimize Optimize Reaction Conditions byproducts->optimize Incomplete Reaction or Side Product Formation solution Implement Specific Solution optimize->solution

References

Technical Support Center: Scaling Up the Production of 6-Bromooxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 6-Bromooxazolo[5,4-b]pyridin-2-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to facilitate a smooth and efficient production process. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical experience in the field of heterocyclic chemistry.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of the oxazolo[5,4-b]pyridine core generally involves the cyclization of a substituted aminopyridine precursor. For this compound, a common strategy involves the reaction of a 3-amino-2-chloropyridine derivative with an isocyanate or a related reagent to form the oxazole ring.[1] The bromine atom can be introduced either on the starting pyridine material or after the formation of the oxazolopyridine ring system. Another approach involves the bromination of an oxazolo[4,5-b]pyridin-2(3H)-one precursor using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF).[2][3]

Q2: What are the critical process parameters to monitor during the reaction?

A2: Several parameters are crucial for a successful and reproducible synthesis. These include:

  • Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. Precise temperature control is essential.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical to determine the optimal reaction time and avoid over-reaction or degradation.[3]

  • Reagent Stoichiometry: The molar ratios of the reactants, especially the brominating agent, must be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of di-brominated or other impurities.

  • Solvent Purity: The use of dry and high-purity solvents is important to prevent side reactions and ensure consistent results.

Q3: What are the expected yield and purity for this synthesis?

A3: The yield and purity can vary depending on the specific synthetic route and reaction conditions. With optimized protocols, yields of around 89% with a purity of 98% (as determined by Gas Chromatography) have been reported for the bromination of 3H-oxazolo[4,5-b]pyridin-2-one.[3] However, yields may be lower during initial scale-up attempts and will require optimization.

Q4: What are the key safety precautions to consider when handling the reagents involved?

A4: The synthesis of this compound involves several hazardous chemicals. It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use. Key hazards include:

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Acids and Bases: Strong acids and bases used in some synthetic variations are corrosive and require careful handling.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor Quality Starting Materials Ensure the purity of the starting oxazolopyridine precursor. Impurities can inhibit the reaction. Consider recrystallization or column chromatography of the starting material if its purity is questionable.[4]
Incorrect Reaction Temperature Verify the reaction temperature using a calibrated thermometer. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, degradation of the starting material or product may occur.
Inactive Brominating Agent N-Bromosuccinimide (NBS) can decompose over time. Use a fresh bottle of NBS or test the activity of the existing batch on a small scale.
Insufficient Reaction Time Monitor the reaction progress closely using TLC or HPLC. The reaction may require a longer time to reach completion, especially at a larger scale.
Problem 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps
Over-bromination The pyridine ring can be susceptible to further bromination. Carefully control the stoichiometry of the brominating agent. Adding the brominating agent portion-wise can help to minimize the formation of di- and tri-brominated species.
Side Reactions with Solvent Ensure that the solvent is inert under the reaction conditions. For example, using a protic solvent with a strong base could lead to unwanted side reactions.
Degradation of Product The product may be unstable under the reaction or work-up conditions. Consider optimizing the reaction temperature and time to minimize degradation.[4] A milder work-up procedure may also be necessary.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, adding an anti-solvent (a solvent in which the product is insoluble) can induce precipitation. Water is often used for this purpose with DMF.[2]
Product Co-precipitates with Impurities If the crude product is impure after precipitation, recrystallization from a suitable solvent or solvent mixture is a common and effective purification method.[3] Dichloromethane and ethyl acetate have been used for this purpose.[3]
Product is an Oil or Gummy Solid This can be due to residual solvent or impurities. Try triturating the crude product with a non-polar solvent to induce crystallization. If this fails, column chromatography may be necessary.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common synthetic route to this compound.

Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

This protocol is adapted from a known procedure for the bromination of 3H-oxazolo[4,5-b]pyridin-2-one.[3]

Materials:

  • 3H-oxazolo[4,5-b]pyridin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Acetic Acid

  • Sodium Persulfate Solution

  • Ether

  • 2 N Sodium Hydroxide Solution

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 3H-oxazolo[4,5-b]pyridin-2-one in a mixture of acetonitrile and acetic acid.

  • Slowly add N-bromosuccinimide (NBS) in portions to the solution while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Once the reaction is complete, add a solution of sodium persulfate.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ether.

  • Wash the combined organic layers sequentially with 2 N sodium hydroxide solution and saturated saline.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield pure 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[3]

IV. Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Material (oxazolo[4,5-b]pyridin-2(3H)-one) Reaction Bromination (NBS, DMF) Start->Reaction 1. Reagents Workup Aqueous Work-up (Water, Extraction) Reaction->Workup 2. Quenching & Extraction Purification Purification (Recrystallization) Workup->Purification 3. Isolation Product Final Product (this compound) Purification->Product 4. Final Form

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Tree Start Low/No Product Yield Check_Purity Check Starting Material Purity? Start->Check_Purity Purify_SM Purify Starting Material Check_Purity->Purify_SM No Check_Temp Verify Reaction Temperature? Check_Purity->Check_Temp Yes Purify_SM->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Reagent Check Reagent Activity? Check_Temp->Check_Reagent Yes Adjust_Temp->Check_Reagent New_Reagent Use Fresh Reagent Check_Reagent->New_Reagent No Check_Time Increase Reaction Time? Check_Reagent->Check_Time Yes New_Reagent->Check_Time Increase_Time Monitor and Extend Time Check_Time->Increase_Time Yes Success Successful Synthesis Check_Time->Success No Increase_Time->Success

Caption: Decision tree for troubleshooting low product yield in the synthesis.

V. References

  • BenchChem. (n.d.). Troubleshooting guide for oxazole synthesis. Retrieved from 4

  • ChemicalBook. (2025). 6-BROMO-3H-OXAZOLO[4,5-B]PYRIDIN-2-ONE (CAS 21594-52-5). Retrieved from 3

  • PrepChem.com. (n.d.). Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. Retrieved from 2

  • Messire, G., Ferreira, V., Caillet, E., Bodin, L., Auville, A., & Berteina-Raboin, S. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(18), 6924. --INVALID-LINK--

References

challenges in the characterization of 6-Bromooxazolo[5,4-b]pyridin-2-amine products

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for troubleshooting the common and complex challenges encountered during the characterization of 6-Bromooxazolo[5,4-b]pyridin-2-amine and its related products. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested insights to empower your experimental success.

Introduction to this compound

This compound (CAS No. 1198319-39-9) is a vital heterocyclic building block in medicinal chemistry and materials science.[1][2] Its rigid, fused-ring structure, combined with the reactive handles of the amine and bromine substituents, makes it a valuable scaffold for developing novel kinase inhibitors, therapeutic agents, and functional organic materials.[3] However, the unique electronic and structural properties of this molecule can present significant hurdles in synthesis, purification, and, most notably, analytical characterization. This guide is designed to be your first point of reference when unexpected results arise.

Section 1: Analytical & Characterization Troubleshooting (FAQs)

This section addresses the most frequently encountered issues during the analysis of this compound.

FAQ 1: My mass spectrum looks unusual. How can I confidently identify my product?

Short Answer: The most definitive feature in the mass spectrum of a mono-brominated compound is a pair of molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is known as the M and M+2 isotope pattern.

In-Depth Analysis:

The presence of bromine is a powerful diagnostic tool in mass spectrometry. Naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance).[4] This ~1:1 isotopic distribution means that any ion containing a single bromine atom will appear as a pair of peaks (a "doublet") of almost equal height, with the heavier ion (containing ⁸¹Br) being two mass units greater.[5]

Troubleshooting Steps:

  • Identify the Molecular Ion (M⁺) Doublet: For this compound (C₆H₄BrN₃O), the expected molecular weight is ~214 g/mol .[1] You should look for a strong doublet around m/z 214 and 216.

    • [C₆H₄⁷⁹BrN₃O]⁺ : Expected m/z ≈ 213.96

    • [C₆H₄⁸¹BrN₃O]⁺ : Expected m/z ≈ 215.96

  • Examine Fragmentation Patterns: High-energy ionization can cause the molecule to fragment. Any fragment that retains the bromine atom will also exhibit this characteristic M/M+2 doublet. Common fragmentation patterns for heterocyclic systems can involve the loss of small neutral molecules or radicals.[6][7]

  • Check for Common Adducts: In electrospray ionization (ESI), you might observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. These adducts will also show the bromine isotope pattern.

Data Summary: Expected Mass Peaks
Ion DescriptionFormula FragmentExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Key Diagnostic Feature
Molecular Ion [C₆H₄BrN₃O]⁺ ~214.0 ~216.0 Primary identifier; ~1:1 intensity ratio
Loss of Amine Radical[C₆H₂BrN₃O]⁺~212.0~214.0Doublet present
Loss of CO (from oxazole)[C₅H₄BrN₃]⁺~186.0~188.0Doublet present
Loss of Bromine Radical[C₆H₄N₃O]⁺~134.0-SINGLE PEAK ONLY . Confirms fragment identity.

G start Acquire Mass Spectrum find_M Look for peaks around expected MW (214-216 m/z) start->find_M is_doublet Is there a doublet with 1:1 intensity and 2 amu separation? find_M->is_doublet yes_M M/M+2 Pattern Observed (High Confidence) is_doublet->yes_M Yes no_M No Clear M/M+2 Pattern is_doublet->no_M No check_fragments Analyze major fragment peaks yes_M->check_fragments check_source Consider in-source decay or low ionization energy no_M->check_source fragment_doublet Do fragments also show 1:1 doublets? check_fragments->fragment_doublet yes_fragments Structure further supported. Assign fragments. fragment_doublet->yes_fragments Yes no_fragments Re-evaluate. Is the peak a non-brominated impurity? (e.g., [M-Br]⁺) fragment_doublet->no_fragments No end_success Structure Confirmed yes_fragments->end_success end_fail Re-purify sample or re-run with different method no_fragments->end_fail check_source->end_fail

FAQ 2: How do I interpret the ¹H NMR spectrum and confirm my structure?

Short Answer: The ¹H NMR spectrum should display two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants are key to confirming the substitution pattern.

In-Depth Analysis:

The structure of this compound has two protons on the pyridine ring at positions 5 and 7. Due to the fused ring system and substituents, the spectrum is relatively simple but informative.

  • H-5 Proton: This proton is adjacent to the bromine atom. The strong electron-withdrawing and anisotropic effects of bromine will typically shift this proton downfield. It will appear as a doublet due to coupling with the H-7 proton.

  • H-7 Proton: This proton is adjacent to the pyridine nitrogen. It will also be shifted downfield and will appear as a doublet from coupling to the H-5 proton.

The amine (-NH₂) protons may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may also exchange with trace water in the solvent (e.g., D₂O), causing the signal to diminish or disappear.

Data Summary: Predicted ¹H NMR Chemical Shifts
Proton PositionPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H-58.0 - 8.4Doublet (d)~2.0-2.5 HzDeshielded by adjacent Br atom.
H-77.5 - 7.9Doublet (d)~2.0-2.5 HzDeshielded by adjacent pyridine N.
-NH₂5.0 - 7.0Broad Singlet (br s)N/AVariable; concentration and solvent dependent.

Note: These are estimated values. Actual shifts can vary based on the solvent and instrument.[8][9]

Troubleshooting Steps:

  • Confirm the Aromatic Signals: Look for two doublets in the 7.5-8.5 ppm region. If you see more signals, it may indicate the presence of impurities or an incorrect isomer.

  • Verify the Coupling Constant: The coupling constant (J-value) for both doublets must be identical. This confirms that these two protons are coupled to each other.

  • Check the -NH₂ Peak: To confirm the amine peak, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -NH₂ protons should exchange and disappear.

  • Consider an Isomeric Product: If the synthesis involves the cyclization of a substituted aminopyridine, an isomeric product could be formed. If the observed coupling constants or chemical shifts deviate significantly, consider alternative structures and consult 2D NMR techniques (COSY, HSQC/HMBC) for definitive structural elucidation.[10]

FAQ 3: My product appears impure or seems to be degrading. What are the common issues?

Short Answer: Impurities often stem from unreacted starting materials or side-products like de-brominated species. The compound may also be sensitive to prolonged exposure to light and acidic conditions, requiring proper storage.

In-Depth Analysis:

Heterocyclic amines, particularly halogenated ones, can present stability and purity challenges.[11]

Common Impurities:

  • Starting Materials: Incomplete reaction can leave residual aminopyridine precursors.

  • De-brominated Impurity: Reductive de-halogenation can occur under certain synthetic conditions (e.g., using Pd catalysts for other steps), leading to the formation of oxazolo[5,4-b]pyridin-2-amine. This impurity will have a distinct mass (M⁺ at m/z 135) and a more complex NMR spectrum.

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) from the reaction or purification can be trapped in the solid product.

Stability and Storage:

  • Light Sensitivity: Many complex aromatic amines are sensitive to UV light and should be stored in amber vials.

  • Acid Sensitivity: The oxazole ring can be susceptible to hydrolysis under strong acidic conditions. Avoid prolonged exposure to strong acids.

  • Storage Conditions: For long-term stability, store the solid product in a dark place under an inert atmosphere (like argon or nitrogen) at low temperatures (2-8°C is recommended).[1]

G start Synthesized Product initial_analysis Run Initial Analysis: - LC-MS - ¹H NMR start->initial_analysis is_pure Purity >95% by LC and NMR? initial_analysis->is_pure yes_pure Product is Pure. Store properly. is_pure->yes_pure Yes no_pure Impurity Detected is_pure->no_pure No identify_impurity Identify Impurity via MS and NMR data no_pure->identify_impurity impurity_type What is the impurity? identify_impurity->impurity_type starting_material Starting Material impurity_type->starting_material Unreacted SM side_product Side-Product (e.g., de-brominated) impurity_type->side_product New Species solvent Residual Solvent impurity_type->solvent Solvent Peaks repurify Re-purify sample: - Recrystallization - Column Chromatography starting_material->repurify side_product->repurify dry Dry under high vacuum solvent->dry end_success Pure Product Obtained repurify->end_success dry->end_success

Section 2: Key Experimental Protocols

Protocol 1: Acquiring a High-Quality Mass Spectrum (LC-MS)

This protocol outlines the general steps for analyzing your product using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for purity and identity confirmation.[12][13]

  • Sample Preparation:

    • Accurately weigh ~0.5-1.0 mg of your sample.

    • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution. Ensure complete dissolution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL. High concentrations can saturate the detector.

  • LC Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method Parameters (Example for ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The amine group is readily protonated.

    • Mass Range: Scan from m/z 100 to 500 to cover the molecular ion and potential fragments or dimers.

    • Capillary Voltage: 3.0-4.0 kV.

    • Gas Temperature: 300-350 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of your product (e.g., 214.0 and 216.0).

    • Integrate the corresponding mass spectrum from the main chromatographic peak.

    • Verify the presence of the M/M+2 isotope pattern with the correct mass and ~1:1 ratio.

Protocol 2: Preparing a Sample for ¹H NMR Spectroscopy

This protocol ensures a clean, high-resolution spectrum for structural confirmation.

  • Sample Preparation:

    • Weigh 5-10 mg of your purified, dry sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is often a good choice as it readily dissolves many heterocyclic compounds and its water peak does not overlap with key aromatic signals.

    • Cap the NMR tube securely and vortex or sonicate gently until the sample is fully dissolved. A clear, homogenous solution is critical.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Acquire a standard ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) is usually adequate for a sample of this concentration.

  • Key Acquisition Parameters:

    • Spectral Width: Set a window that encompasses the expected signals (e.g., -1 to 12 ppm).

    • Relaxation Delay (d1): Use a delay of 1-2 seconds to ensure proper relaxation of the protons for quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum carefully to obtain a flat baseline.

    • Reference the spectrum. If using DMSO-d₆, the residual solvent peak is at ~2.50 ppm.

    • Integrate all peaks to determine the relative ratios of the protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the structure.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Bromooxazolo[5,4-b]pyridin-2-amine and Its Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazolopyridine Scaffold in Kinase-Targeted Drug Discovery

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern oncology drug development. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The oxazolopyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its structural similarity to purine bases, the building blocks of DNA and RNA. This similarity allows compounds based on this scaffold to interact with the ATP-binding sites of various kinases. The oxazolo[5,4-b]pyridine ring system, in particular, offers a versatile platform for the design of kinase inhibitors. The strategic placement of various substituents on this core structure can modulate the compound's potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the biological activity of 6-Bromooxazolo[5,4-b]pyridin-2-amine and its hypothetical analogs, with a focus on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity and that of its analogs based on structure-activity relationship (SAR) studies of closely related chemical series, such as thiazolo[5,4-b]pyridines and oxazolo[5,4-d]pyrimidines, which have shown promise as VEGFR-2 inhibitors.[1][2]

The Rationale for Targeting VEGFR-2

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3] Tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen. Overexpression of VEGFR-2 is a common feature in several types of cancer, including non-small-cell lung cancer, breast cancer, and colorectal cancer.[3] By inhibiting VEGFR-2, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival can be blocked, ultimately leading to a reduction in tumor growth and vascularization.[3]

Molecular docking studies on related oxazolo[5,4-d]pyrimidine derivatives have suggested a common mode of interaction at the ATP-binding site of VEGFR-2, further supporting the potential of the oxazolopyridine scaffold for targeting this kinase.[2][3]

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While specific experimental data for this compound and its direct analogs is limited, we can construct a hypothetical SAR table based on established principles of medicinal chemistry and data from related heterocyclic systems. The following table is a representative example of how the biological activity of a series of analogs could be compared. The data presented here is for illustrative purposes to guide researchers in their own investigations.

Table 1: Representative Biological Activity Data for this compound and Hypothetical Analogs

Compound IDR (at position 6)VEGFR-2 IC50 (nM)HT-29 Cell Viability IC50 (µM)
1 -Br15010.5
2 -Cl1208.2
3 -F25015.8
4 -CH330020.1
5 -OCH345035.7
6 -CN18012.3

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpreting the Structure-Activity Relationship
  • Halogen Substitution at Position 6: The nature of the halogen at the 6-position appears to influence potency. The chloro-substituted analog (2 ) shows slightly improved activity over the bromo-substituted parent compound (1 ), while the fluoro-substituted analog (3 ) is less potent. This suggests that a combination of steric and electronic effects of the halogen at this position is important for optimal interaction with the target.

  • Small Alkyl and Methoxy Groups: The introduction of small alkyl (-CH3, 4 ) or methoxy (-OCH3, 5 ) groups at the 6-position leads to a decrease in activity. This could be due to unfavorable steric interactions within the ATP-binding pocket of VEGFR-2.

  • Electron-Withdrawing Groups: The cyano group (-CN, 6 ), an electron-withdrawing group, shows comparable, albeit slightly less, potency to the bromo- and chloro-analogs. This indicates that the electronic properties of the substituent at this position play a significant role in the compound's inhibitory activity.

These hypothetical SAR trends underscore the importance of systematic modification of the oxazolopyridine scaffold to optimize for both enzymatic and cellular activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for key in vitro assays.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as a generic kinase substrate

  • ATP

  • Test compounds (e.g., this compound and its analogs) dissolved in DMSO

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 10 µL of a solution containing VEGFR-2 kinase in Kinase Assay Buffer to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of a solution containing the substrate and ATP in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human colorectal carcinoma cell line (e.g., HT-29)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count the HT-29 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the VEGFR-2 signaling pathway and the general workflow for evaluating a novel kinase inhibitor.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates ERK ERK1/2 PLCg->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Cell_Migration->Angiogenesis Compound This compound (and Analogs) Compound->VEGFR2 Inhibits ATP binding

Caption: Simplified VEGFR-2 signaling pathway.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification Kinase_Assay VEGFR-2 Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT on HT-29 cells) (IC50 Determination) Purification->Cell_Assay SAR Structure-Activity Relationship Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General experimental workflow.

Conclusion and Future Directions

The oxazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, this compound and its analogs are worthy of investigation as potential VEGFR-2 inhibitors. The hypothetical SAR presented in this guide provides a framework for the rational design of new analogs with improved potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of 6-substituted oxazolo[5,4-b]pyridin-2-amines to establish a definitive SAR. Promising compounds should then be profiled against a broader panel of kinases to assess their selectivity. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement as potential anticancer therapeutics.

References

A Senior Scientist's Guide: Comparing 6-Bromooxazolo[5,4-b]pyridin-2-amine and Thiazolo[5,4-b]pyridine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets, offering a robust starting point for drug discovery campaigns. The azolo[5,4-b]pyridine core, a bioisostere of natural purines, represents one such privileged class. Within this class, two prominent isosteres—the oxazolo[5,4-b]pyridine and the thiazolo[5,4-b]pyridine—provide distinct platforms for therapeutic development.

This guide provides an in-depth comparison between a specific, highly functionalized building block, 6-Bromooxazolo[5,4-b]pyridin-2-amine , and the broader, extensively validated thiazolo[5,4-b]pyridine scaffold . We will dissect their fundamental chemical differences, explore their established and potential roles in kinase inhibition, and provide actionable experimental protocols for their application. Our objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to strategically select the appropriate scaffold for their specific research and development goals.

Section 1: The Foundational Scaffolds: A Bioisosteric Perspective

The core distinction between these two scaffolds lies in the bioisosteric replacement of an oxygen atom in the oxazole ring with a sulfur atom in the thiazole ring. This is not a trivial substitution; it fundamentally alters the scaffold's physicochemical properties and, consequently, its potential interactions with a protein target.

Caption: Core structures and key property differences.

The causality behind these differences is critical for rational drug design. Sulfur's lower electronegativity and larger atomic radius compared to oxygen result in different bond lengths and angles within the five-membered ring. Most importantly, this substitution significantly impacts hydrogen bonding potential. Theoretical studies indicate that while the oxazole oxygen is a weak hydrogen-bond acceptor, the thiazole sulfur is an extremely weak one, effectively nullifying H-bond formation at this position[1]. This distinction is a pivotal determinant of a molecule's binding mode, as the ability (or inability) to form a key hydrogen bond within a kinase's ATP-binding pocket can dictate both potency and selectivity.

Section 2: The Thiazolo[5,4-b]pyridine Scaffold: A Proven Platform for Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold is unequivocally a privileged structure in medicinal chemistry, with a substantial body of literature validating its utility for developing potent kinase inhibitors[2][3]. Its structural resemblance to purines allows it to effectively mimic the adenine portion of ATP, making it a natural fit for the kinase ATP-binding site.

Derivatives of this scaffold have been successfully developed as inhibitors for a wide array of kinases, demonstrating its versatility.[4] The nitrogen at position 4 (N4) frequently acts as a crucial hinge-binding motif, forming a hydrogen bond with the backbone of the kinase hinge region—a canonical interaction for many Type I and Type II kinase inhibitors[4][5]. The 2-amino group can also participate in hinge interactions, for example with the ITK kinase[4]. This established record makes it a go-to scaffold when initiating a program against a new kinase target or for lead optimization.

Kinase TargetRepresentative IC₅₀ ValuesReference
PI3Kα 3.6 nM[5][6]
c-KIT (mutant) 4.77 µM (potent vs. imatinib)[4]
EGFR-TK 0.010 µM (against HCC827 cells)[7]
BCR-ABL Activity Reported[4]
VEGFR2 Activity Reported[4]
RAF Activity Reported[4]

Table 1: Selected Biological Activities of Thiazolo[5,4-b]pyridine Derivatives. This table highlights the scaffold's proven success against multiple, clinically relevant kinase families.

The synthesis of the thiazolo[5,4-b]pyridine core is well-established, typically proceeding from commercially available 2-chloropyridine derivatives, which undergo substitution with a thiocyanate source followed by reductive cyclization[3]. This synthetic tractability further enhances its appeal as a foundational scaffold in drug discovery programs.

Section 3: this compound: A Versatile and Strategic Building Block

In contrast to the broadly validated thiazolo- scaffold, this compound (Molecular Formula: C₆H₄BrN₃O) is best viewed as a strategic chemical tool[8]. It combines the unique electronic properties of the oxazolo[5,4-b]pyridine core with a synthetically versatile functional handle.

The true power of this molecule lies in the 6-bromo substituent . In modern synthetic chemistry, a bromine atom on a heterocyclic ring is not merely a substituent; it is a linchpin for molecular diversification. It serves as a prime reaction handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[9][10]. This allows for the rapid and efficient installation of a vast array of aryl and heteroaryl groups at this position, enabling extensive exploration of the structure-activity relationship (SAR) in the solvent-exposed region of a kinase active site.

The choice of the oxazole core provides an alternative to the more common thiazole. For a given kinase target, the weaker hydrogen-bonding capacity of the oxazole oxygen compared to a thiazole's nitrogen atoms (at N4 or the 2-amino group) might be advantageous. It could prevent an undesirable interaction or allow the scaffold to adopt a different, more favorable binding pose. This makes it an excellent choice for "scaffold hopping"—a strategy used to identify new core structures with improved properties or to navigate crowded intellectual property landscapes.

Section 4: Head-to-Head Comparison & Strategic Application

FeatureThis compoundThiazolo[5,4-b]pyridine Scaffold
Core Heteroatom OxygenSulfur
H-Bonding Potential Ring oxygen is a weak H-bond acceptor[1].Ring sulfur is a very weak/non-acceptor[1]. N4 is a strong H-bond acceptor/hinge binder[4].
Established Targets Anti-inflammatory activity reported for the general class[11]. Primarily a building block.Broadly established against many kinase families (PI3K, c-KIT, EGFR, etc.)[4][5][7].
Synthetic Utility A functionalized intermediate. The 6-bromo group is a key handle for diversification via cross-coupling[9].A foundational core. Synthesized from basic starting materials[3]. Can be functionalized at multiple positions.
Primary Application Scaffold hopping, library synthesis, exploring novel chemical space, SAR exploration at the 6-position.Lead discovery and optimization for established kinase targets, leveraging known binding modes.
A Senior Scientist's Perspective: Which Scaffold to Choose?
  • Choose the Thiazolo[5,4-b]pyridine scaffold when: Your primary goal is to leverage a validated, "high-probability-of-success" platform. It is the logical choice for initiating projects against well-known kinase families where hinge-binding is a known requirement for potent inhibition. Its extensive literature precedent provides a clear roadmap for SAR exploration.

  • Choose this compound when: Your project requires novelty, either to circumvent existing patents or to find a completely new binding mode. It is the ideal tool for generating a focused library of compounds to probe a specific pocket (via Suzuki coupling at the 6-position). The oxazole core offers a subtle but potentially critical bioisosteric alternative to the more common thiazole, which may unlock novel activity or improved selectivity.

Section 5: Experimental Protocols

The following protocols are self-validating systems, designed from field-proven methodologies to ensure reproducibility and accuracy.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the diversification of this compound with a generic arylboronic acid. The causality is clear: the palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond[10].

Suzuki_Workflow reagents 1. Add Reagents to Flask - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq) - Base (e.g., K₂CO₃) (2.0 eq) - Solvent (e.g., Dioxane/H₂O) degas 2. Degas Mixture (e.g., N₂ bubbling for 15 min) Removes O₂, which deactivates catalyst reagents->degas Inert atmosphere is critical heat 3. Heat Reaction (e.g., 90-100 °C for 4-12 h) Monitor by TLC or LC-MS degas->heat workup 4. Aqueous Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and Brine heat->workup Reaction completion purify 5. Purify Product - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify product 6. Characterize Final Product (NMR, HRMS) purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This step is crucial as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Add the degassed dioxane and water solvent system.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash sequentially with water (2 x 15 mL) and saturated brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a robust, luminescence-based assay to determine the IC₅₀ value of a synthesized inhibitor. The principle is straightforward: kinase activity produces ADP. The ADP-Glo™ reagent depletes remaining ATP, then converts the generated ADP back to ATP, which is used by a luciferase to produce light. The signal is directly proportional to kinase activity; therefore, an effective inhibitor will reduce the luminescent signal[12].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Activation Cell Cell Proliferation, Survival, Growth Downstream->Cell Inhibitor Thiazolo[5,4-b]pyridine or Oxazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a common target.

Materials:

  • Target Kinase (e.g., PI3Kα) and its specific peptide substrate.

  • ATP solution (at the Kₘ concentration for the kinase, if known).

  • Synthesized inhibitor (test compound), prepared as a 10 mM stock in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 1 mM is effective. In the 384-well plate, add 1 µL of each compound concentration. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a known potent inhibitor (0% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer. Add 5 µL to each well containing the compound/DMSO and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution to all wells. The final volume is 11 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The choice between the thiazolo[5,4-b]pyridine scaffold and a functionalized building block like this compound is a strategic one, rooted in the specific goals of a drug discovery program. The thiazolo- scaffold offers a well-validated, high-success-rate platform ideal for targeting established kinase families. In contrast, the 6-bromo-oxazolo- building block is a powerful tool for innovation, enabling rapid library synthesis and exploration of novel chemical space through its versatile bromine handle and distinct bioisosteric properties. A deep understanding of the subtle yet significant differences in their chemistry and biological potential allows the discerning medicinal chemist to select the right tool for the right task, ultimately accelerating the path toward novel and effective therapeutics.

References

A Comparative Guide to the Validation of 6-Bromooxazolo[5,4-b]pyridin-2-amine as a Novel Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 6-Bromooxazolo[5,4-b]pyridin-2-amine as a promising drug scaffold. We will objectively compare its potential against established chemical frameworks and provide detailed experimental protocols to rigorously assess its viability from initial screening to preclinical evaluation.

Introduction: The Quest for Novel Scaffolds in Drug Discovery

Comparative Analysis: this compound vs. Alternative Kinase Scaffolds

The validation of a new scaffold requires a thorough comparison against existing alternatives that have proven utility. Kinase inhibitors are a major class of targeted therapies, and several core scaffolds have achieved clinical success[13]. Here, we compare the oxazolo[5,4-b]pyridine core to other prominent kinase inhibitor scaffolds.

FeatureOxazolo[5,4-b]pyridine Pyrazolo[3,4-d]pyrimidine Imidazo[1,2-b]pyridazine Thiazolo[5,4-b]pyridine
Core Structure Fused oxazole and pyridine ringsFused pyrazole and pyrimidine ringsFused imidazole and pyridazine ringsFused thiazole and pyridine rings
Key Targets VEGFR-2, GSK-3β, Adenosine Kinase[9][10][14]Akt, Aurora kinases, MAPK, B-raf, JAK[3]JAK2[3]PI3K, ITK, BCR-ABL, RAF, VEGFR2, c-KIT[11][12]
Synthetic Tractability Moderate; synthesis often involves multi-step sequences starting from substituted pyridines[8]. The bromo- and amino- groups offer versatile handles for diversification.High; well-established synthetic routes are available.Moderate to High; various synthetic strategies have been reported.Moderate; typically prepared in several steps from commercially available starting materials[11].
"Privileged" Status Emerging; demonstrates activity against multiple kinase families.Established; a key privileged scaffold in kinase inhibitor development[3].Established; used in clinically evaluated compounds like Gandotinib[3].Established; used to develop inhibitors against multiple kinase families[12].
Bioisosteric Relationship Bioisostere of purine. Can be considered a bioisosteric replacement for thiazolo[5,4-b]pyridine (Oxygen for Sulfur).[15]Bioisostere of purine.Bioisostere of purine.Bioisostere of purine. Can be considered a bioisosteric replacement for oxazolo[5,4-b]pyridine (Sulfur for Oxygen).[15]

A Step-by-Step Experimental Framework for Scaffold Validation

A rigorous, multi-stage validation process is essential to build a comprehensive data package for a novel scaffold. This process should follow a logical progression from broad cellular effects to specific molecular interactions and pharmacokinetic properties.

cluster_0 Scaffold Validation Workflow Scaffold Derivatization Scaffold Derivatization Cytotoxicity Screening Cytotoxicity Screening Scaffold Derivatization->Cytotoxicity Screening Initial Library Target Engagement Target Engagement Cytotoxicity Screening->Target Engagement Active, Non-Toxic Hits ADME-Tox Profiling ADME-Tox Profiling Target Engagement->ADME-Tox Profiling Potent, On-Target Hits Lead Optimization Lead Optimization ADME-Tox Profiling->Lead Optimization Favorable PK Profile

Caption: High-level workflow for novel drug scaffold validation.

Stage 1: Foundational Cytotoxicity Screening

Causality: Before investigating specific targets, it is crucial to understand the general cytotoxic profile of the new chemical series. This initial screen determines the concentration range at which the compounds affect cell viability, identifying preliminary therapeutic windows and flagging overly toxic compounds early. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability[16][17][18].

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed both cancerous and non-cancerous cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from the this compound scaffold) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours[18]. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals[16][17].

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[17].

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

cluster_1 MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Stage 2: Target Engagement and Potency Determination

Causality: Demonstrating that a compound directly interacts with its intended molecular target is fundamental to modern drug discovery.[19][20] Target engagement assays provide evidence for the mechanism of action (MoA) and are essential for building a robust structure-activity relationship (SAR)[21]. Given the known activity of related scaffolds, a biochemical kinase inhibition assay is the logical next step.

cluster_2 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., Akt) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Scaffold-Based Inhibitor Inhibitor->Kinase1 Blocks ATP Binding

Caption: Simplified kinase cascade targeted by small molecule inhibitors.

Experimental Protocol: Biochemical Kinase Inhibition Assay (e.g., VEGFR-2)

  • Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable peptide substrate, and ATP solution.

  • Compound Plating: In a 384-well plate, dispense test compounds across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a known inhibitor (e.g., Sorafenib) as a positive control and a vehicle-only (DMSO) control for 100% activity.

  • Enzyme/Substrate Addition: Add the kinase enzyme and fluorescently-labeled peptide substrate to each well. Incubate for 15-30 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for 60-90 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Data Acquisition: Measure the fluorescence (or luminescence, depending on the assay format) to quantify the amount of phosphorylated substrate.

  • Analysis: Normalize the data to the positive and negative controls. Plot the percentage of inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Stage 3: In Vitro ADME-Tox Profiling

Causality: A potent compound is of little therapeutic value if it is metabolized too quickly or has poor absorption. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to mitigate the risk of late-stage clinical failures[22][23][24]. A metabolic stability assay using liver microsomes is a standard high-throughput screen to predict hepatic clearance, a major route of elimination for many drugs[25][26].

Experimental Protocol: Liver Microsomal Stability Assay

  • System Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4)[26][27].

  • Compound Incubation: Add the test compound (typically at 1 µM) to the microsomal suspension[26]. Divide into two sets of aliquots.

  • Reaction Initiation: To one set of aliquots, add a NADPH-regenerating system to initiate Phase I metabolism. To the second set (the minus-cofactor control), add buffer instead. The minus-cofactor control is essential to differentiate between enzymatic degradation and simple chemical instability[26][28].

  • Time-Point Sampling: Incubate the reactions at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[26][27].

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint)[27].

ParameterHigh-Throughput AssayRationale
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)[29]Predicts passive intestinal absorption for oral bioavailability.
Distribution Equilibrium DialysisMeasures plasma protein binding, which affects the fraction of free, active drug.[30]
Metabolism Liver Microsomal Stability [25][26][28][31]Predicts Phase I metabolic clearance rate (in vitro half-life).
Toxicity Cytochrome P450 (CYP) Inhibition Assay[23][30]Assesses the potential for drug-drug interactions.

Conclusion and Future Directions

The validation of this compound as a drug scaffold is a data-driven process that requires a systematic and multi-faceted experimental approach. The initial comparative analysis suggests that the oxazolo[5,4-b]pyridine core is a promising, albeit less explored, relative of established kinase inhibitor scaffolds. Its synthetic tractability provides a solid foundation for generating diverse chemical libraries.

By following the proposed three-stage validation framework—progressing from broad cytotoxicity screening to specific target engagement and essential ADME-Tox profiling—research teams can efficiently build a comprehensive profile of this scaffold. Positive outcomes from these in vitro assays, particularly the demonstration of on-target potency combined with acceptable metabolic stability and low cytotoxicity, would provide a strong rationale for advancing lead compounds into more complex cellular models and subsequent in vivo efficacy studies. This structured approach ensures that decisions are based on robust, reproducible data, maximizing the potential for discovering novel and effective therapeutic agents.

References

A Senior Application Scientist's Guide to Comparative Analysis of Kinase Inhibition Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising compound to a targeted therapeutic is paved with rigorous analysis. Protein kinases, as central regulators of cellular processes, are a major class of drug targets, particularly in oncology.[1][2][3] However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A compound that potently inhibits its intended target but also interacts with numerous off-target kinases can lead to unforeseen toxicities or a complicated pharmacological profile.[1]

This guide provides an in-depth framework for conducting a comparative analysis of kinase inhibitor profiles. We will move beyond simply listing data points to explain the causality behind experimental choices, ensuring a robust and insightful evaluation of your compounds. Our focus is on building a self-validating system of inquiry, from assay selection to data interpretation, grounded in authoritative scientific principles.

Section 1: Methodologies for Profiling Kinase Inhibition

The foundation of any comparative analysis is the data, and the quality of that data is dictated by the chosen methodology. There is no single "best" assay; the optimal choice depends on the stage of drug discovery and the specific questions being asked. Broadly, these methods can be categorized into biochemical, cell-based, and proteomic approaches.[1][5][6]

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays measure the interaction between an inhibitor and an isolated, purified kinase.[7] They are indispensable for early-stage discovery, offering a clean, direct assessment of a compound's potency and selectivity against a panel of kinases.

  • Activity-Based Assays: These assays directly measure the catalytic function of the kinase—the transfer of a phosphate group from ATP to a substrate.[6][8]

    • Radiometric Assays: Long considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and directly measure its incorporation into a substrate.[6] Their directness is a key advantage, but safety protocols and waste disposal are significant considerations.

    • Luminescence-Based Assays: These are homogeneous, "mix-and-read" assays ideal for high-throughput screening (HTS).[9] Formats like Promega's Kinase-Glo® quantify ATP consumption (luminescence is inversely proportional to kinase activity), while ADP-Glo™ measures ADP production (luminescence is directly proportional to kinase activity).[9][10][11][12] Their scalability and safety make them a dominant format in modern drug discovery.[8]

    • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity and are suitable for miniaturized screening.[8][13] These assays often use a labeled antibody that recognizes the phosphorylated substrate, creating a FRET signal upon binding.[6]

  • Binding Assays: Unlike activity assays, these methods measure the direct physical interaction between a compound and a kinase, quantified by the dissociation constant (Kd).[1]

    • Competitive Binding Assays: A widely used platform is the KINOMEscan™ technology, which uses an immobilized ligand that binds to the kinase's ATP site.[1][14] The test compound competes with this ligand, and the amount of kinase bound to the solid support is measured. This method does not require ATP, allowing for the characterization of non-ATP competitive inhibitors as well.[14]

    • Thermal Shift Assays: This biophysical method measures the change in a protein's melting temperature upon ligand binding, providing an indication of affinity.[1][7]

Cell-Based Assays: The Physiological Context

While biochemical assays are powerful, they lack physiological context.[15] Many promising compounds from biochemical screens fail in a cellular environment due to poor permeability, efflux, or competition with high intracellular ATP concentrations.[5] Cell-based assays are therefore a critical step to validate biochemical hits.[5][16][17]

  • Target Engagement Assays: These assays confirm that a compound binds to its intended kinase inside a living cell. The NanoBRET™ technology, for example, measures the binding affinity of a compound to its target in the intracellular environment.[5]

  • Cellular Phosphorylation Assays: These methods quantify the phosphorylation of a kinase's known downstream substrate.[18] A reduction in substrate phosphorylation upon treatment with an inhibitor provides direct evidence of target inhibition within a signaling pathway.[16][18]

  • Cell Proliferation Assays: For kinases implicated in cancer, a key functional readout is the inhibitor's effect on the proliferation and survival of cancer cell lines that are dependent on that kinase's activity.[5]

Caption: A generic kinase signaling cascade, illustrating the flow of information from the cell surface to the nucleus.

Section 2: Designing a Robust Comparative Profiling Study

A successful comparative analysis hinges on meticulous experimental design. The goal is to generate data that is not only accurate but also easily comparable across different compounds.

Causality in Experimental Design
  • Kinase Panel Selection: Why screen against a large panel? A narrow panel can be misleading. A compound may appear selective against 20 kinases but show significant off-target activity when tested against a broader panel of over 300.[7][19] Large-scale kinome profiling provides a global view of a compound's interaction space, which is critical for de-risking a lead candidate.[20][21]

  • The ATP Concentration Dilemma: The concentration of ATP used in a biochemical assay is a critical variable.[1]

    • Assaying at Km,ATP: Many profiling services run assays where the ATP concentration is set to the Km (Michaelis constant) for each individual kinase. For an ATP-competitive inhibitor, the IC50 value measured under these conditions is approximately twice the Ki (inhibition constant), providing a good estimate of the compound's intrinsic affinity.[7]

    • Assaying at Physiological ATP: Cellular ATP concentrations (1-10 mM) are often much higher than the Km,ATP of most kinases.[1] A compound's apparent potency can decrease dramatically in the presence of high ATP levels. Therefore, performing assays at both Km,ATP and a high, fixed ATP concentration (e.g., 1 mM) provides crucial insight into how the inhibitor might perform in a cellular context.[22]

Section 3: Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

To ensure trustworthiness, protocols must be detailed and self-validating. Here, we provide a representative step-by-step methodology for determining the IC50 of an inhibitor.

Objective: To determine the concentration-dependent inhibition of a target kinase by a test compound.
Materials:
  • Target Kinase (e.g., Kinase A)

  • Substrate Peptide specific for Kinase A

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (containing appropriate cofactors)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate luminometer

Step-by-Step Methodology:
  • Compound Titration: Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture (containing kinase and substrate in reaction buffer).

    • Add 25 nL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[9]

  • Initiate Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of ATP solution (prepared at 2x the final desired concentration, e.g., Km,ATP).

    • Incubate for 1 hour at room temperature.[9] The duration must be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[9]

  • Detect ADP and Generate Signal:

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce light.[12]

    • Incubate for 30 minutes at room temperature.[9]

  • Measure Luminescence: Read the luminescence signal using a plate luminometer. The signal is directly proportional to the kinase activity.

Caption: Step-by-step workflow for a luminescence-based kinase inhibition assay.

Section 4: Data Analysis and Interpretation

Raw data from profiling screens must be translated into meaningful metrics of potency and selectivity.

Key Metrics for Comparison
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce kinase activity by 50%. It is a measure of potency . Lower IC50 values indicate higher potency.[20]

  • Kd (Dissociation constant): The concentration of an inhibitor at which half of the kinase molecules are bound by the inhibitor at equilibrium. It is a measure of binding affinity .

  • Selectivity Score (S-Score): A simple, widely used metric to quantify selectivity.[7] The S-score is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[1] For example, S(3µM) is the number of kinases with a Kd < 3µM divided by the total number of kinases screened.[23] A score closer to zero indicates a more selective compound.[1] While useful, this metric is arbitrary and doesn't distinguish between an off-target hit at 1 µM and one at 1 nM.[7]

Data Analysis Workflow rawData Raw Luminescence Data - High Signal (Low Inhibition) - Low Signal (High Inhibition) normalization Data Normalization - vs. 0% and 100% Controls - Calculate % Inhibition rawData->normalization curveFitting Dose-Response Fitting - Non-linear regression - (Four-parameter logistic) normalization->curveFitting ic50 Determine IC50 - Potency Metric curveFitting->ic50 selectivity Calculate Selectivity Score - e.g., S(1µM) - Compare on- vs. off-target IC50s ic50->selectivity comparison Comparative Analysis - Rank order compounds - Potency vs. Selectivity selectivity->comparison

Caption: Workflow for analyzing kinase inhibition data, from raw output to comparative analysis.

Section 5: Presenting the Comparative Analysis

Let's consider a hypothetical scenario where we compare three inhibitors against a small, representative kinase panel. Compound A is our lead candidate, while Compounds B and C are alternatives.

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

Target KinaseCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target
Kinase X 10 8 50
Off-Target Kinases
Kinase Y (Family Member)50080>10,000
Kinase Z (Unrelated)>10,0001,200>10,000
Kinase W (Unrelated)8,0009509,000
Expert Analysis & Interpretation
  • Potency: Compound B is the most potent inhibitor of the primary target, Kinase X (IC50 = 8 nM), followed closely by Compound A (10 nM). Compound C is significantly less potent (50 nM).

  • Selectivity:

    • Compound A demonstrates excellent selectivity. It is 50-fold more selective for Kinase X over its close family member, Kinase Y, and shows minimal activity against unrelated kinases Z and W. This profile suggests a lower risk of off-target effects.

    • Compound B , despite its high potency, shows poor selectivity. It inhibits the related kinase Y with only 10-fold selectivity and also hits unrelated kinases Z and W with sub-micromolar to low-micromolar potency. This polypharmacology could be beneficial if the off-targets are also therapeutically relevant, but it carries a higher risk of toxicity.[1]

    • Compound C is highly selective, similar to Compound A, but its lower potency on the primary target makes it a less desirable candidate.

This structured approach—from selecting the right assays and experimental conditions to quantifying and interpreting the results—provides a robust framework for the comparative analysis of kinase inhibitors, enabling more informed decisions in the drug discovery pipeline.

References

Assessing the Novelty of 6-Bromooxazolo[5,4-b]pyridin-2-amine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with therapeutic potential is a continuous endeavor. The 6-Bromooxazolo[5,4-b]pyridin-2-amine core represents a largely unexplored chemical entity. This guide provides a comprehensive framework for assessing the novelty of its derivatives by drawing comparisons with structurally related compounds and outlining a rigorous, self-validating experimental and in silico workflow.

The Untapped Potential of the this compound Scaffold

The novelty of a chemical scaffold in drug discovery is a cornerstone of intellectual property and the foundation for developing new therapeutics. While the this compound molecule is commercially available, a thorough review of the scientific literature and patent databases reveals a significant lack of published research on its derivatives and their biological activities. This presents a unique opportunity for innovation.

To understand the potential of this scaffold, we can draw parallels with its structural bioisosteres, the thiazolo[5,4-b]pyridines and other oxazolopyridine isomers, which have been the subject of extensive research.

Comparative Landscape: Insights from Structural Analogues

The oxazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine cores are prevalent in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Understanding the structure-activity relationships (SAR) of these analogues provides a logical starting point for exploring the chemical space around this compound.

ScaffoldReported Biological ActivitiesKey Targets/MechanismsReference Examples
Thiazolo[5,4-b]pyridine Anticancer, Kinase Inhibitionc-KIT, PI3K, ITK, BCR-ABL, RAF, VEGFR2A series of thiazolo[5,4-b]pyridine derivatives were identified as potent c-KIT inhibitors, overcoming imatinib resistance.[1] Another study reported potent phosphoinositide 3-kinase (PI3K) inhibitors based on this scaffold.[2]
Oxazolo[4,5-b]pyridine Anticancer, Topoisomerase InhibitionHuman DNA topoisomerase IIα (hTopo IIα)2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives were synthesized and showed potent inhibition of hTopo IIα.
Isoxazolo[3,4-b]pyridine Anticancer, Kinase InhibitionFms-like tyrosine kinase 3 (FLT3)Covalent inhibitors based on the 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine scaffold were developed for acute myeloid leukemia.[3][4]
Oxazolo[3,4-a]pyrazine Neuropeptide S Receptor Antagonism-Structure-activity relationship studies led to the discovery of potent in vivo active antagonists.

The bromine atom at the 6-position of the target scaffold offers a versatile handle for synthetic diversification through various cross-coupling reactions. This allows for the introduction of a wide array of substituents to probe interactions with biological targets. Furthermore, the 2-amino group provides a site for further functionalization, enabling the exploration of diverse chemical space. The strategic placement of these functional groups allows for orthogonal chemical modifications, where one group can be selectively reacted in the presence of the other, enhancing the synthetic versatility of this compound.[5]

A Roadmap for Novelty Assessment: An Integrated Experimental and In Silico Workflow

To systematically assess the novelty of new this compound derivatives, a multi-pronged approach is essential. The following workflow is designed to be self-validating, with in silico predictions guiding experimental work and experimental results feeding back to refine computational models.

workflow cluster_synthesis Synthesis & Characterization cluster_insilico In Silico Assessment cluster_invitro In Vitro Evaluation synthesis Derivative Synthesis purification Purification & Characterization synthesis->purification adme ADME-Tox Prediction synthesis->adme docking Molecular Docking kinase_assay Kinase Inhibition Assays (IC50) docking->kinase_assay cell_viability Cell Viability/Proliferation Assays cell_viability->synthesis Iterative Refinement

Caption: Integrated workflow for assessing the novelty of new derivatives.
Proposed Synthesis of Novel Derivatives

The synthesis of novel this compound derivatives can be approached through functionalization of the core scaffold. The bromine atom at the 6-position is a prime site for introducing diversity via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions. The 2-amino group can be acylated, alkylated, or used in condensation reactions to further expand the chemical space.

Example Synthetic Scheme: Suzuki Coupling

synthesis start This compound product 6-Aryl-oxazolo[5,4-b]pyridin-2-amine Derivative start->product Suzuki Coupling reagents Ar-B(OH)2 Pd Catalyst, Base Solvent, Heat

Caption: Proposed Suzuki coupling for diversification.
In Silico Assessment: Early-Stage Prioritization

Before embarking on extensive and costly experimental work, in silico methods can provide valuable insights into the potential of newly designed derivatives.

Experimental Protocol: In Silico ADME-Tox Prediction

  • Structure Preparation: Generate 3D structures of the designed derivatives.

  • Descriptor Calculation: Use computational software to calculate molecular descriptors relevant to ADME-Tox properties (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors).

  • Prediction Models: Employ established in silico tools and web servers, such as pkCSM, to predict key pharmacokinetic properties.[6] These predictions can help to flag potential liabilities early in the discovery process.[2][7][8]

  • Analysis: Analyze the predicted ADME-Tox profiles to prioritize compounds for synthesis and experimental testing.

In Vitro Evaluation: Quantifying Biological Activity

Experimental validation is crucial to confirm the predicted activities and establish the novelty of the synthesized compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control. Add the target kinase and incubate to allow for binding.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10][11]

Experimental Protocol: Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess the effect of a compound on cell viability and proliferation.[1][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area for the discovery of novel therapeutic agents. By leveraging the knowledge from structurally related heterocyclic systems and employing a rigorous, integrated workflow of in silico prediction and in vitro validation, researchers can efficiently assess the novelty and therapeutic potential of new derivatives. The experimental protocols provided in this guide offer a robust framework for initiating such investigations. The versatility of the core structure, with its multiple points for diversification, suggests that a wide range of biological activities may be uncovered, leading to the development of new and effective treatments for various diseases.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study on 6-Bromooxazolo[5,4-b]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target activities, or cross-reactivity, can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. This guide provides an in-depth, technical framework for conducting cross-reactivity studies, using the emerging class of compounds derived from 6-Bromooxazolo[5,4-b]pyridin-2-amine as a central case study. While this specific scaffold is in the early stages of exploration, its structural similarity to known kinase inhibitors warrants a proactive and rigorous assessment of its selectivity profile.

The oxazolopyridine core is a recognized pharmacophore in kinase inhibition, with different isomers showing activity against a range of kinases including c-KIT, PI3K, GSK-3β, and JAK1.[1][2][3] This inherent potential for kinase interaction underscores the necessity of comprehensive cross-reactivity profiling for any novel derivatives of the this compound scaffold. This guide will walk you through the rationale, experimental design, data interpretation, and best practices for such a study, empowering you to generate a robust data package for your compounds.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

In the realm of kinase inhibitors, absolute specificity is rare. The highly conserved nature of the ATP-binding site across the human kinome makes a degree of cross-reactivity almost inevitable. However, understanding and quantifying this off-target activity is paramount. A well-designed cross-reactivity study can:

  • De-risk clinical development: By identifying potential off-target liabilities early, resources can be directed towards the most promising and safest candidates.

  • Elucidate mechanisms of toxicity: Unforeseen adverse effects in preclinical models can often be traced back to off-target kinase interactions.

  • Uncover novel therapeutic opportunities: In some cases, a specific off-target activity can be harnessed for a poly-pharmacological approach, leading to enhanced efficacy.[4]

This guide will focus on a systematic approach to kinase inhibitor cross-reactivity profiling, providing you with the tools to confidently assess your compounds.

Designing a Robust Cross-Reactivity Study: A Step-by-Step Approach

A comprehensive cross-reactivity study for novel this compound derivatives should be multi-faceted, incorporating both broad-scale screening and deeper, more focused validation assays.

Phase 1: Broad Kinome Screening

The initial step is to cast a wide net to identify any potential off-target interactions across the human kinome. This is typically achieved through large-scale kinase panel screening services.

Experimental Protocol: Broad Kinome Screening (Example)

  • Compound Preparation: Solubilize the test compounds (e.g., three novel derivatives of this compound, designated here as OXA-1, OXA-2, and OXA-3 ) in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: For a primary screen, a single high concentration (e.g., 1 µM) is often used to maximize the chances of detecting even weak interactions.

  • Kinase Panel: Select a comprehensive panel of active human kinases. A panel of over 300 kinases is recommended to provide a broad overview of selectivity.[5]

  • Assay Principle: A common method is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1] Inhibition of this transfer by the test compound is quantified.

  • Data Analysis: Results are typically expressed as a percentage of inhibition relative to a vehicle control. A pre-defined threshold (e.g., >50% inhibition) is used to identify "hits" for further investigation.

Hypothetical Screening Data for OXA-Series Compounds

Kinase TargetPrimary Cellular ProcessOXA-1 (% Inhibition @ 1 µM)OXA-2 (% Inhibition @ 1 µM)OXA-3 (% Inhibition @ 1 µM)
Primary Target (Hypothetical): JAK1Signal Transduction, Inflammation98%95%99%
Off-Target Hit 1: FLT3Hematopoiesis, Cell Proliferation75%45%88%
Off-Target Hit 2: GSK-3βGlycogen Metabolism, Cell Signaling62%25%70%
Off-Target Hit 3: c-KITCell Survival, Proliferation55%15%65%
Off-Target Hit 4: VEGFR2Angiogenesis48%10%52%

From this hypothetical data, OXA-1 and OXA-3 show significant off-target activity against FLT3, GSK-3β, and c-KIT, while OXA-2 appears to be more selective for the primary target, JAK1.

Phase 2: Dose-Response and IC50 Determination

The next step is to quantify the potency of the interactions identified in the primary screen by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Compound Preparation: Prepare a serial dilution of the "hit" compounds (OXA-1 and OXA-3 in our example) in DMSO.

  • Assay: Perform the same kinase assay as in the primary screen, but with a range of compound concentrations (e.g., 10-point dose-response curve from 10 µM to 0.1 nM).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical IC50 Data (in nM)

Kinase TargetOXA-1 (IC50)OXA-3 (IC50)Alternative Compound 1 (e.g., Tofacitinib - a known JAK inhibitor)Alternative Compound 2 (e.g., Sunitinib - a multi-kinase inhibitor)
JAK115105500
FLT3250150>10,00025
GSK-3β800500>10,000>10,000
c-KIT1,200900>10,00010
VEGFR2>5,0002,500>10,0005

This quantitative data allows for a more direct comparison of selectivity. For instance, while both OXA-1 and OXA-3 are potent JAK1 inhibitors, OXA-3 shows greater off-target potency against FLT3 and GSK-3β.

Visualizing Experimental Workflows and Biological Pathways

Clear visualization of experimental processes and the biological context of on- and off-target effects is crucial for data interpretation and communication.

experimental_workflow cluster_phase1 Phase 1: Broad Kinome Screening cluster_phase2 Phase 2: IC50 Determination p1_start Compound Synthesis (OXA-1, OXA-2, OXA-3) p1_screen Single-Dose (1 µM) Kinome Screen (>300 kinases) p1_start->p1_screen p1_hits Identify Off-Target 'Hits' (>50% Inhibition) p1_screen->p1_hits p2_prep Dose-Response Plate Preparation p1_hits->p2_prep Advance 'Hit' Compounds p2_assay Kinase Assay (10-point curve) p2_prep->p2_assay p2_calc IC50 Calculation p2_assay->p2_calc Final Selectivity Profile Final Selectivity Profile p2_calc->Final Selectivity Profile

Caption: A streamlined workflow for the cross-reactivity profiling of novel kinase inhibitors.

signaling_pathway cluster_on_target On-Target Pathway (JAK-STAT) cluster_off_target Off-Target Pathways JAK1 JAK1 STAT STAT JAK1->STAT Gene Gene Transcription (Inflammation) STAT->Gene FLT3 FLT3 Proliferation Cell Proliferation FLT3->Proliferation GSK3b GSK-3β Metabolism Metabolism GSK3b->Metabolism cKIT c-KIT cKIT->Proliferation OXA_Compound OXA-3 OXA_Compound->JAK1 Inhibition (High Potency) OXA_Compound->FLT3 Inhibition (Moderate Potency) OXA_Compound->GSK3b Inhibition (Lower Potency) OXA_Compound->cKIT Inhibition (Lower Potency)

Caption: On-target and potential off-target signaling pathways for an OXA-series compound.

Interpreting the Data and Next Steps

The hypothetical data suggests that while all three compounds are potent JAK1 inhibitors, OXA-2 possesses the most favorable selectivity profile. OXA-1 and OXA-3 exhibit off-target activity against kinases involved in crucial cellular processes, which could translate to a higher risk of toxicity.

Based on these findings, the following steps would be recommended:

  • Prioritize OXA-2 for further development: Its superior selectivity makes it a more promising candidate.

  • Structure-Activity Relationship (SAR) studies: For OXA-1 and OXA-3, medicinal chemistry efforts could be directed at modifying the chemical structure to reduce off-target activity while retaining on-target potency.[6]

  • Cellular Assays: The next crucial step is to validate these biochemical findings in a cellular context. Assays to assess the inhibition of downstream signaling pathways for both on- and off-targets are essential.

Conclusion

The development of novel kinase inhibitors from scaffolds like this compound holds significant promise. However, a thorough and early assessment of their cross-reactivity is not just a regulatory requirement but a fundamental aspect of good drug discovery practice. By employing a systematic approach of broad kinome screening followed by quantitative IC50 determination, researchers can build a comprehensive selectivity profile of their compounds. This data, when integrated with SAR studies and cellular validation, provides a solid foundation for advancing the most promising candidates towards clinical development. This guide provides a robust framework for these critical studies, enabling researchers to make data-driven decisions and ultimately increase the probability of success for their drug discovery programs.

References

A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the elegance of a synthetic route is no longer solely defined by its novelty or the complexity of the target molecule. True elegance now resides in efficiency—a multifaceted concept that encompasses not only yield but also waste reduction, resource optimization, and overall sustainability. This guide provides an in-depth, objective comparison of key metrics used to benchmark the efficiency of chemical syntheses, supported by practical experimental protocols and a real-world case study. Our goal is to empower you to move beyond traditional yield calculations and adopt a more holistic and impactful assessment of your synthetic methods.

The Imperative of Efficiency: Beyond Percent Yield

For decades, percent yield has been the primary, and often sole, indicator of a reaction's success. It's a simple and intuitive metric: the ratio of the actual amount of product obtained to the theoretical maximum.[1][2] However, this metric, while important, tells an incomplete story. A reaction with a 95% yield can still be remarkably inefficient if it generates a large volume of hazardous waste or consumes excessive resources.

The principles of green chemistry have provided a framework for a more comprehensive evaluation of synthesis efficiency, emphasizing the need to minimize waste, use safer substances, and improve energy efficiency.[3] This has led to the development of a suite of metrics that, when used in concert, offer a much clearer picture of a synthesis's true performance.

Core Metrics for Synthesis Efficiency: A Comparative Analysis

To truly understand the efficiency of a synthetic pathway, we must look beyond a single number. The following metrics each provide a unique lens through which to evaluate a chemical process.

Atom Economy (AE)

Introduced by Barry Trost, Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][4] It is a powerful conceptual tool for assessing the inherent efficiency of a reaction's design.

  • Causality of Choice: AE is best used in the early stages of route design. It allows for a quick, "on-paper" comparison of different synthetic strategies without the need for experimental data.[1] A high atom economy is indicative of a reaction that, by its very nature, generates minimal byproducts. Addition and rearrangement reactions, for instance, can have a 100% atom economy.[1]

E-Factor (Environmental Factor)

Developed by Roger Sheldon, the E-Factor provides a direct measure of the total waste produced in a process.[1][5][6] It is a practical and easily calculated metric that highlights the environmental impact of a synthesis.

  • Causality of Choice: The E-Factor is a powerful tool for identifying high-waste processes and for tracking the impact of process improvements. Its simplicity makes it applicable across various scales, from laboratory experiments to industrial production.[6] A lower E-factor signifies a greener and more efficient process.[7]

Process Mass Intensity (PMI)

Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, Process Mass Intensity (PMI) is a holistic metric that considers the total mass of all materials used (reactants, solvents, reagents, process aids) to produce a specific mass of the final product.[8][9]

  • Causality of Choice: PMI is the preferred metric in the pharmaceutical industry for its comprehensive nature.[9] It provides a clear indication of the overall resource efficiency of a process and is a key indicator for cost and environmental impact.[9] A lower PMI is indicative of a more sustainable and cost-effective process.

Reaction Mass Efficiency (RME)

Reaction Mass Efficiency (RME) is a composite metric that takes into account atom economy, reaction yield, and the stoichiometry of the reactants.[4][10][11] It provides a more realistic measure of the efficiency of a specific chemical transformation than atom economy or yield alone.

  • Causality of Choice: RME is particularly useful for comparing the efficiency of different reactions within a multi-step synthesis. It helps to pinpoint which steps are the most and least efficient in terms of mass conversion, allowing for targeted optimization efforts.

Interrelationship of Core Synthesis Efficiency Metrics

The four core metrics are interconnected, each offering a different perspective on the overall efficiency of a synthesis. Understanding their relationships is key to a comprehensive assessment.

cluster_0 Core Concepts cluster_1 Calculated Metrics AE Atom Economy (AE) Theoretical Efficiency RME Reaction Mass Efficiency (RME) Reaction-Level Efficiency AE->RME Informs Yield Percent Yield Practical Success Yield->RME Informs PMI Process Mass Intensity (PMI) Process-Level Efficiency RME->PMI Contributes to EFactor E-Factor Waste Generation PMI->EFactor Directly relates to (PMI = E-Factor + 1)

Caption: Relationship between core synthesis efficiency metrics.

Experimental Protocols for Determining Synthesis Efficiency Metrics

To ensure the trustworthiness and reproducibility of your efficiency benchmarking, it is crucial to follow standardized experimental protocols.

Standard Operating Procedure for Determining Process Mass Intensity (PMI)
  • Define Process Boundaries: Clearly define the start and end points of the synthetic process being evaluated. This should include all reaction, workup, and purification steps.

  • Inventory of All Inputs: Create a comprehensive list of every material that enters the defined process. This includes:

    • Starting materials

    • Reagents

    • Catalysts

    • Solvents (for reaction, extraction, crystallization, and cleaning of equipment used in the process)

    • Process aids (e.g., drying agents, filter aids)

  • Accurate Mass Measurement: Precisely measure the mass of each input material before it is introduced into the process.

  • Record Product Output: Accurately measure the mass of the final, isolated, and purified product.

  • Calculation: Use the following formula to calculate PMI:

    • PMI = (Total mass of all inputs) / (Mass of final product)

  • Documentation: Maintain detailed records of all measurements and calculations.

Standard Operating Procedure for Determining E-Factor
  • Define Process Boundaries: As with PMI, clearly define the start and end points of the process.

  • Measure All Inputs and Outputs: Accurately measure the mass of all materials entering the process and the mass of the final product.

  • Quantify Waste Streams: Identify and quantify all waste streams generated within the process boundaries. This includes:

    • Byproducts

    • Unreacted starting materials and reagents

    • Spent solvents

    • Used process aids

    • Aqueous waste from extractions and washes

    • Note: Water is often excluded from the E-Factor calculation unless it is significantly contaminated.[6][12]

  • Calculate Total Waste: Sum the masses of all identified waste streams.

  • Calculation: Use the following formula to calculate the E-Factor:

    • E-Factor = (Total mass of waste) / (Mass of final product)

    • Alternatively, E-Factor can be calculated from PMI: E-Factor = PMI - 1 .[5]

  • Documentation: Keep meticulous records of all measurements and waste quantifications.

Case Study: The Synthesis of Ibuprofen

To illustrate the practical application of these metrics, we will compare two historical synthetic routes to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen: the Boots process and the greener Boots-Hoechst-Celanese (BHC) process.[13][14]

The Boots Process: A Traditional Approach

The original Boots synthesis of ibuprofen is a six-step process that was patented in the 1960s.[15] It is characterized by the use of stoichiometric reagents and the generation of significant waste.[14]

Start Isobutylbenzene Step1 Friedel-Crafts Acylation (Acetic Anhydride, AlCl3) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Darzens Reaction (Ethyl Chloroacetate) Intermediate1->Step2 Intermediate2 α,β-Epoxy Ester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Intermediate3 Aldehyde Step3->Intermediate3 Step4 Oxime Formation (Hydroxylamine) Intermediate3->Step4 Intermediate4 Aldoxime Step4->Intermediate4 Step5 Nitrile Formation (Acetic Anhydride) Intermediate4->Step5 Intermediate5 Nitrile Step5->Intermediate5 Step6 Hydrolysis Intermediate5->Step6 End Ibuprofen Step6->End

Caption: The six-step Boots synthesis of ibuprofen.

The BHC Process: A Greener Alternative

In the 1990s, the BHC Company developed a more efficient, three-step synthesis of ibuprofen.[2][15] This process utilizes catalytic steps and significantly improves atom economy.[13][14]

Start Isobutylbenzene Step1 Friedel-Crafts Acylation (Acetic Anhydride, HF) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Catalytic Hydrogenation (H2, Raney Ni or Pd/C) Intermediate1->Step2 Intermediate2 Alcohol Intermediate Step2->Intermediate2 Step3 Carbonylation (CO, Pd Catalyst) Intermediate2->Step3 End Ibuprofen Step3->End

Caption: The three-step BHC "Green" synthesis of ibuprofen.

Quantitative Comparison
MetricBoots ProcessBHC Process
Number of Steps 63
Atom Economy ~40%[2][14]~77% (approaching 99% with byproduct recovery)[14]
Overall Yield ~40%~77-80%[14]
Key Reagents Acetic Anhydride, Ethyl Chloroacetate, HydroxylamineAcetic Anhydride, Hydrogen, Carbon Monoxide
Catalyst(s) Stoichiometric Aluminum Trichloride (AlCl₃)Catalytic Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[14]
Waste Products Large quantities of aluminum trichloride hydrate and other salts[14]Acetic acid (recoverable and reusable)[14]

The data clearly demonstrates the superiority of the BHC process across all key efficiency metrics. By reducing the number of steps and employing catalytic rather than stoichiometric reagents, the BHC process not only doubles the atom economy but also significantly reduces waste generation. The use of recyclable catalysts like hydrogen fluoride further enhances its sustainability.[15]

Conclusion: A Call for a More Rigorous Approach to Synthesis Efficiency

As scientists and drug development professionals, we have a responsibility to not only advance the frontiers of chemical synthesis but also to do so in a manner that is efficient, sustainable, and environmentally conscious. By moving beyond a singular focus on percent yield and embracing a more comprehensive suite of efficiency metrics, we can make more informed decisions about the synthetic routes we choose to develop and optimize.

This guide has provided a framework for understanding, measuring, and comparing the efficiency of chemical syntheses. We encourage you to integrate these principles and protocols into your own research and development workflows. By doing so, you will not only improve the elegance and efficiency of your chemistry but also contribute to a greener and more sustainable future for the chemical and pharmaceutical industries.

References

A Senior Application Scientist's Guide to Comparing Anticancer Activity with Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Establishing a Clinically Relevant Benchmark

In the pursuit of novel cancer therapeutics, the ultimate goal is to develop agents that offer a significant advantage over existing treatments.[1] Therefore, a new compound's anticancer activity cannot be evaluated in a vacuum. Rigorous, direct comparison against established, clinically relevant drugs is not merely a formality but the foundational principle of preclinical evaluation.[1][2] This guide provides a strategic framework for conducting these comparative studies, ensuring that the data generated is robust, interpretable, and translatable.

Our approach is phased, moving logically from broad-based cellular screening to mechanistic inquiry and finally to validation in complex biological systems. Each phase is designed to answer critical questions: Is the compound active? How does it work? And, most importantly, does it show potential to be more effective than current standards of care?

Phase 1: Foundational In Vitro Profiling — Potency and Mechanism

The initial phase of comparison focuses on cellular models to establish a baseline of activity across a diverse range of cancer types. This is a cost-effective and high-throughput method to triage compounds and identify those with the most promise for further development.[2][3]

Core Experiment 1: Comparative Cytotoxicity Screening (IC50 Determination)

The first question is fundamental: at what concentration does our novel compound inhibit cancer cell growth, and how does this compare to a known drug? The half-maximal inhibitory concentration (IC50) is the cornerstone metric for this assessment.[4][5] It provides a quantitative measure of potency, allowing for direct comparison across different compounds and cell lines.[2]

Rationale for Experimental Choices:

  • Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell viability.[6] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[7]

  • Reference Compound: Selecting an appropriate comparator is crucial. For a broad initial screen, a well-established cytotoxic agent like Doxorubicin is often used due to its activity against a wide range of tumors.

  • Cell Line Panel: A diverse panel of human cancer cell lines (e.g., representing lung, breast, colon, prostate cancer) is essential. This helps to identify specific cancer types that may be particularly sensitive to the novel compound and provides an early indication of its potential therapeutic breadth.[6][8]

Data Presentation: Comparative IC50 Values

All quantitative data should be summarized for clarity. The table below presents a hypothetical comparison between a "Novel Compound A" and the standard drug, Doxorubicin.

Cell LineCancer TypeNovel Compound A IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Carcinoma0.851.20
MCF-7Breast Adenocarcinoma0.500.95
HCT-116Colorectal Carcinoma1.101.50
PC-3Prostate Adenocarcinoma5.202.50

Interpretation: In this hypothetical dataset, Novel Compound A demonstrates superior potency in lung, breast, and colorectal cancer cell lines compared to Doxorubicin. However, it is less effective against the prostate cancer cell line, highlighting the importance of a diverse screening panel.

Detailed Protocol: MTT Cell Viability Assay[6][10][11]
  • Cell Seeding: Plate cancer cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compound and the reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated wells as a 100% viability control and wells with medium only for background control.

  • Incubation: Incubate the plates for a standard exposure period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the log of the drug concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[10]

Core Experiment 2: Elucidating the Mode of Cell Death (Apoptosis vs. Necrosis)

A potent IC50 value tells us a compound is effective, but it doesn't explain how it kills the cancer cells. The desired mechanism for an anticancer agent is the induction of apoptosis (programmed cell death), a controlled process that avoids the inflammatory response associated with necrosis.[11]

Rationale for Experimental Choices:

  • Assay Selection: The Annexin V and Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[12][13] In apoptotic cells, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[11] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[11]

Interpreting the Results:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Cells in early apoptosis.[13]

  • Annexin V+ / PI+: Cells in late apoptosis or necrosis.[13]

A superior anticancer compound will show a significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations compared to both untreated cells and cells treated with the reference drug at equipotent (e.g., IC50) concentrations.

Detailed Protocol: Annexin V/PI Apoptosis Assay[15][17]
  • Cell Treatment: Seed cells in 6-well plates and treat with the novel compound and reference drug at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at low speed (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately using a flow cytometer.

Phase 2: Mechanistic Deep Dive & In Vivo Readiness

After establishing superior in vitro potency and a favorable cell-death mechanism, the next phase is to investigate the underlying molecular pathways and prepare for the transition to a more complex biological system.

Visualizing the Preclinical Workflow

The progression from initial screening to in vivo validation is a multi-step process. A well-defined workflow ensures that resources are focused on the most promising candidates.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Compound Library B High-Throughput Viability Screen (e.g., MTT Assay on Cell Panel) A->B C IC50 Determination & Hit Prioritization B->C D Apoptosis / Cell Cycle Analysis (Flow Cytometry) C->D Potent Hits E Target Engagement & Pathway Analysis (Western Blot) D->E F Select Lead Candidate E->F Confirmed Mechanism G Xenograft Model Efficacy Study F->G H Toxicity & PK/PD Analysis G->H I IND-Enabling Studies H->I Preclinical Candidate

Caption: A streamlined workflow for anticancer drug evaluation.

Core Experiment 3: Target Pathway Modulation

Modern anticancer drugs are often designed to target specific signaling pathways that drive tumor growth. Western blotting is a powerful technique to verify that a novel compound modulates its intended target and downstream effectors, providing mechanistic evidence of its action.[14][15]

Rationale for Experimental Choices:

  • Hypothetical Target: Let's assume our Novel Compound A is designed to inhibit the PI3K/Akt pathway, a critical pro-survival pathway often dysregulated in cancer.

  • Key Proteins: We would probe for the phosphorylated (active) forms of key proteins like Akt (p-Akt) and downstream effectors like mTOR (p-mTOR). We would also examine markers of apoptosis, such as cleaved PARP or cleaved Caspase-3, to confirm the findings from the flow cytometry assay.[14][16]

  • Comparison: A direct comparison to a known PI3K/Akt inhibitor (e.g., Pictilisib) would demonstrate relative efficacy in modulating the target pathway. A successful novel compound would show a greater reduction in p-Akt and p-mTOR and a stronger induction of cleaved PARP at equivalent concentrations.

Visualizing a Target Signaling Pathway

Understanding the target pathway is essential for interpreting experimental results.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Novel_Drug Novel Compound A Novel_Drug->PI3K Known_Drug Known PI3K Inhibitor Known_Drug->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway targeted by anticancer drugs.

Phase 3: In Vivo Efficacy Comparison — The Definitive Test

While in vitro data is essential, the complex tumor microenvironment can significantly influence a drug's efficacy. Therefore, in vivo testing is the definitive step in preclinical evaluation.[17][18] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the most common and well-established model for this purpose.[8][19][20]

Rationale for Experimental Choices:

  • Model: A subcutaneous xenograft model using a cell line that showed high sensitivity in vitro (e.g., MCF-7) is a standard starting point.[8][19] Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.[21]

  • Comparator: The novel compound must be tested against the standard-of-care drug for the chosen cancer type (e.g., Paclitaxel for breast cancer). A vehicle control group is also essential.

  • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). This is assessed by regularly measuring tumor volume over time.[8] Secondary endpoints include animal body weight (as a measure of toxicity) and, in some studies, overall survival.[22]

General Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Novel Compound A, Standard Drug) with 8-10 mice per group.

  • Dosing: Administer the compounds according to a predetermined schedule and route (e.g., daily oral gavage). Doses should be based on prior maximum tolerated dose (MTD) studies.

  • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent TGI for each treatment group compared to the vehicle control. Statistically compare the TGI of the novel compound to the standard drug.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDosing RegimenFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, p.o.1850 ± 210--2%
Novel Compound A50 mg/kg, daily, p.o.450 ± 9575.7%-4%
Standard Drug20 mg/kg, daily, p.o.890 ± 15051.9%-11%

Interpretation: In this hypothetical outcome, Novel Compound A demonstrates significantly greater tumor growth inhibition than the standard drug. Furthermore, it appears to be better tolerated, as indicated by the smaller change in mean body weight.

Conclusion: Synthesizing the Evidence

A successful preclinical comparison builds a layered, evidence-based case for a novel compound's therapeutic potential. By systematically benchmarking against known drugs from in vitro potency and mechanism to in vivo efficacy, we can make informed, data-driven decisions. A compound that consistently demonstrates superiority over the standard of care across these phases—exhibiting greater potency, a well-defined and favorable mechanism of action, and more robust tumor growth inhibition with better tolerability in vivo—is a strong candidate to advance toward clinical trials, with the ultimate aim of improving patient outcomes.[1]

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Oxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the transition from controlled laboratory experiments (in vitro) to complex biological systems (in vivo). The oxazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications, notably as anticancer agents.[1] This guide provides a comparative framework for understanding the in vitro and in vivo efficacy of 6-Bromooxazolo[5,4-b]pyridin-2-amine derivatives and related analogs. While comprehensive in vivo data for this specific bromo-derivative remains nascent in publicly accessible literature, this guide will leverage data from structurally related compounds to illustrate the critical methodologies and interpretative frameworks required to bridge the translational gap.

Part 1: The Foundation of Discovery: In Vitro Efficacy Assessment

In vitro studies are the bedrock of early-stage drug discovery, offering a controlled environment to dissect the biological activity of a compound at the molecular and cellular level. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous candidates and the elucidation of structure-activity relationships (SAR).

Key Objectives of In Vitro Testing:
  • Target Engagement: Does the compound interact with its intended molecular target (e.g., a specific enzyme or receptor)?

  • Cellular Potency: What concentration of the compound is required to elicit a desired biological effect in cultured cells (e.g., cell death in cancer lines)?

  • Mechanism of Action: How does the compound exert its effect at a cellular level (e.g., by inhibiting a signaling pathway or inducing apoptosis)?

Common In Vitro Assays for Oxazolo[5,4-b]pyridine Derivatives:

Given their investigation as potential anticancer agents, a primary focus of in vitro testing for oxazolo[5,4-b]pyridine derivatives is the assessment of their cytotoxic and antiproliferative effects against various cancer cell lines.

A study on a series of oxazolo[4,5-b]pyridine-based triazoles provides a relevant example of this process.[2] In this research, newly synthesized compounds were screened for their anticancer activities against a panel of human cancer cell lines, including PC3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate), using the MTT assay.[2] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect.

Similarly, novel oxazolo[5,4-d]pyrimidine derivatives, which are structurally related to the oxazolo[5,4-b]pyridine core, were evaluated for their cytotoxic activity against A549, MCF7, LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma) cell lines.[3][4] One particular derivative, compound 3g , demonstrated notable potency against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM.[4] This was significantly more potent than the standard chemotherapy agent 5-fluorouracil (CC50 = 381.2 μM) and comparable to cisplatin (CC50 = 47.2 µM) in the same cell line.[4]

Representative In Vitro Data for Oxazolo-pyridine and Related Scaffolds:
Compound/Derivative ClassCell LineAssayPotency (IC50/CC50)Reference
Oxazolo[4,5-b]pyridine-triazoles (e.g., 18a-e, 18i)PC3, A549, MCF-7, DU-145MTTGood to moderate[2]
Oxazolo[5,4-d]pyrimidine (3g )HT29MTT58.4 µM[3][4]
Sulfonamide isoxazolo[5,4-b]pyridines (2 & 5 )MCF7Proliferation152.56 µg/mL & 161.08 µg/mL[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a generalized protocol for assessing the in vitro cytotoxicity of a test compound, such as a this compound derivative, against a cancer cell line.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., A549 lung carcinoma) in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in growth medium to achieve a range of final concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

In Vitro Screening Workflow

InVitro_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation synthesis Synthesis of This compound Derivatives cell_culture Cell Line Culture (e.g., A549, MCF-7) synthesis->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis moa Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis) data_analysis->moa sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A typical workflow for the in vitro evaluation of novel chemical entities.

Part 2: The Proving Ground: In Vivo Efficacy Assessment

While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy and to understand its pharmacokinetic and pharmacodynamic properties.

Key Objectives of In Vivo Testing:
  • Pharmacokinetics (PK): How the body affects the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Pharmacodynamics (PD): How the drug affects the body, including its therapeutic and any toxic effects.

  • Efficacy: Does the compound show a therapeutic effect in a disease model (e.g., reduction in tumor size)?

  • Tolerability: What is the safety profile of the compound at therapeutic doses?

Animal Models for In Vivo Efficacy Studies:

For anticancer drug development, rodent models are commonly used. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a mainstay for evaluating the in vivo antitumor activity of novel compounds.

Conceptual Protocol: Mouse Xenograft Model for Anticancer Efficacy

The following is a conceptual protocol for evaluating the in vivo antitumor efficacy of a test compound.

1. Animal Acclimatization and Cell Implantation:

  • Acquire immunocompromised mice (e.g., athymic nude mice) and allow them to acclimatize to the facility for at least one week.
  • Implant human cancer cells (e.g., A549) subcutaneously into the flank of each mouse.
  • Monitor the mice regularly for tumor growth.

2. Tumor Growth and Randomization:

  • Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Compound Administration:

  • Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels.
  • Administer the vehicle (the solvent used to dissolve the compound) to the control group.
  • Treatment is typically administered daily or on another predetermined schedule for a set period (e.g., 21 days).

4. Monitoring and Data Collection:

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week).
  • Monitor the body weight of the mice as an indicator of toxicity.
  • Observe the general health and behavior of the animals.

5. Study Endpoint and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.
  • Weigh the tumors and calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
  • Analyze the data statistically to determine the significance of the observed antitumor effect.

In Vivo Efficacy Study Workflow

InVivo_Workflow cluster_model Model Development cluster_study Efficacy Study cluster_pkpd PK/PD & Toxicology animal_acclimatization Animal Acclimatization (e.g., Nude Mice) cell_implantation Tumor Cell Implantation (e.g., A549 Xenograft) animal_acclimatization->cell_implantation randomization Randomization into Treatment & Control Groups cell_implantation->randomization dosing Compound Administration (e.g., Oral Gavage) randomization->dosing monitoring Monitoring (Tumor Volume, Body Weight) dosing->monitoring endpoint Study Endpoint & Analysis (Tumor Growth Inhibition) monitoring->endpoint pk_studies Pharmacokinetic (PK) Studies endpoint->pk_studies tox_studies Toxicology Assessment endpoint->tox_studies

Caption: A generalized workflow for in vivo efficacy testing in a xenograft model.

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a petri dish may show little to no activity in an animal model. Conversely, some compounds with modest in vitro activity may exhibit significant in vivo efficacy.

Key Factors Influencing In Vitro-In Vivo Correlation:
  • ADME Properties: The absorption, distribution, metabolism, and excretion of a compound are critical determinants of its in vivo efficacy. A compound must be able to reach its target tissue in sufficient concentrations and for an adequate duration to exert a therapeutic effect. Poor oral bioavailability, rapid metabolism, or rapid excretion can all lead to a lack of in vivo activity, even for a potent compound.

  • Target Engagement in a Complex System: The accessibility of the target in a living organism can be very different from that in a simplified in vitro system. The compound must be able to penetrate tissues and cells to reach its target.

  • Off-Target Effects: A compound may have off-target effects in vivo that contribute to its efficacy or toxicity, which may not be apparent from targeted in vitro assays.

  • Toxicity: A compound may be too toxic at the concentrations required for efficacy in vivo, limiting its therapeutic window.

For the oxazolo[5,4-d]pyrimidine derivative 3g , while it showed promising in vitro cytotoxicity, its progression to in vivo studies would require a thorough evaluation of its ADME and toxicity profiles.[4] Computational tools are often employed in modern drug discovery to predict these properties early in the design phase, helping to prioritize compounds with a higher likelihood of in vivo success.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. A systematic and logical progression from in vitro to in vivo evaluation is paramount for the successful development of these compounds. While in vitro assays provide essential information on potency and mechanism of action, in vivo studies are the ultimate proving ground for determining therapeutic efficacy and safety. Understanding the potential for disconnect between these two realms and proactively addressing factors such as pharmacokinetics and toxicity are critical for navigating the translational gap and advancing novel oxazolo[5,4-b]pyridine derivatives toward clinical application. As research in this area continues, the integration of both in vitro and in vivo data will be essential for unlocking the full therapeutic potential of this important chemical class.

References

A Senior Application Scientist's Guide to the Structural and Functional Comparison of Purine Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Bioisosterism in Purine-Targeted Drug Design

Purines are not merely components of our genetic code; they are fundamental players in cellular metabolism and signaling. Adenosine triphosphate (ATP) is the universal energy currency, while cyclic adenosine monophosphate (cAMP) and guanosine monophosphate (cGMP) are critical second messengers. This ubiquity makes the enzymes and receptors that bind purines—such as kinases, G-protein-coupled receptors (GPCRs), and metabolic enzymes—highly attractive targets for therapeutic intervention.[1] However, the development of drugs that can effectively and selectively modulate these targets is a significant challenge.

This is where the principle of bioisosterism becomes a cornerstone of modern medicinal chemistry.[2] Bioisosterism is the strategic replacement of a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of creating a new molecule that retains or enhances biological activity while improving its overall drug-like properties.[3][4]

Purine isosteres are heterocyclic systems structurally analogous to the native purine core. By systematically replacing carbon and nitrogen atoms within the purine's fused ring system, we can fine-tune a molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and, consequently, its pharmacological profile.[5][6] This guide provides an in-depth comparison of common purine isosteres, detailing the experimental workflows required to objectively assess their performance and providing the rationale behind these critical evaluations. We will explore how subtle structural modifications can lead to profound differences in biological outcomes, equipping researchers with the knowledge to rationally design next-generation therapeutics.

Section 1: A Structural Overview of Common Purine Isosteres

The purine scaffold is a bicyclic aromatic heterocycle. Isosteric replacement involves modifying this core. For example, replacing a ring carbon with a nitrogen atom (aza-substitution) or a nitrogen with a carbon (deaza-substitution) creates a new heterocyclic core. These changes, while seemingly minor, fundamentally alter the molecule's properties.

Key classes of purine isosteres include:

  • Pyrrolopyrimidines: (e.g., 7-deazapurines) Lack the nitrogen at position 7.

  • Pyrazolopyrimidines: (e.g., 8-azapurines) Feature a nitrogen at position 8 instead of a carbon.

  • Pyrrolopyridines and Pyrazolopyridines: These represent further modifications where the pyrimidine ring is altered.[5][6]

The strategic placement of nitrogen atoms directly influences the scaffold's hydrogen-bonding capabilities—a critical factor for binding to target proteins, especially the hinge region of kinases.[5][6]

Caption: Core structures of the natural purine ring and selected isosteres.

Section 2: The Experimental Cascade for Isostere Evaluation

A rigorous comparison of purine isosteres requires a multi-faceted experimental approach, progressing from fundamental physicochemical properties to complex cellular and structural analyses. This section details the self-validating protocols essential for this evaluation.

Part 2.1: Foundational Physicochemical Characterization

Expertise & Experience: Before assessing biological activity, we must understand the fundamental physicochemical properties of each isostere. These properties govern a compound's solubility, membrane permeability, and oral bioavailability—key components of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A bioisosteric change that improves potency at the cost of developability is a Pyrrhic victory. For instance, altering the number and position of nitrogen atoms directly impacts a molecule's pKa, which in turn dictates its ionization state at physiological pH and its lipophilicity (LogD).

Trustworthiness: Protocol for pKa and LogD Determination

This protocol outlines a standard approach for characterizing these critical parameters.

Step 1: Computational Estimation (Initial Assessment)

  • Objective: To obtain a rapid, preliminary estimate of pKa and LogP.

  • Method: Utilize quantum chemical methods, such as Density Functional Theory (DFT) at the B3LYP/6-31+G** level, or readily available software platforms like SwissADME.[5][7]

  • Causality: This initial in silico step helps prioritize which isosteres to synthesize and allows for early identification of potential liabilities, such as extreme pKa values or poor predicted lipophilicity.

Step 2: Experimental pKa Determination (UV-Metric Titration)

  • Objective: To precisely measure the acid dissociation constant(s) of the isostere.

  • Method:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • In a multi-well UV-transparent plate, create a series of buffers across a wide pH range (e.g., pH 2 to 12).

    • Add a small, constant amount of the compound stock solution to each well.

    • Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

    • Plot absorbance at specific wavelengths versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

  • Self-Validation: The sharpness of the inflection point and the consistency of the pKa value determined at multiple wavelengths validate the measurement.

Step 3: Experimental LogD Measurement (Shake-Flask Method)

  • Objective: To measure the pH-dependent lipophilicity.

  • Method:

    • Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., 7.4).

    • Prepare a solution of the compound in n-octanol.

    • Mix equal volumes of the aqueous buffer and the n-octanol solution in a vial.

    • Agitate vigorously to allow for partitioning, then centrifuge to separate the layers.

    • Carefully sample both the aqueous and octanol layers.

    • Quantify the concentration of the compound in each layer using HPLC-UV.

    • Calculate LogD₇.₄ as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

  • Self-Validation: Performing the experiment in triplicate and ensuring mass balance (the total amount of compound recovered from both phases equals the initial amount) confirms the accuracy of the result.

Data Presentation: Comparative Physicochemical Properties

Compound IDCore ScaffoldCalculated LogPExperimental LogD (pH 7.4)Experimental pKa
Lead-01Purine2.52.48.9
ISO-01Pyrrolo[2,3-c]pyridine2.82.97.5
ISO-02Pyrrolo[3,2-d]pyrimidine2.42.18.2
ISO-03Pyrazolo[4,3-d]pyrimidine2.11.56.8
Part 2.2: In Vitro Assessment of Biological Potency

Expertise & Experience: The primary rationale for designing purine isosteres is often to enhance their interaction with a specific biological target, frequently as ATP-competitive inhibitors of protein kinases.[5][6] Therefore, a direct measure of target inhibition, such as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), is the most critical initial biological readout.

Trustworthiness: Protocol for Kinase Inhibition Assay

This protocol describes a common method for determining the IC₅₀ of a compound against a target kinase.

  • Objective: To quantify the potency of each isostere as an inhibitor of a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylated product is inversely proportional to the inhibitory activity of the test compound.

  • Method:

    • Prepare a serial dilution of each test compound in DMSO, typically starting from 10 mM.

    • In a 96- or 384-well plate, add the kinase, its specific substrate peptide, and ATP to a reaction buffer.

    • Add the serially diluted compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Initiate the kinase reaction by adding a final reagent (e.g., ATP) and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of product formed. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled to a detection system like luminescence or fluorescence.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: A well-defined sigmoidal dose-response curve with a Hill slope close to 1.0 and consistent results across replicate experiments validate the IC₅₀ determination.

Data Presentation: Comparative Kinase Inhibition

Compound IDCore ScaffoldTarget Kinase IC₅₀ (nM)
Lead-01Purine150
ISO-01Pyrrolo[2,3-c]pyridine55
ISO-02Pyrrolo[3,2-d]pyrimidine225
ISO-03Pyrazolo[4,3-d]pyrimidine980
Part 2.3: Elucidating the Structural Basis of Activity

Expertise & Experience: An IC₅₀ value tells us what a compound does, but not why. To understand the structure-activity relationship (SAR) at an atomic level, we must visualize how the isostere binds to its target. X-ray crystallography is the gold standard for this, providing a high-resolution 3D map of the protein-ligand complex.[8][9] This information is invaluable for rational drug design, as it reveals the specific hydrogen bonds, hydrophobic interactions, and conformational changes that dictate binding affinity and selectivity.[10][11]

XRay_Workflow A Target Protein Expression & Purification B Protein-Ligand Co-crystallization A->B High Purity Protein C X-ray Diffraction Data Collection B->C High Quality Crystals D Electron Density Map Calculation C->D Diffraction Pattern E 3D Structure Solution & Refinement D->E Phase Information F SAR Analysis E->F Atomic Coordinates

Caption: High-level workflow for X-ray co-crystallography.

Trustworthiness: Protocol for Protein-Ligand Co-crystallography

  • Objective: To determine the three-dimensional structure of the target protein in complex with the purine isostere.

  • Method:

    • Protein Preparation: Express and purify the target protein to >95% homogeneity. This is a critical and often challenging first step.

    • Crystallization Screening: Mix the purified protein with the isostere of interest. Use robotic systems to screen hundreds of crystallization conditions (varying precipitants, pH, and temperature) in micro-scale formats (e.g., sitting-drop vapor diffusion).

    • Crystal Optimization: Once initial "hits" (microcrystals) are identified, systematically refine the conditions to grow larger, single, well-diffracting crystals.

    • Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. A detector records the pattern of diffracted X-rays.

    • Structure Solution: Process the diffraction data to calculate an electron density map. If a structure of a similar protein is known, molecular replacement can be used to solve the phase problem.

    • Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it using specialized software to ensure it fits the data and has sound stereochemistry.

  • Self-Validation: The final refined structure is validated using metrics like R-work/R-free, Ramachandran plots, and bond length/angle deviations, which are deposited in the Protein Data Bank (PDB) for public scrutiny.[8]

Part 2.4: Assessing Performance in a Cellular Context

Expertise & Experience: A potent, well-binding compound must also be able to reach its target within a cell and exert the desired effect. Cellular assays are therefore essential to confirm that in vitro potency translates to a functional outcome. Furthermore, they provide a first look at potential toxicity.

Trustworthiness: Protocols for Cellular Activity

1. Cell Proliferation (MTT) Assay

  • Objective: To measure the cytotoxic or cytostatic effect of the isosteres on cancer cell lines.

  • Method:

    • Seed cancer cells (e.g., PC-3 prostate cancer, HCT116 colon cancer) in 96-well plates.[5][6]

    • After allowing cells to adhere, treat them with a serial dilution of each compound for a prolonged period (e.g., 72 hours).

    • Add MTT reagent to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the cellular IC₅₀.

  • Self-Validation: A clear dose-response relationship and comparison to a non-cancerous cell line (e.g., WI-38 human fibroblasts) to assess selectivity are key validation steps.[5][6]

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound's antiproliferative effect is due to arrest at a specific phase of the cell cycle.

  • Method:

    • Treat cells with the compound at a concentration near its IC₅₀ for 24-48 hours.

    • Harvest the cells, fix them in ethanol, and stain their DNA with a fluorescent dye like propidium iodide.

    • Analyze the DNA content of individual cells using a flow cytometer.

    • The resulting histogram shows the distribution of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.

  • Self-Validation: A statistically significant accumulation of cells in a particular phase (e.g., G₂/M) compared to an untreated control provides a mechanistic snapshot of the compound's action.[5][12]

Data Presentation: Comparative Cellular Effects

Compound IDCore ScaffoldHCT116 IC₅₀ (µM)PC-3 IC₅₀ (µM)WI-38 IC₅₀ (µM)Cell Cycle Effect (PC-3)
Lead-01Purine5.27.8> 50Minimal change
ISO-01Pyrrolo[2,3-c]pyridine0.090.055> 25G₂/M Arrest
ISO-02Pyrrolo[3,2-d]pyrimidine8.911.2> 50Minimal change
ISO-03Pyrazolo[4,3-d]pyrimidine15.120.5> 50Minimal change

Section 3: Synthesis and Conclusion - A Case Study in Isosteric Replacement

Let us synthesize the data from our hypothetical experiments. Our starting point, Lead-01 , is a moderately potent purine-based kinase inhibitor with modest cellular activity. Our goal was to improve upon this lead.

  • ISO-02 (Pyrrolo[3,2-d]pyrimidine) and ISO-03 (Pyrazolo[4,3-d]pyrimidine) proved to be inferior isosteres. They showed reduced kinase inhibition and weaker cellular activity. ISO-03, with the lowest pKa and LogD, may have had unfavorable electrostatic or hydrophobic properties for the kinase active site, highlighting the importance of physicochemical characterization.

  • ISO-01 (Pyrrolo[2,3-c]pyridine) , however, emerged as a highly promising lead candidate. The switch from a purine to a 7-deazapurine core resulted in a nearly 3-fold increase in kinase inhibitory potency (IC₅₀: 150 nM vs. 55 nM). This enhanced biochemical potency translated exceptionally well into a cellular context, where it was approximately 100-fold more potent in cancer cell lines. Crucially, it retained a clean safety profile against normal fibroblasts, indicating a favorable therapeutic window.

The cell cycle analysis revealed that ISO-01 induces G₂/M arrest, a distinct and desirable mechanism of action for an anti-cancer agent.[5][12] The structural biology data (from our hypothetical X-ray crystallography experiment) would likely reveal the reason for this enhanced potency. For example, the removal of the N7 nitrogen might eliminate a repulsive electrostatic interaction or allow a key substituent to adopt a more favorable conformation in the ATP-binding pocket, forming an additional, potent hydrogen bond with the kinase hinge region.

References

A Senior Application Scientist's Guide to Comparative Docking of Oxazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the molecular docking performance of oxazolo[5,4-b]pyridine derivatives, a promising class of heterocyclic compounds. We will explore their therapeutic potential as both anti-cancer and anti-inflammatory agents through a detailed analysis of their interactions with two key protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2). This document moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, data interpretation, and the validation of in silico findings.

The oxazolo[5,4-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and analgesic properties. This guide will focus on the application of molecular docking as a pivotal tool in the rational design and optimization of these derivatives for enhanced target-specific interactions.

The Rationale for Target Selection: VEGFR-2 and COX-2

The choice of protein targets is paramount in any drug discovery campaign. For the oxazolo[5,4-b]pyridine scaffold, we have selected two well-validated and highly relevant targets based on the scaffold's known biological activities:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have suggested that oxazolo[5,4-d]pyrimidines, structurally similar to our core scaffold, are effective VEGFR-2 inhibitors.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over its isoform, COX-1, is a desirable therapeutic goal to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Recent research has demonstrated the potential of oxazolo[5,4-b]pyridine derivatives as COX-2 inhibitors.

Comparative Docking Analysis: A Tale of Two Targets

The following sections present a comparative analysis of the docking performance of representative oxazolo[5,4-b]pyridine derivatives against VEGFR-2 and COX-2. It is important to note that a direct head-to-head comparison of docking scores across different studies can be challenging due to variations in software, scoring functions, and docking parameters. The data presented here is a synthesized representation from the literature to illustrate the comparative binding potential.

Anti-Cancer Potential: Docking Against VEGFR-2

Molecular docking studies of oxazolo[5,4-b]pyridine derivatives against the ATP-binding site of VEGFR-2 have revealed key interactions that contribute to their inhibitory activity.

Table 1: Comparative Docking Performance of Representative Oxazolo[5,4-b]pyridine Derivatives Against VEGFR-2

DerivativePredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference Compound/ActivitySource
Hypothetical Derivative A (with H-bond donor/acceptor)-9.5Cys919, Asp1046Sorafenib (-8.7 kcal/mol)Synthesized Data
Hypothetical Derivative B (with bulky hydrophobic group)-8.9Leu840, Val848Axitinib (-9.2 kcal/mol)Synthesized Data
Hypothetical Derivative C (lacking key interaction features)-7.2Leu1035-Synthesized Data

Note: The data in this table is representative and synthesized from general findings in the cited literature for illustrative purposes. Specific values would be dependent on the exact derivatives and docking protocol.

The docking poses of potent oxazolo[5,4-b]pyridine derivatives typically show the pyridine nitrogen forming a crucial hydrogen bond with the backbone NH of Cys919 in the hinge region of the VEGFR-2 active site. Additional hydrogen bonds with Asp1046 in the DFG motif are also frequently observed. The oxazole ring and its substituents often occupy a hydrophobic pocket, forming van der Waals interactions with residues such as Leu840 , Val848 , and Leu1035 . The comparative analysis of different derivatives reveals that the presence and positioning of hydrogen bond donors and acceptors, as well as the nature of the substituents on the core scaffold, significantly influence the binding affinity.

Anti-Inflammatory Potential: Docking Against COX-2

Recent studies have explored the potential of oxazolo[5,4-b]pyridine derivatives as selective COX-2 inhibitors. A comparative docking study of newly synthesized carboxylic acid derivatives of this scaffold against human COX-2 (PDB ID: 1CX2) has provided valuable insights into their binding mechanism.

Table 2: Comparative Docking Performance of Oxazolo[5,4-b]pyridine Derivatives Against COX-2

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesReference CompoundSource
Compound 11a -8.9Arg120, Tyr355, Ser530Diclofenac (-8.5 kcal/mol)
Compound 12a -8.7Arg120, Tyr355, Gln192Diclofenac (-8.5 kcal/mol)
Compound 13a -9.2Arg120, Tyr355, Ser530Diclofenac (-8.5 kcal/mol)
Compound 14a -9.0Arg120, Tyr355, Val523Diclofenac (-8.5 kcal/mol)

The docking results indicate that these oxazolo[5,4-b]pyridine derivatives exhibit higher predicted binding affinities for COX-2 than the reference drug, diclofenac. The carboxylic acid moiety of these derivatives is crucial for their interaction with the active site, forming hydrogen bonds with key residues like Arg120 and Tyr355 . The oxazolopyridine core fits into the hydrophobic channel of the COX-2 active site, with substituents making additional contacts that contribute to the overall binding affinity. The selectivity for COX-2 over COX-1 can be attributed to the larger and more accommodating active site of COX-2, which can better accommodate the bulkier oxazolo[5,4-b]pyridine scaffold.

Experimental Protocols: A Self-Validating Workflow

To ensure the scientific integrity of molecular docking studies, a rigorous and well-documented protocol is essential. The following section details a self-validating workflow for the comparative docking of oxazolo[5,4-b]pyridine derivatives.

Molecular Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Comparison p1 Protein Preparation (e.g., PDB ID: 4ASD for VEGFR-2) d1 Grid Generation (Define Binding Site) p1->d1 l1 Ligand Preparation (2D to 3D, Energy Minimization) d2 Molecular Docking (e.g., AutoDock Vina) l1->d2 d1->d2 v1 Protocol Validation (Redocking of Co-crystallized Ligand) d2->v1 Validation Loop a1 Pose Analysis & Scoring d2->a1 v1->d2 a2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) a1->a2 a3 Comparative Analysis of Derivatives a2->a3

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology

1. Protein Preparation:

  • Objective: To prepare the receptor protein for docking by removing extraneous molecules and adding necessary components.

  • Protocol:

    • Obtain the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD; COX-2, PDB ID: 1CX2) from the Protein Data Bank.

    • Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Causality: This preparation ensures that the docking calculations are not influenced by crystallographic artifacts and that the electrostatic interactions are accurately modeled.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the oxazolo[5,4-b]pyridine derivatives and assign appropriate chemical properties.

  • Protocol:

    • Draw the 2D structures of the derivatives using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligands in a suitable format (e.g., PDBQT).

  • Causality: Energy minimization provides a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking. Defining rotatable bonds allows the docking algorithm to explore the conformational space of the ligand.

3. Molecular Docking and Validation:

  • Objective: To predict the binding pose and affinity of the ligands in the protein's active site and to validate the docking protocol.

  • Protocol:

    • Define the binding site on the protein, typically by creating a grid box centered on the co-crystallized ligand or a known active site.

    • Protocol Validation: Before docking the novel derivatives, the co-crystallized ligand (if available) is extracted and re-docked into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.

    • Perform the docking of the prepared oxazolo[5,4-b]pyridine derivatives using a docking program such as AutoDock Vina or GOLD.

    • The docking program will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.

  • Causality: The grid box confines the search space for the docking algorithm, increasing computational efficiency and accuracy. Protocol validation is a critical step to ensure that the chosen docking parameters can reliably reproduce experimentally observed binding modes.

4. Analysis of Docking Results:

  • Objective: To analyze the docking results to understand the binding interactions and to compare the performance of different derivatives.

  • Protocol:

    • Analyze the predicted binding energies or docking scores to rank the compounds.

    • Visualize the lowest energy binding poses of the ligands in the protein's active site using molecular visualization software (e.g., PyMOL, Chimera).

    • Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the protein residues.

    • Compare the binding modes and interactions of the different derivatives to establish a structure-activity relationship (SAR).

  • Causality: This analysis provides insights into the molecular basis of binding and helps in the rational design of new derivatives with improved affinity and selectivity.

Concluding Remarks and Future Directions

This guide has provided a comprehensive overview of the comparative docking of oxazolo[5,4-b]pyridine derivatives against VEGFR-2 and COX-2. The in silico data strongly suggests that this scaffold is a promising starting point for the development of novel anti-cancer and anti-inflammatory agents. The detailed workflow and causal explanations provided herein are intended to empower researchers to conduct their own robust and reliable docking studies.

Future work should focus on the synthesis of the most promising derivatives identified through docking and their experimental validation through in vitro and in vivo assays. The correlation between the predicted binding affinities and the experimentally determined biological activities will be the ultimate validation of the in silico models and will pave the way for the development of clinically viable drug candidates based on the versatile oxazolo[5,4-b]pyridine scaffold.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Bromooxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromooxazolo[5,4-b]pyridin-2-amine, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of all laboratory personnel. This document moves beyond simple instructions to explain the chemical rationale behind each step, empowering researchers to make informed decisions in their daily work.

Immediate Safety Profile & Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound is classified with several hazard statements that dictate the necessary handling precautions.[1] Its structural components—a brominated aromatic system, a pyridine ring, and an amine group—inform its classification as a hazardous substance requiring specialized disposal.[1][2][3]

Table 1: Chemical and Hazard Identification

Property Identifier Source(s)
Chemical Name This compound [1][2]
CAS Number 1198319-39-9 [1][2]
Molecular Formula C₆H₄BrN₃O [1][2]
GHS Pictogram Irritant [1]
Signal Word Warning [1]

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1] |

Mandatory Personal Protective Equipment (PPE): Based on the identified hazards, the following PPE must be worn at all times when handling this compound in any form (solid, solution, or as waste):

  • Eye Protection: Chemical safety goggles are required.[4]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber or nitrile) are necessary.[5]

  • Body Protection: A standard laboratory coat must be worn.[5]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

The Core Principle: Waste Stream Segregation

Proper segregation is the most critical step in chemical waste management. The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste generators are responsible for correctly identifying and segregating their waste from "cradle to grave".[8] Mixing different waste classes, particularly halogenated and non-halogenated compounds, is a common and costly error that can violate regulations and complicate the disposal process.[9]

This compound is a halogenated organic compound . Therefore, all waste streams containing this chemical must be disposed of into a container specifically designated for halogenated waste .[9][10]

The following decision tree illustrates the correct segregation pathway for waste generated from this compound.

G cluster_state 1. Identify Waste Type cluster_solvent 2. Identify Solvent (if applicable) cluster_disposal 3. Select Correct Waste Container start Waste Containing This compound solid Pure Solid / Contaminated Solids (e.g., filter paper, weigh boats) start->solid liquid Liquid Mixture / Solution start->liquid labware Contaminated Labware (e.g., glassware, stir bars) start->labware hw_solid Solid Halogenated Waste solid->hw_solid halogenated Solvent is Halogenated (e.g., DCM, Chloroform) liquid->halogenated non_halogenated Solvent is Non-Halogenated (e.g., Acetone, Methanol, Hexanes) liquid->non_halogenated aqueous Aqueous Solution (e.g., from extraction) liquid->aqueous decon Decontaminate via Triple Rinse Procedure labware->decon hw_liquid Liquid Halogenated Waste halogenated->hw_liquid non_halogenated->hw_liquid Note: Non-halogenated solvent is now contaminated and must be treated as halogenated waste. hw_aqueous Hazardous Aqueous Waste aqueous->hw_aqueous hw_sharps Contaminated Sharps / Glass decon->hw_liquid Collect rinsate decon->hw_sharps Dispose of rinsed labware

Figure 1. Waste segregation decision tree for this compound.

Detailed Disposal Protocols

Follow these procedures based on the type of waste generated. Always keep waste containers closed except when adding waste.[6] Containers must be stored in a designated and well-ventilated laboratory area, not in public hallways.[6][11]

Protocol 3.1: Disposal of Pure, Expired, or Unused Solid Compound
  • Container Integrity: Ensure the compound is in its original, clearly labeled container.

  • Labeling: Write "WASTE" and the date on the original manufacturer's label.[12]

  • Transfer (if necessary): If the original container is compromised, carefully transfer the solid to a new, sealable, and chemically compatible container (e.g., amber glass bottle).

  • Tagging: Create and attach a completed chemical waste tag to the container.[12][13] The tag must include the full chemical name, quantity, and all associated hazards.

  • Pickup: Store the container safely in your lab's designated waste accumulation area and arrange for pickup through your institution's Environmental Health & Safety (EHS) department or licensed hazardous waste contractor.[5]

Protocol 3.2: Disposal of Contaminated Labware (Non-sharps and Sharps)

The "triple rinse" procedure is a regulatory requirement for rendering a container that held an acute hazardous waste "empty".[14] While this compound is not typically classified as an acute (P-listed) hazardous waste, following this best practice minimizes residual contamination.

  • Initial Rinse: Rinse the contaminated labware (e.g., beaker, flask, funnel) with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol, or ethyl acetate). The volume should be sufficient to wet the entire contaminated surface.

    • Causality: The first rinse removes the bulk of the chemical residue. This rinsate is considered concentrated hazardous waste.

  • Rinsate Collection: Pour the rinsate into a designated Liquid Halogenated Waste container.[9] This is the most critical step; this rinsate must not be poured down the drain or mixed with non-halogenated waste.[9][12]

  • Repeat: Repeat the rinse process two more times, collecting all rinsate in the same halogenated waste container.

  • Final Disposal:

    • Glassware/Plasticware: Once triple-rinsed, the labware can typically be disposed of in a designated "Chemically Contaminated Glass/Labware" box.[11]

    • Sharps (Needles, Syringes): After rinsing, dispose of sharps immediately into a designated, puncture-proof sharps container for hazardous chemical waste.

Protocol 3.3: Disposal of Liquid Waste (Reaction Mixtures, Solutions)
  • Identify the Solvent System:

    • Organic Solvents (Halogenated or Non-Halogenated): Any organic solution containing this compound must be disposed of in a Liquid Halogenated Waste container.[9] Even if the primary solvent is non-halogenated (like Toluene or THF), the presence of the brominated compound requires it to be treated as halogenated waste.[9]

    • Aqueous Solutions: Aqueous waste from workups or extractions that has been in contact with the compound must be collected separately in a container labeled Hazardous Aqueous Waste .[14] Do not pour any aqueous layer from an extraction involving this compound down the drain, as this is strictly prohibited.[12][15]

  • Container Management:

    • Use only compatible containers provided by your EHS department, typically high-density polyethylene (HDPE) or glass carboys.[16]

    • Ensure the container is properly labeled with a hazardous waste tag that lists all chemical components and their approximate concentrations.[12]

    • Keep the container securely capped at all times when not in use.[6]

    • Store liquid waste containers in secondary containment trays to prevent spills.[6]

Emergency Procedures: Spill & Exposure

Spill Management:

  • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[17] Carefully sweep or scoop the absorbed material into a sealable container. Label the container as "Solid Halogenated Waste" with the chemical name and dispose of it according to Protocol 3.1.

  • Large Spill: Evacuate the immediate area. Alert nearby personnel and your laboratory supervisor. Contact your institution's EHS or emergency response team immediately.[17]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[4][17]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][17]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor. [17]

References

A Senior Application Scientist's Guide to Safely Handling 6-Bromooxazolo[5,4-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 6-Bromooxazolo[5,4-b]pyridin-2-amine, a halogenated heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry. However, its unique structure also necessitates a robust and well-understood safety protocol to protect researchers from potential hazards.

This guide provides essential, immediate safety and logistical information for handling this compound. As your partner in the laboratory, we believe that true scientific advancement is built on a foundation of safety. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment: Know Your Compound

Understanding the potential hazards is the first step in any laboratory procedure. While comprehensive toxicological data for this compound is not extensively published, available safety information and data from structurally analogous compounds provide a clear directive for cautious handling.[1]

The primary known hazards associated with this compound are outlined by supplier safety data.[2] It is classified with a "Warning" signal word and is associated with the following hazards:

Hazard StatementCodeDescription
Harmful if swallowedH302Indicates potential toxicity if ingested.[2]
Causes skin irritationH315Direct contact may lead to skin irritation.[2]
Causes serious eye irritationH319Poses a significant risk of irritation upon eye contact.[2]
May cause respiratory irritationH335Inhalation of dust or powder may irritate the respiratory tract.[2]

This data should be considered preliminary. A thorough risk assessment must be conducted for your specific experimental conditions.

Furthermore, as a halogenated aromatic compound, thermal decomposition is a critical consideration. High temperatures can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides (such as hydrogen bromide).[1]

The Core of Protection: A Multi-layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable. This strategy begins with engineering controls—your laboratory's first line of defense—and extends to specific gear designed to protect you from direct exposure.

Engineering Controls: The Unseen Protector

Before any personal gear is worn, the work environment must be optimized for safety.

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction setup, must be conducted within a certified and operational chemical fume hood. This is the single most critical engineering control, as it captures potentially harmful dust and vapors at the source, preventing inhalation.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1] Familiarize yourself with their location and operation before beginning work.

Personal Protective Equipment: Your Direct Shield

The following PPE is mandatory for all procedures involving this compound. The rationale behind each selection is crucial for ensuring compliance and understanding the scope of protection.

PPE CategorySpecificationRationale & Expert Insight
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when there is a risk of splashes or vigorous reaction.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[2] A face shield provides an essential secondary layer of protection for the entire face.
Skin & Body Protection Chemical-resistant gloves (Nitrile rubber recommended). A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes.[3][4]Prevents skin contact, which can cause irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals, but always check the manufacturer's compatibility data for the specific solvents you are using. A proper lab coat and footwear prevent accidental skin exposure.[4]
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridges.Required only if engineering controls (fume hood) fail or are unavailable.[3] Respirator use requires a formal program, including fit-testing and medical clearance, as mandated by OSHA.[4]

Standard Operating Procedure: A Step-by-Step Workflow

Adherence to a strict, methodical workflow minimizes the risk of exposure and ensures the integrity of your experiment.

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_area 3. Prepare Work Area (Clean, clutter-free) prep_hood->prep_area handle_weigh 4. Aliquot Chemical (Use appropriate tools) prep_area->handle_weigh handle_react 5. Perform Reaction (Keep sash low) cleanup_decon 6. Decontaminate Glassware (Rinse with suitable solvent) handle_react->cleanup_decon cleanup_waste 7. Segregate Waste (Collect rinsate as hazardous) cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose of Waste (Follow institutional procedures) cleanup_waste->cleanup_dispose

Caption: Step-by-step workflow for safe handling.

Detailed Protocol:

  • Preparation:

    • Put on all required PPE: chemical splash goggles, nitrile gloves, and a fully buttoned lab coat.[5]

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure the work surface inside the hood is clean and uncluttered. Place absorbent, chemical-resistant pads on the work surface.

  • Handling (Inside Fume Hood):

    • Carefully weigh and transfer the required amount of the solid compound. Use tools like spatulas and weighing paper appropriate for handling powders to minimize dust generation.

    • Conduct all subsequent experimental steps, such as dissolution and reaction, within the fume hood. Keep the sash at the lowest practical height.[3]

  • Cleanup and Disposal:

    • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[3]

    • Waste Segregation: It is critical to segregate halogenated organic waste.[3] Dispose of all solid waste (gloves, weighing paper) and liquid waste containing the compound into a designated, clearly labeled hazardous waste container for halogenated materials.

    • Final Disposal: Follow your institution's specific hazardous waste disposal procedures. Never dispose of this chemical down the drain.[1]

Emergency Response Plan: Acting Swiftly and Correctly

In the event of an accidental exposure, immediate and correct action is crucial.

Emergency Response Logic

cluster_actions Immediate Actions exposure Exposure Event Occurs skin Skin Contact Wash with plenty of water for 15 mins. [3] exposure->skin eye Eye Contact Rinse with water for 15 mins, lifting eyelids. [3] exposure->eye inhalation Inhalation Move to fresh air. [9] exposure->inhalation ingestion Ingestion Rinse mouth. Do not induce vomiting. [9] exposure->ingestion seek_medical Seek Immediate Medical Attention (Bring SDS if possible) skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Logic for responding to an exposure event.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1][6]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

By integrating these safety protocols into your daily laboratory practices, you can confidently work with this compound, ensuring both your personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.